Oxythiamine diphosphate ammonium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H20N4O8P2S |
|---|---|
Molecular Weight |
442.32 g/mol |
IUPAC Name |
azane;2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono phosphate |
InChI |
InChI=1S/C12H17N3O8P2S.H3N/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21);1H3 |
InChI Key |
QUIUGUUYFMIBOH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Oxythiamine Diphosphate: A Technical Guide to a Potent Thiamine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929), a structural analog of thiamine (B1217682) (Vitamin B1), serves as a potent antagonist to thiamine-dependent metabolic processes. Following intracellular conversion to its active form, Oxythiamine diphosphate (B83284) ammonium (B1175870) (OTPP), it acts as a competitive inhibitor of thiamine diphosphate (ThDP)-dependent enzymes. This inhibition disrupts critical metabolic pathways, including carbohydrate metabolism and the pentose (B10789219) phosphate (B84403) pathway, making OTPP a valuable tool for studying cellular metabolism and a potential therapeutic agent in oncology. This technical guide provides an in-depth analysis of the mechanism of action of Oxythiamine diphosphate ammonium, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Mechanism of Action
The primary mechanism of action of this compound lies in its ability to mimic thiamine diphosphate (ThDP), the active coenzyme form of Vitamin B1. Oxythiamine is transported into the cell and subsequently phosphorylated by the enzyme thiamine pyrophosphokinase to form OTPP.
OTPP then competes with the endogenous ThDP for binding to the coenzyme binding sites of various key metabolic enzymes. While OTPP can bind to these enzymes with high affinity, the substitution of the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group in oxythiamine renders the coenzyme catalytically inactive. Specifically, OTPP is unable to facilitate the formation of the reactive ylide intermediate on the thiazolium ring, a critical step for the decarboxylation and transfer reactions catalyzed by these enzymes. This competitive inhibition leads to a functional thiamine deficiency at the enzymatic level, disrupting downstream metabolic pathways.
The primary enzymatic targets of OTPP include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway, crucial for the synthesis of nucleotide precursors and NADPH.
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.
Quantitative Inhibition Data
The inhibitory potency of Oxythiamine diphosphate against its target enzymes has been quantified through various studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Enzyme Target | Organism/Tissue | Inhibition Constant (Ki) | IC50 | Citation(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.07 µM | - | [1] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 µM | - | [2] |
| Transketolase (TKT) | Rat Liver | - | 0.2 µM | [2] |
| Transketolase (TKT) | Yeast | - | ~0.03 µM | [2] |
| α-Ketoglutarate Dehydrogenase Complex (OGDHC) | Rat Adrenal | - | Resistant to inhibition | [1] |
| α-Ketoglutarate Dehydrogenase Complex (OGDHC) | Bison Heart | - | Weakly inhibited | [3] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway Inhibition by Oxythiamine Diphosphate
The following diagram illustrates the key metabolic pathways disrupted by the inhibitory action of Oxythiamine diphosphate on ThDP-dependent enzymes.
Caption: Inhibition of key metabolic enzymes by Oxythiamine diphosphate.
General Experimental Workflow for Assessing Enzyme Inhibition
This diagram outlines a typical workflow for determining the inhibitory effect of Oxythiamine diphosphate on a target enzyme.
Caption: Workflow for determining enzyme inhibition kinetics.
Experimental Protocols
Transketolase (TKT) Activity Assay
This protocol is adapted from methods used to measure erythrocyte transketolase activity and can be modified for purified enzyme or cell lysates.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6
-
Ribose-5-phosphate (R5P) solution: 50 mM in assay buffer
-
Xylulose-5-phosphate (X5P) solution: 50 mM in assay buffer
-
Thiamine diphosphate (ThDP) solution: 1 mM in assay buffer
-
Coupling enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (GDH)
-
NADH solution: 5 mM in assay buffer
-
Oxythiamine diphosphate (OTPP) stock solution
-
Purified transketolase or cell lysate
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, R5P, X5P, NADH, TPI, and GDH.
-
In the wells of a microplate, add the enzyme preparation.
-
Add varying concentrations of OTPP to the wells. For control wells, add assay buffer.
-
Add a saturating concentration of ThDP to a set of control wells to determine maximal activity.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is proportional to the transketolase activity.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rates against the OTPP concentration to determine the IC50 value. For Ki determination, perform the assay at varying substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
This protocol describes a coupled enzyme assay to measure PDHC activity.
Materials:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.8, containing 1 mM MgCl2 and 1 mM DTT
-
Pyruvate solution: 100 mM in assay buffer
-
Coenzyme A (CoA) solution: 10 mM in assay buffer
-
NAD+ solution: 20 mM in assay buffer
-
Thiamine diphosphate (ThDP) solution: 1 mM in assay buffer
-
Citrate (B86180) synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 10 mM in ethanol
-
Oxythiamine diphosphate (OTPP) stock solution
-
Isolated mitochondria or purified PDHC
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyruvate, NAD+, CoA, and DTNB.
-
In a cuvette, add the enzyme preparation (mitochondria or purified PDHC).
-
Add varying concentrations of OTPP. For the control, add assay buffer.
-
Add ThDP to the cuvette.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding citrate synthase.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the CoA-SH produced.
-
Calculate the initial reaction rates.
-
Determine the Ki value by performing the assay at different substrate (pyruvate) and inhibitor (OTPP) concentrations and fitting the data to competitive inhibition models.
α-Ketoglutarate Dehydrogenase Complex (OGDHC) Activity Assay
This protocol is a colorimetric assay to measure OGDHC activity.
Materials:
-
Assay Buffer: Provided in commercial kits, typically a buffered solution at neutral pH.
-
α-Ketoglutarate solution: Provided in commercial kits.
-
Developer solution (contains a probe that is reduced by NADH): Provided in commercial kits.
-
NADH Standard: For generating a standard curve.
-
Oxythiamine diphosphate (OTPP) stock solution
-
Isolated mitochondria or cell lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare samples (isolated mitochondria or cell lysates) in the assay buffer.
-
Prepare a standard curve using the provided NADH standard.
-
Set up reaction wells containing the sample and varying concentrations of OTPP. Include a no-inhibitor control.
-
Prepare a reaction mix containing the assay buffer, α-ketoglutarate, and the developer solution.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at 450 nm.
-
Calculate the OGDHC activity based on the NADH standard curve.
-
Assess the inhibitory effect of OTPP by comparing the activity in the presence of the inhibitor to the control.
Conclusion
This compound is a potent competitive inhibitor of thiamine diphosphate-dependent enzymes, primarily transketolase and the pyruvate dehydrogenase complex. Its ability to disrupt fundamental metabolic pathways has established it as an invaluable research tool for elucidating cellular bioenergetics and metabolic regulation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize or further investigate the mechanism and therapeutic potential of this thiamine antagonist. While the inhibitory effect on the α-ketoglutarate dehydrogenase complex appears to be less pronounced, further investigation may reveal context-dependent sensitivities. The continued study of oxythiamine and its derivatives holds promise for advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 2. Inhibition and Crystal Structure of the Human DHTKD1-Thiamin Diphosphate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different extent of inhibition of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase both containing endogenous thiamine pyrophosphate, by some anticoenzyme analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxythiamine Diphosphate Ammonium: A Technical Guide to its Function as a Transketolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotide precursors and the production of NADPH for reductive biosynthesis and antioxidant defense. Its upregulation in various cancers to meet the metabolic demands of rapid proliferation has positioned it as an attractive target for therapeutic intervention. Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870), a synthetic analogue of the natural TKT cofactor thiamine (B1217682) pyrophosphate (TPP), is a potent competitive inhibitor of this enzyme. This technical guide provides an in-depth overview of oxythiamine diphosphate ammonium's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its impact on cellular signaling pathways.
Mechanism of Action
Oxythiamine, as a thiamine analog, is actively transported into cells where it is phosphorylated by thiamine diphosphokinase to its active form, oxythiamine pyrophosphate (OTPP). OTPP then acts as a competitive inhibitor of transketolase by competing with the endogenous cofactor, thiamine pyrophosphate (TPP), for binding to the enzyme's active site. While OTPP can bind to transketolase, it is incapable of facilitating the crucial transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, a key step in the TKT catalytic cycle. This competitive inhibition effectively blocks the non-oxidative PPP, leading to a reduction in the synthesis of ribose-5-phosphate (B1218738) and NADPH. The depletion of these essential molecules can induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis in cancer cells.
Quantitative Inhibition Data
The inhibitory potency of oxythiamine and its diphosphate form has been quantified across various enzymatic and cellular assays. The following table summarizes key quantitative data, including the inhibitor constant (Ki) and half-maximal inhibitory concentrations (IC50).
| Inhibitor | Target | System | Value | Reference |
| Oxythiamine diphosphate | Thiamine pyrophosphate binding | Enzyme Assay | Ki: 30 nM | [1] |
| Oxythiamine diphosphate | Rat liver transketolase | Enzyme Assay | IC50: 0.02–0.2 μM | [1] |
| Oxythiamine diphosphate | Yeast transketolase | Enzyme Assay | IC50: ~0.03 μM | [1] |
| Oxythiamine | MIA PaCa-2 (Pancreatic cancer) | Cell-based Assay | IC50: 14.95 μM | |
| Oxythiamine | Human colon adenocarcinoma cells | Cell-based Assay | IC50: 5400 μM | [2] |
| Oxythiamine | A549 (Non-small cell lung cancer) | Cell-based Assay | Significant decrease in viability at 10 μM (12h) | [2] |
Experimental Protocols
In Vitro Transketolase Inhibition Assay (Spectrophotometric)
This protocol details a coupled enzymatic assay to measure the inhibition of transketolase activity by monitoring the oxidation of NADH.
a. Reagents and Materials:
-
TKT Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
Enzyme: Purified recombinant human transketolase
-
Cofactor: Thiamine pyrophosphate (TPP)
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling Enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
Indicator: NADH
-
Inhibitor: this compound
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurement at 340 nm
b. Assay Procedure:
-
Prepare Reagent Mix: In the TKT Assay Buffer, prepare a master mix containing TPP, ribose-5-phosphate, xylulose-5-phosphate, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH at their final desired concentrations.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in the TKT Assay Buffer to achieve a range of concentrations for IC50 determination. Include a vehicle control (buffer only).
-
Assay Plate Setup: To each well of the 96-well plate, add the desired volume of the inhibitor dilution or vehicle control.
-
Add Enzyme: Add the purified transketolase enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the Reagent Mix to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 37°C.
c. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of NADH oxidation (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of oxythiamine on cancer cells.
a. Reagents and Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete cell culture medium
-
Oxythiamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
b. Assay Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of oxythiamine. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve oxythiamine).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis:
-
Calculate Percent Viability: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Determine IC50 Value: Plot the percent viability against the logarithm of the oxythiamine concentration and use a non-linear regression model to calculate the IC50 value.
Signaling Pathways and Cellular Effects
The inhibition of transketolase by this compound initiates a cascade of cellular events, primarily stemming from metabolic stress due to the depletion of ribose-5-phosphate and NADPH. This ultimately leads to cell cycle arrest and apoptosis.
A quantitative proteomic analysis of pancreatic cancer cells (MIA PaCa-2) treated with oxythiamine identified 52 differentially expressed proteins, with a significant downregulation of Annexin A1 observed in a time-dependent manner.[3] Annexin A1 is a calcium-dependent phospholipid-binding protein implicated in various cellular processes, including the regulation of apoptosis. Its downregulation is a key event in the apoptotic signaling induced by transketolase inhibition.
The proposed signaling pathway involves the following key steps:
-
Transketolase Inhibition: Oxythiamine diphosphate competitively inhibits transketolase.
-
Metabolic Stress: Inhibition of the pentose phosphate pathway leads to decreased levels of ribose-5-phosphate and NADPH.
-
Annexin A1 Downregulation: The metabolic stress triggers a signaling cascade that results in the reduced expression of Annexin A1.[3]
-
Apoptosis Induction: The decrease in Annexin A1, a protein known to be involved in cell survival and anti-inflammatory responses, contributes to the activation of the apoptotic cascade. While the precise downstream effectors of Annexin A1 in this context are still under investigation, it is known to interact with various signaling pathways, including the JAK/STAT pathway, which plays a crucial role in cell survival and proliferation.[4][5] The disruption of this signaling by reduced Annexin A1 levels likely contributes to the pro-apoptotic cellular environment.
References
- 1. researchgate.net [researchgate.net]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of Annexin A1 suppressed the apoptosis and inflammatory response of preeclampsia rat trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin A1 released from apoptotic cells acts through formyl peptide receptors to dampen inflammatory monocyte activation via JAK/STAT/SOCS signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Oxythiamine Diphosphate Ammonium in Thiamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (B1217682) (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP or ThDP), serves as a critical coenzyme for several key enzymes involved in central metabolic pathways. Thiamine antagonists, molecules that interfere with the normal function of thiamine, are invaluable tools for studying thiamine metabolism and hold potential as therapeutic agents.[1] Among these, oxythiamine (B85929) (OT) and its active metabolite, oxythiamine diphosphate (B83284) (OTPP), are potent inhibitors of TPP-dependent enzymes.[2][3][4] This technical guide provides an in-depth overview of the role of oxythiamine diphosphate, often utilized as its more soluble and stable ammonium (B1175870) salt, in thiamine metabolism, its mechanism of action, and experimental approaches for its study.
Mechanism of Action of Oxythiamine Diphosphate
Oxythiamine itself is a prodrug that is enzymatically converted to its active form, oxythiamine diphosphate (OTPP), by the same enzyme that phosphorylates thiamine, thiamine pyrophosphokinase.[2][3][4] Structurally, OTPP is a close analog of thiamine pyrophosphate (TPP).[2] The key difference lies in the substitution of the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group in oxythiamine. This seemingly minor modification has profound functional consequences.
While OTPP can bind to the active sites of TPP-dependent enzymes, often with an affinity comparable to or even greater than TPP itself, it is catalytically inactive.[2] The amino group of TPP is crucial for the catalytic mechanism, which involves the formation of a reactive ylide intermediate at the C2 position of the thiazolium ring.[5] In OTPP, the hydroxyl group prevents the necessary electronic delocalization, rendering it incapable of facilitating the enzymatic reactions.[2] Consequently, OTPP acts as a competitive inhibitor, blocking the binding of the natural coenzyme TPP and thereby inhibiting enzyme activity.[6][2][7]
Thiamine Metabolism and Oxythiamine Inhibition
The following diagram illustrates the conversion of thiamine to its active form, TPP, and the inhibitory action of OTPP on TPP-dependent enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. cdn.graphpad.com [cdn.graphpad.com]
The Discovery and Synthesis of Oxythiamine Diphosphate Ammonium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284), the biologically active form of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of oxythiamine diphosphate ammonium (B1175870). It is intended to serve as a comprehensive resource for researchers in drug development and metabolic studies. The document includes detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of its mechanism of action. The ammonium salt of oxythiamine diphosphate is often utilized for its enhanced water solubility and stability.[1]
Introduction
Thiamine (Vitamin B1) is an essential nutrient that, in its active form as thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes in central metabolism. These TPP-dependent enzymes, including transketolase (TK), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDHC), are vital for carbohydrate and amino acid metabolism.
Oxythiamine is a synthetic antagonist of thiamine.[2] It acts as a prodrug, being converted in vivo to oxythiamine diphosphate (OTPP) by the same enzyme that phosphorylates thiamine, thiamine pyrophosphokinase. OTPP then functions as a competitive inhibitor of TPP-dependent enzymes, binding to the cofactor site but failing to support the catalytic reaction. This inhibition disrupts critical metabolic pathways, a characteristic that has made oxythiamine and its diphosphate derivative valuable tools in metabolic research and as potential therapeutic agents, particularly in oncology.
This guide focuses on the discovery and synthesis of oxythiamine diphosphate ammonium, providing detailed methodologies and quantitative data to support further research and development.
Discovery and Biological Activity
The antagonistic effects of oxythiamine on thiamine were discovered in the mid-20th century. Subsequent research elucidated that its biological activity is dependent on its phosphorylation to oxythiamine diphosphate. OTPP exerts its inhibitory effects on several key metabolic enzymes:
-
Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for the synthesis of nucleotides and NADPH. Inhibition of TK by OTPP disrupts these processes.
-
Pyruvate Dehydrogenase Complex (PDHC): This complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. OTPP-mediated inhibition impairs this central metabolic hub.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): A critical enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
The inhibition of these enzymes by OTPP leads to a range of cellular effects, including cell cycle arrest and apoptosis, which has spurred interest in its potential as an anti-cancer agent.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of oxythiamine diphosphate against its target enzymes has been quantified in numerous studies. The following tables summarize key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀).
| Enzyme Target | Organism/Tissue | Inhibition Constant (Kᵢ) | Michaelis Constant (Kₘ) for TPP | Reference(s) |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 µM | 0.06 µM | [3][4][5] |
| Pyruvate Dehydrogenase Complex (PDHC) | Yeast | 20 µM | 23 µM | [2] |
| Transketolase (TK) | Yeast | 0.03 µM | 1.1 µM | [2] |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) | Bovine Adrenals | ~30 µM | 6.7 µM (with Mg²⁺), 33 µM (with Mn²⁺) | [2] |
| Thiamine Pyrophosphate | - | 30 nM | - | [1] |
| Enzyme Target | Organism/Tissue/Cell Line | IC₅₀ | Reference(s) |
| Transketolase (TK) | Rat Liver | 0.02–0.2 µM | [1][2] |
| Transketolase (TK) | Yeast | ~0.03 µM | [1][2] |
| Pyruvate Dehydrogenase Complex (PDHC) Holoenzyme | Bison Heart | 0.006 µM | [6] |
| Pancreatic Cancer Cells (MIA PaCa-2) | Human | 14.95 µM (for Oxythiamine) | [7] |
Synthesis of this compound
Chemical Synthesis Protocol
Materials:
-
Oxythiamine
-
85% Phosphoric acid
-
Activated charcoal (e.g., Norit A)
-
Ammonium hydroxide (B78521) solution
-
Deionized water
Procedure:
-
Preparation of Polyphosphoric Acid: In a fume hood, heat 5 g of 85% phosphoric acid in a small beaker to 300-310°C until crystals appear on the walls of the beaker. Allow the acid to cool.
-
Phosphorylation of Oxythiamine: Place the beaker containing the solidified polyphosphoric acid in an oil bath preheated to 135-140°C. Once the temperature has equilibrated, add 4 g of oxythiamine all at once. Stir the mixture constantly for 20 minutes while maintaining the temperature.
-
Initial Purification: Allow the fused mass to cool slightly. Before it solidifies completely, wash the mass twice with 50 mL of acetone.
-
Dissolution and Precipitation: Dissolve the resulting solid in 50 mL of deionized water containing 4 drops of concentrated phosphoric acid. Precipitate the product by adding 150 mL of acetone. Allow the mixture to stand overnight. A dark brown oil should form.
-
Decolorization: Dissolve the oil in 15 mL of deionized water containing 4 drops of concentrated phosphoric acid. Add a small amount of activated charcoal, stir for 10-15 minutes, and then filter the solution. Wash the filter cake with a small amount of water.
-
Isolation of Oxythiamine Diphosphate: The filtrate contains oxythiamine diphosphate. To obtain the ammonium salt, carefully neutralize the acidic solution with a dilute solution of ammonium hydroxide until the pH is approximately 7. The product can then be isolated by lyophilization or precipitation with a suitable organic solvent like acetone or ethanol.
-
Further Purification (Optional): The product can be further purified by techniques such as ion-exchange chromatography if required.
Characterization Data
The following data is based on commercially available this compound.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| Purity (HPLC) | 98.42% | [8] |
| Molecular Formula | C₁₂H₁₇N₃O₈P₂S · xNH₃ | [9][10] |
| Molecular Weight | 442.32 g/mol (variable with ammonia (B1221849) content) | [9][10] |
| ¹H NMR Spectrum | Consistent with structure | [8] |
| Mass Spectrum | Consistent with structure | [8] |
Mandatory Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the central role of thiamine pyrophosphate (TPP) in metabolism and how oxythiamine diphosphate (OTPP) competitively inhibits TPP-dependent enzymes, thereby disrupting key metabolic pathways.
Caption: Mechanism of action of Oxythiamine Diphosphate.
Experimental Workflow: Enzyme Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory effect of oxythiamine diphosphate on a TPP-dependent enzyme.
Caption: Workflow for an enzyme inhibition assay.
Conclusion
This compound is a valuable tool for researchers studying metabolic pathways and developing novel therapeutics. Its potent and specific inhibition of TPP-dependent enzymes allows for the targeted disruption of central carbon metabolism. This guide provides a foundational understanding of its discovery, a detailed protocol for its synthesis, and a compilation of quantitative data on its biological activity. The provided visualizations offer a clear depiction of its mechanism of action and a standard experimental approach for its characterization. It is hoped that this resource will facilitate further investigation into the therapeutic potential and biochemical applications of this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Different extent of inhibition of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase both containing endogenous thiamine pyrophosphate, by some anticoenzyme analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound Salt | LGC Standards [lgcstandards.com]
- 10. This compound Salt | LGC Standards [lgcstandards.com]
The Biochemical Profile of Oxythiamine Diphosphate: A Technical Guide for Researchers
An in-depth examination of the biochemical properties, mechanism of action, and experimental considerations of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870), a potent antagonist of thiamine (B1217682) metabolism.
Oxythiamine diphosphate (OTDP), the active metabolite of the thiamine analog oxythiamine, serves as a powerful tool in biochemical and pharmacological research. By competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, OTDP disrupts critical metabolic pathways, offering a valuable mechanism for studying cellular metabolism, and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biochemical properties of Oxythiamine diphosphate ammonium, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is the ammonium salt form of oxythiamine diphosphate, which typically enhances its water solubility and stability for research applications.[1] It is a solid at room temperature.[2]
| Property | Value | Reference |
| Molecular Formula | C12H17N3O8P2S | [2] |
| Molecular Weight | 425.29 g/mol | [2] |
| CAS Number | 10497-04-8 | [2] |
| Appearance | White to light yellow solid | [3] |
| Solubility | H2O: 12.5 mg/mL (with sonication) | [4] |
| Storage | -20°C, protected from light, under nitrogen | [3] |
Mechanism of Action: Competitive Inhibition of Thiamine Pyrophosphate-Dependent Enzymes
Oxythiamine is a prodrug that, upon entering cells, is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine diphosphate (OTDP).[5][6][7] OTDP is a structural analog of thiamine pyrophosphate (TPP), the essential coenzyme for several key enzymes in central metabolism.[5][6]
The primary mechanism of action of OTDP is competitive inhibition of TPP-dependent enzymes.[2][5] Due to its structural similarity, OTDP binds to the TPP-binding site of these enzymes. However, a critical difference in its pyrimidine (B1678525) ring structure—a hydroxyl group instead of an amino group—prevents it from performing the coenzymatic functions of TPP, thereby blocking the enzyme's catalytic activity.[8] This leads to a functional blockade of critical metabolic pathways.[5]
Caption: Competitive inhibition of TPP-dependent enzymes by OTDP.
Inhibition of Key Metabolic Enzymes
OTDP has been shown to inhibit several critical TPP-dependent enzymes, primarily transketolase (TKT), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (OGDHC).[5][7]
Quantitative Inhibition Data
The following tables summarize the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of oxythiamine diphosphate against various enzymes.
Table 1: Inhibitory Constant (Ki) of Oxythiamine Diphosphate
| Enzyme | Organism/Tissue | Ki Value | Km for TPP | Reference |
| Thiamine Pyrophosphate binding | - | 30 nM | - | [1][2] |
| Pyruvate Dehydrogenase Complex (PDHC) | European bison heart | 0.23 µM | 0.6 µM | [7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine adrenals | 0.07 µM | 0.11 µM | [7] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine heart | 0.04 µM | 0.07 µM | [7] |
| Pyruvate Dehydrogenase Complex (PDC) | Yeast | 20 µM | 23 µM | [7] |
| α-Ketoglutarate Dehydrogenase Complex (OGDHC) | - | ~30 µM | 6.7 µM (Mg2+) / 33 µM (Mn2+) | [7] |
Table 2: IC50 Values of Oxythiamine Diphosphate
| Enzyme/Cell Line | Organism/Tissue | IC50 Value | Conditions | Reference |
| Transketolase (TK) | Rat liver | 0.02–0.2 µM | - | [1][2] |
| Transketolase (TK) | Yeast | ~0.03 µM | - | [2][8] |
| Transketolase (TK) | Rat liver | 0.2 µM | - | [8] |
| α-Ketoglutarate Dehydrogenase Complex (OGDHC) | European bison heart | 24 µM | - | [7] |
| Plasmodium falciparum (3D7 strain) | - | 11 µM | In vitro, absence of extracellular thiamine | [6][9] |
| Plasmodium falciparum (3D7 strain) | - | 5.2 mM | In vitro, with 2.97 µM added thiamine | [6][9] |
Impact on Metabolic Pathways
The inhibition of TPP-dependent enzymes by OTDP has significant downstream effects on cellular metabolism.
Caption: Inhibition of key metabolic enzymes by OTDP.
Experimental Protocols: Methodological Considerations
While detailed, step-by-step protocols are proprietary to the research groups that conducted the studies, the following outlines the general methodologies employed to characterize the biochemical properties of oxythiamine diphosphate.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (Ki, IC50) of OTDP against purified TPP-dependent enzymes.
-
General Workflow:
-
Enzyme Preparation: Isolation and purification of the target enzyme (e.g., transketolase, PDHC) from a biological source (e.g., rat liver, yeast).
-
Assay Setup: A reaction mixture is prepared containing the purified enzyme, its substrate(s), and varying concentrations of OTDP. A control reaction without the inhibitor is also prepared.
-
Initiation and Monitoring: The reaction is initiated by the addition of a starting reagent (e.g., substrate or coenzyme). The enzyme activity is monitored over time by measuring the rate of product formation or substrate consumption using spectrophotometric or fluorometric methods.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve. For Ki determination, experiments are performed at multiple substrate concentrations to allow for analysis using methods such as Lineweaver-Burk or Dixon plots.
-
Caption: Workflow for determining enzyme inhibition by OTDP.
In Vitro Cell Proliferation Assays
-
Objective: To assess the cytostatic or cytotoxic effects of oxythiamine on cell lines.
-
General Workflow:
-
Cell Culture: The cell line of interest (e.g., Plasmodium falciparum, cancer cell lines) is cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of oxythiamine. A vehicle control is included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a variety of assays, such as MTT, XTT, or direct cell counting.
-
Data Analysis: The percentage of viable cells is plotted against the oxythiamine concentration to determine the IC50 value.
-
Conclusion
This compound is a well-characterized and potent inhibitor of thiamine-dependent metabolic pathways. Its ability to competitively block the action of key enzymes like transketolase and the pyruvate dehydrogenase complex makes it an invaluable tool for studying cellular metabolism and for the development of novel therapeutic strategies targeting metabolic vulnerabilities. This guide provides a foundational understanding of its biochemical properties to aid researchers in designing and interpreting experiments utilizing this important thiamine antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Oxythiamine - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Investigating Thiamine Deficiency: A Technical Guide to the Application of Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) is an indispensable cofactor for fundamental metabolic processes, and its deficiency is implicated in a spectrum of pathologies, from neurological disorders to cancer. Understanding the intricate mechanisms of thiamine-dependent pathways and the consequences of their disruption is paramount for developing effective therapeutic strategies. Oxythiamine (B85929), a potent thiamine antagonist, serves as a critical tool in this endeavor. This technical guide provides an in-depth exploration of the use of Oxythiamine Diphosphate (B83284) Ammonium (B1175870) to induce and investigate thiamine deficiency in preclinical research. It details the molecular mechanisms of action, comprehensive experimental protocols for both in vitro and in vivo models, and a compilation of quantitative data on its effects. Furthermore, this guide presents visual representations of the key metabolic and signaling pathways affected, offering a multi-faceted resource for researchers in basic science and drug development.
Introduction: The Critical Role of Thiamine and the Utility of its Antagonists
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. These enzymes include transketolase (TKT) in the pentose (B10789219) phosphate (B84403) pathway (PPP), the pyruvate (B1213749) dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDH) in the Krebs cycle.[1] Consequently, thiamine deficiency disrupts cellular energy metabolism, leading to a cascade of detrimental effects, including impaired ATP production, oxidative stress, and cellular dysfunction.[2]
To unravel the precise roles of thiamine in health and disease, researchers rely on models of thiamine deficiency. While dietary restriction is one approach, it can be slow and may not induce a sufficiently profound or rapid deficiency for many experimental paradigms.[3] Chemical antagonists of thiamine provide a more acute and controllable method to induce a deficient state. Oxythiamine is a widely used thiamine antimetabolite that, once administered, is metabolically converted to its active form, oxythiamine pyrophosphate (OTPP).[4] OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, effectively blocking their function and precipitating a state of functional thiamine deficiency.[4][5] The ammonium salt of oxythiamine diphosphate is often utilized due to its enhanced water solubility and stability.
This guide focuses on the practical application of oxythiamine diphosphate ammonium as a research tool to investigate the multifaceted consequences of thiamine deficiency.
Mechanism of Action of this compound
The inhibitory effect of oxythiamine stems from its structural similarity to thiamine. Upon entering the cell, oxythiamine is phosphorylated by the enzyme thiamine pyrophosphokinase to form oxythiamine pyrophosphate (OTPP).[4] OTPP then competes with the endogenous TPP for the coenzyme binding sites on TPP-dependent enzymes. While OTPP can bind to these enzymes, it lacks the crucial thiazolium ring C2 proton necessary for the catalytic activity of TPP. This binding without catalytic function effectively sequesters the enzymes in an inactive state, leading to a rapid and potent inhibition of key metabolic pathways.[5]
The primary targets of OTPP are:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway, crucial for the production of ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis) and NADPH (a key cellular reductant).
-
Pyruvate Dehydrogenase Complex (PDHC): The gatekeeper enzyme linking glycolysis to the Krebs cycle, responsible for the conversion of pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A critical enzyme in the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.
The inhibition of these enzymes leads to a profound disruption of cellular metabolism, as depicted in the signaling pathway diagram below.
Quantitative Data on the Effects of Oxythiamine
The following tables summarize key quantitative data from various studies on the inhibitory effects of oxythiamine and its diphosphate form on enzyme activity and cell viability.
Table 1: Inhibitory Constants (Ki) of Oxythiamine Pyrophosphate (OTPP) against Thiamine-Dependent Enzymes
| Enzyme | Species/Tissue | Substrate | Ki (μM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | Thiamine Pyrophosphate (TPP) | 0.07 | [4] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Thiamine Pyrophosphate (TPP) | 0.025 | [5] |
| Transketolase (TK) | Rat Liver | Thiamine Pyrophosphate (TPP) | Not specified as Ki, but IC50 is 0.2 µM | [6] |
| Transketolase (TK) | Yeast | Thiamine Pyrophosphate (TPP) | Not specified as Ki, but IC50 is ~0.03 µM | [6] |
Table 2: In Vitro Effects of Oxythiamine on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (μM) | Effect | Reference |
| A549 | Non-small cell lung cancer | Cell Viability | 10 | Significant decrease after 12h | [7] |
| A549 | Non-small cell lung cancer | Cell Viability | 100 | 11.7% reduction after 12h, 23.6% after 24h, 28.2% after 48h | [7] |
| A549 | Non-small cell lung cancer | Apoptosis | 0.1 | 15.44% apoptotic cells after 24h, 31.45% after 48h | [7] |
| HeLa | Cervical Cancer | Cell Growth Inhibition (GI50) | 36 | 50% inhibition of cell growth | [8] |
Table 3: In Vivo Effects of Oxythiamine in Animal Models
| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |
| Rat | Parenteral | 0.5 µmol/100g body weight every 12h | 12, 16, and 20 injections | Decreased transketolase and PDHC activity in adrenals | [4] |
| Mouse (Ehrlich's ascites tumor) | Intraperitoneal | Increasing doses | 4 days | Dose-dependent increase in G0-G1 cell population of tumor cells | [9] |
| Mouse | Thiamine-free diet + thiamine antagonist | Not specified | 12 days | Lens fiber cell degeneration | [10] |
Experimental Protocols
The following sections provide generalized protocols for inducing thiamine deficiency using this compound in both cell culture and animal models. These should be adapted based on the specific cell line or animal model and the research question.
In Vitro Model: Inducing Thiamine Deficiency in Cell Culture
This protocol outlines the steps to induce thiamine deficiency in a neuronal cell line, but it can be adapted for other cell types.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM/F12 with supplements)
-
Thiamine-deficient cell culture medium
-
This compound salt
-
Sterile, pyrogen-free water or PBS for stock solution
-
Cell counting apparatus
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate the neuronal cells at the desired density in a multi-well plate or flask with complete culture medium and allow them to adhere overnight.
-
Preparation of Oxythiamine Stock Solution: Prepare a stock solution of this compound in sterile water or PBS. The concentration should be high enough to allow for dilution to the final working concentrations. Filter-sterilize the stock solution.
-
Treatment:
-
Control Group: Replace the medium with fresh complete culture medium.
-
Thiamine-Deficient Control Group: Replace the medium with thiamine-deficient medium.
-
Oxythiamine Treatment Group: Replace the medium with thiamine-deficient medium supplemented with the desired final concentration of oxythiamine. It is recommended to test a range of concentrations (e.g., 1-100 µM) to determine the optimal dose for the specific cell line and experimental endpoint.[7]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assessment of Thiamine Deficiency: At the end of the incubation period, cells can be harvested for various downstream analyses, including:
-
Cell Viability Assays: (e.g., MTT, trypan blue exclusion) to assess cytotoxicity.
-
Enzyme Activity Assays: Measure the activity of TKT, PDHC, or α-KGDH.
-
Metabolite Analysis: Quantify key metabolites in the pentose phosphate pathway and Krebs cycle.
-
Western Blotting: Analyze the expression levels of key metabolic enzymes and signaling proteins.
-
Oxidative Stress Markers: Measure levels of reactive oxygen species (ROS) or lipid peroxidation.[2]
-
In Vivo Model: Inducing Thiamine Deficiency in Mice
This protocol provides a general framework for inducing thiamine deficiency in mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Thiamine-deficient rodent diet
-
Standard rodent diet
-
This compound salt
-
Sterile saline for injection
-
Animal balance
-
Appropriate caging and environmental enrichment
Procedure:
-
Acclimation: Acclimate the mice to the housing facility for at least one week with ad libitum access to standard diet and water.
-
Induction of Thiamine Deficiency:
-
Control Group: Continue to feed the mice a standard diet.
-
Thiamine-Deficient Group: Switch the mice to a thiamine-deficient diet.
-
Oxythiamine-Treated Group: Feed the mice a thiamine-deficient diet and administer oxythiamine. The administration route can be intraperitoneal (i.p.) injection or oral gavage. A starting dose of 200 mg/kg/day has been used in some studies.[11] The duration of treatment will depend on the desired severity of the deficiency and can range from several days to weeks.[3][10]
-
-
Monitoring: Monitor the mice daily for signs of thiamine deficiency, which can include weight loss, ataxia, and seizures. Record body weight regularly.
-
Tissue Collection: At the end of the experimental period, euthanize the mice according to approved protocols. Collect blood and tissues of interest (e.g., brain, liver, heart) for downstream analysis.
-
Analysis: Tissues can be processed for:
-
Enzyme activity assays
-
Metabolomic analysis
-
Histological examination
-
Measurement of oxidative stress markers
-
Visualization of Affected Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways disrupted by oxythiamine and a general experimental workflow.
Signaling Pathway: Impact of Oxythiamine on Central Carbon Metabolism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Differences Between Thiamine and Oxythiamine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiamine (B1217682) (Vitamin B1) is an essential micronutrient vital for carbohydrate and amino acid metabolism. Its biologically active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for several key enzymes. Oxythiamine (B85929) is a potent thiamine antagonist that structurally mimics thiamine, enabling it to interfere with normal metabolic processes. This guide provides a detailed examination of the core structural difference between thiamine and its antagonist, oxythiamine, the resulting functional consequences, quantitative data on enzyme inhibition, and standard experimental protocols for their study.
Core Structural Difference
The fundamental structural distinction between thiamine and oxythiamine lies in a single substitution on the pyrimidine (B1678525) ring. In thiamine, the C4 position of the pyrimidine ring is substituted with an amino group (-NH₂). In oxythiamine, this amino group is replaced by a hydroxyl group (-OH).[1][2] This seemingly minor alteration has profound implications for the molecule's biological activity.
While both molecules share the same thiazolium ring, which is crucial for the coenzymatic activity of thiamine, the modification on the pyrimidine ring prevents oxythiamine from performing the catalytic functions of thiamine once it binds to enzymes.[1][3]
Mechanism of Antagonistic Action
Oxythiamine functions as a competitive antagonist to thiamine.[3] Its mechanism of action involves a multi-step process that ultimately leads to the inhibition of thiamine-dependent enzymes.
-
Cellular Uptake and Phosphorylation: Like thiamine, oxythiamine is transported into cells and subsequently phosphorylated by the enzyme thiamine pyrophosphokinase (TPK) to its active form, oxythiamine pyrophosphate (OTP).[1][4][5]
-
Enzyme Binding: OTP, the pyrophosphate ester of oxythiamine, then competes directly with the natural coenzyme, thiamine pyrophosphate (TPP), for the coenzyme binding site on TPP-dependent enzymes.[3][6]
-
Inhibition of Catalysis: Although OTP can bind to the active site of these enzymes, the substitution of the amino group with a hydroxyl group prevents it from stabilizing the reactive carbanion intermediates necessary for the catalytic reactions.[3] This results in the formation of an inactive enzyme-OTP complex, effectively halting critical metabolic pathways.
The primary enzymatic targets for OTP-mediated inhibition include:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[3][4]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A crucial mitochondrial enzyme complex that links glycolysis to the citric acid cycle.[4][6]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme in the citric acid cycle.[3][4]
Quantitative Data on Enzyme Inhibition
Oxythiamine pyrophosphate (OTP) acts as a potent competitive inhibitor of TPP-dependent enzymes, often exhibiting a higher affinity (lower Ki) for the enzyme than the natural substrate's Michaelis constant (Km). This strong binding affinity underscores its effectiveness as an antagonist.
| Enzyme | Organism/Tissue | Km (TPP) (µM) | Ki (OTP) (µM) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [6] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.06 | 0.025 | [7][8] |
| Transketolase (TKT) | Yeast | 1.1 | 0.03 | [9] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | 6.7 | ~30 | [9] |
| Thiamine Pyrophosphokinase | Rat Liver | - | 4200 | [9] |
Note: The high Ki value for Thiamine Pyrophosphokinase indicates that while oxythiamine is a substrate, it is a very weak inhibitor of the enzyme itself compared to other antagonists like pyrithiamine.[9]
Experimental Protocols
Synthesis of Oxythiamine
A highly efficient and scalable method for preparing oxythiamine from thiamine involves acid hydrolysis.[9]
Principle: This method achieves the deamination of the 4'-amino group of thiamine's pyrimidine ring, converting it to a hydroxyl group.
Methodology:
-
Reactant Preparation: Dissolve thiamine hydrochloride in 5N hydrochloric acid (HCl).
-
Reaction: Reflux the mixture for approximately 6 hours. This process facilitates the hydrolytic deamination.
-
Purification: Following the reaction, the product, oxythiamine, can be isolated and purified from the reaction mixture. This method typically yields oxythiamine, substantially free from the starting thiamine material, with a yield of around 80%.[9][10]
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
The ETKAC assay is a widely used functional test to assess thiamine status by measuring the activity of transketolase in red blood cells, an enzyme that requires TPP as a cofactor.[11][12]
Principle: The assay measures the basal activity of transketolase present in an erythrocyte lysate. A second measurement is taken after the addition of exogenous TPP. In a thiamine-deficient state, a significant portion of the transketolase will be in its inactive apoenzyme form. The addition of TPP activates this apoenzyme, leading to a marked increase in total enzyme activity. The ratio of stimulated to basal activity (the ETKAC) reflects the degree of thiamine deficiency.[12][13]
Methodology:
-
Sample Preparation: Prepare a hemolysate from washed erythrocytes.[12]
-
Assay Mixture: The reaction mixture typically contains the hemolysate, buffer, and excess ribose-5-phosphate (B1218738) as the substrate. The transketolase reaction produces glyceraldehyde-3-phosphate.[13]
-
Coupled Enzyme Reaction: The rate of the transketolase reaction is measured indirectly. Auxiliary enzymes are used to convert glyceraldehyde-3-phosphate through subsequent reactions that involve the oxidation of NADH to NAD+.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time. This rate is proportional to the transketolase activity.[13]
-
Basal vs. Stimulated Activity: Two parallel reactions are run for each sample:
-
Basal Activity: Measured without the addition of external TPP.
-
Stimulated Activity: Measured with the addition of a saturating concentration of TPP to the reaction mixture.
-
-
Calculation: The ETKAC is calculated as:
-
ETKAC = (Activity with added TPP) / (Basal Activity)
-
An ETKAC value above 1.25 is generally considered indicative of thiamine deficiency.[13]
-
Conclusion
The structural difference between thiamine and oxythiamine, specifically the substitution of the 4'-amino group with a hydroxyl group, is the cornerstone of oxythiamine's function as a potent vitamin B1 antagonist. This modification allows it to be bioactivated to OTP, which competitively inhibits essential TPP-dependent enzymes, thereby disrupting central metabolic pathways. Understanding this structure-activity relationship, supported by quantitative kinetic data and established experimental protocols, is crucial for researchers in nutrition, metabolic diseases, and oncology, where thiamine antagonists are explored as potential therapeutic agents.[1][14]
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 14. medchemexpress.com [medchemexpress.com]
The Non-Coenzymatic Roles of Oxythiamine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxythiamine (B85929) diphosphate (B83284) (OTPP), the active metabolite of the thiamine (B1217682) antagonist oxythiamine, is a potent inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. While its role as a competitive antagonist at the coenzyme binding site is well-established, the broader, non-coenzymatic functions of OTPP are less clearly defined. This technical guide provides an in-depth exploration of the non-coenzymatic roles of oxythiamine diphosphate ammonium, distinguishing between direct molecular interactions and the downstream cellular consequences of its primary inhibitory activity. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual pathways to elucidate the current understanding of OTPP's function beyond its classical role as a coenzyme antagonist.
Introduction: Beyond Competitive Inhibition
Thiamine (Vitamin B1) is essential for cellular metabolism, primarily through its active form, thiamine pyrophosphate (TPP), which serves as a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism. Oxythiamine, a structural analog of thiamine, is phosphorylated in vivo to oxythiamine diphosphate (OTPP). OTPP acts as a potent competitive inhibitor of TPP-dependent enzymes, leading to a state of functional thiamine deficiency.[1][2] The primary targets of OTPP include transketolase (TKT), the pyruvate (B1213749) dehydrogenase complex (PDC), and the 2-oxoglutarate dehydrogenase complex (OGDC).[1][3]
While this direct antagonism of TPP-dependent enzymes is a coenzyme-related function (acting as an "anticoenzyme"), the broader effects of OTPP on cellular signaling and physiology are often what are functionally observed and studied. This guide delineates these downstream effects, which can be considered "non-coenzymatic" in the sense that OTPP is not participating in or directly catalyzing a reaction, but rather initiating a cascade of events through potent and specific inhibition. True non-coenzymatic roles, such as allosteric modulation or direct binding to signaling proteins independent of TPP antagonism, remain largely unproven for OTPP.
Core Mechanism: Competitive Inhibition of TPP-Dependent Enzymes
Oxythiamine is transported into cells and subsequently phosphorylated by thiamine pyrophosphokinase to form OTPP.[4] OTPP then competes with the endogenous TPP for binding to the active sites of TPP-dependent enzymes. Although OTPP can bind to these enzymes, it is incapable of facilitating the catalytic reactions, leading to a potent inhibition of these metabolic pathways.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric regulation of kinase activity in living cells [elifesciences.org]
- 4. Protocols [moorescancercenter.ucsd.edu]
- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxythiamine Diphosphate Ammonium: A Technical Guide to its Function as a Vitamin B1 Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (B1217682) (Vitamin B1) is an essential nutrient that, in its biologically active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for fundamental enzymes in cellular metabolism. The disruption of thiamine-dependent pathways has significant pathological consequences, making these pathways attractive targets for therapeutic intervention. Oxythiamine (B85929), a structural analog of thiamine, functions as a potent antimetabolite. Upon cellular uptake, it is phosphorylated to its active form, oxythiamine diphosphate (B83284) (OTPP), which acts as a competitive inhibitor of TPP-dependent enzymes. This guide provides a comprehensive technical overview of the mechanism of action of oxythiamine diphosphate, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and illustrates key pathways and workflows.
Introduction: The Role of Thiamine and its Antagonism by Oxythiamine
Thiamine is indispensable for the metabolism of carbohydrates and amino acids.[1][2] After being transported into the cytoplasm, it is converted by the enzyme thiamine pyrophosphokinase (TPK) into its active form, thiamine pyrophosphate (TPP).[3] TPP is a required coenzyme for several key enzymes, including:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A crucial link between glycolysis and the citric acid cycle.[1][4]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH or OGDHC): A rate-limiting enzyme within the citric acid cycle.[1][5][6]
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for producing nucleotide precursors and NADPH.[1][7][8]
Oxythiamine is a well-studied thiamine antimetabolite where the amino group on the pyrimidine (B1678525) ring is replaced by a hydroxyl group.[2][9] It acts as a prodrug; to become active, it must enter the cell and be phosphorylated by TPK to form oxythiamine diphosphate (OTPP).[3][10][11] This active form, OTPP, then competes directly with the natural coenzyme, TPP, for binding to the active sites of TPP-dependent enzymes.[1][11] While OTPP can bind to these enzymes, it is catalytically inactive, leading to the effective inhibition of these critical metabolic pathways.[3][11]
Mechanism of Action
The antagonistic action of oxythiamine is a two-step process involving cellular uptake and bioactivation, followed by competitive inhibition of target enzymes.
-
Cellular Uptake and Phosphorylation: Oxythiamine is transported into cells, likely via thiamine transporters.[10] Inside the cell, thiamine pyrophosphokinase recognizes oxythiamine as a substrate and catalyzes its conversion to oxythiamine diphosphate (OTPP).[2]
-
Competitive Inhibition: OTPP mimics the structure of TPP and binds to the TPP-binding site on enzymes like PDHC, α-KGDH, and transketolase.[11] This binding is competitive with respect to TPP. By occupying the active site, OTPP prevents the binding of the natural coenzyme, TPP, thereby halting the enzyme's catalytic activity. This inhibition disrupts downstream metabolic pathways, leading to reduced energy production, impaired synthesis of nucleotides and fatty acids, and ultimately, cytostatic or cytotoxic effects.[3][7][12]
Quantitative Data: Inhibitory Potency
The efficacy of OTPP as an inhibitor has been quantified in numerous studies. The data below summarizes key kinetic parameters and cytotoxic effects.
Table 1: Kinetic Parameters of OTPP Inhibition on Pyruvate Dehydrogenase Complex (PDHC)
| Source of PDHC | K_m_ for TPP (µM) | K_i_ for OTPP (µM) | Reference(s) |
| Porcine Heart | 0.06 | 0.025 | [4][13][14][15] |
| Bovine Adrenals | 0.11 | 0.07 | [15][16] |
| Bovine Heart | 0.07 | 0.04 | [15] |
| European Bison Heart | 0.6 | 0.23 | [15] |
Table 2: Inhibitory Effects of Oxythiamine/OTPP on Transketolase (TKT)
| Enzyme/System | Source | Parameter | Value | Reference(s) |
| Transketolase | Rat Liver | 50% Inhibition | 0.02–0.2 µM | [17][18] |
| Transketolase | Yeast | I_50_ | ~0.03 µM | [17][18] |
| Thiamine Pyrophosphate Binding | Not Specified | K_i_ | 30 nM | [17][18] |
Table 3: Cytotoxic and Anti-Metastatic Effects of Oxythiamine (OT)
| Cell Line / Model | Effect | Parameter | Value | Reference(s) |
| HeLa Cancer Cells | Growth Inhibition | GI_50_ | 36 µM | [2] |
| Lewis Lung Carcinoma (LLC) | Invasion & Migration | I_50_ | 8.75 µM | [19] |
| C57BL/6 Mice with LLC | Anti-Metastasis | Dose | 250-500 mg/kg BW | [19] |
Key Experimental Protocols
Protocol: Spectrophotometric Coupled Enzyme Assay for Transketolase Activity
This method is used to measure transketolase activity by monitoring the rate of NADH oxidation, which is coupled to the production of glyceraldehyde-3-phosphate (G3P), a product of the transketolase reaction.[8][20]
Materials:
-
Tris buffer (e.g., 50 mM, pH 7.6)
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate (R5P)
-
Xylulose-5-phosphate (X5P)
-
NADH
-
Coupling enzymes: triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (GDH)
-
Enzyme source (cell lysate or purified protein)
-
Oxythiamine diphosphate ammonium (B1175870) (inhibitor)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris buffer, TPP, R5P, X5P, NADH, TIM, and GDH.
-
Inhibitor Pre-incubation: For inhibition studies, add varying concentrations of OTPP to the reaction mixture and pre-incubate with the enzyme source for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the reaction by adding the final substrate (e.g., R5P or X5P).
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease corresponds to the rate of NADH oxidation and is directly proportional to the transketolase activity.
-
Data Analysis: Calculate the rate of reaction. For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC_50_ value. Kinetic parameters like K_i_ can be determined by measuring rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Protocol: PDHC E1 Inhibitory Activity Assay
This assay measures the activity of the E1 component of the Pyruvate Dehydrogenase Complex.
Materials:
-
Phosphate buffer (50 mM KH₂PO₄, 1 mM MgCl₂, pH 7.0)
-
Thiamine pyrophosphate (TPP)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Porcine PDH E1 enzyme
-
Pyruvate
-
Oxythiamine diphosphate ammonium (inhibitor)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing the phosphate buffer, TPP at a specified concentration (e.g., 60 µM for IC_50_ determination), and 0.25 mM DCPIP.[21]
-
Enzyme and Inhibitor Addition: Add the PDH E1 enzyme (e.g., 2 mg/mL) and varying concentrations of the inhibitor (OTPP).[21]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 30 minutes.[21]
-
Reaction Initiation: Start the reaction by adding pyruvate to a final concentration of 50 mM.[21]
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_50_ value.
Protocol: HPLC Analysis of Thiamine and its Esters
High-Performance Liquid Chromatography (HPLC) is used for the separation and quantification of thiamine and its phosphate esters. The method often involves pre-column or post-column derivatization to convert the thiamine compounds into highly fluorescent thiochrome (B1210408) derivatives.[22][23][24]
Materials:
-
HPLC system with a fluorescence detector and a reversed-phase C18 column.[25]
-
Mobile Phase: A gradient or isocratic system, often containing a buffer with an ion-pairing reagent like sodium-1-hexanesulfonate and an organic modifier like methanol.[25]
-
Derivatizing Agent: Potassium ferricyanide (B76249) in NaOH for converting thiamine to thiochrome.[22][24]
-
Sample Preparation Reagents: Trichloroacetic acid (TCA) or perchloric acid for protein precipitation from whole blood or tissue homogenates.[22]
-
Standards: Thiamine, Thiamine Monophosphate (TMP), and Thiamine Diphosphate (TDP) standards.
Procedure:
-
Sample Preparation:
-
Derivatization: Mix the sample extract or standard with the potassium ferricyanide solution to form the fluorescent thiochrome derivatives.
-
Chromatography:
-
Inject the derivatized sample onto the C18 column.
-
Elute the compounds using the chosen mobile phase.
-
Detect the thiochrome derivatives using a fluorescence detector.
-
-
Quantification: Identify and quantify the peaks by comparing their retention times and areas to those of the prepared standards.
Visualizations: Pathways and Workflows
Caption: Mechanism of action for oxythiamine as a vitamin B1 antimetabolite.
Caption: General experimental workflow for evaluating oxythiamine.
Caption: Logical model of competitive inhibition by OTPP.
Conclusion and Future Directions
This compound is a powerful and specific tool for probing the function of thiamine-dependent metabolic pathways. As its active form, OTPP, it acts as a classic competitive inhibitor of essential enzymes like transketolase and the pyruvate and α-ketoglutarate dehydrogenase complexes. This inhibitory action disrupts central carbon metabolism, leading to significant anti-proliferative and anti-metastatic effects in cancer models.[13][19] The quantitative data clearly demonstrate its potency, with inhibition constants (K_i) often in the nanomolar to low micromolar range.
The detailed experimental protocols provided herein serve as a foundation for researchers to investigate the effects of oxythiamine and other potential antimetabolites. Future research may focus on leveraging the metabolic vulnerabilities exposed by oxythiamine to develop more potent and selective inhibitors for therapeutic applications, particularly in oncology and infectious diseases where metabolic reprogramming is a key feature.[3][9]
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]
- 6. mdpi.com [mdpi.com]
- 7. Linking vitamin B1 with cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Inhibition of Thiamine Diphosphate-Dependent Enzymes by Triazole-Based Thiamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
- 19. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Triazole-Based Thiamine Analogues as Inhibitors of Thiamine Pyrophosphate-Dependent Enzymes: 1,3-Dicarboxylate for Metal Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pickeringlabs.com [pickeringlabs.com]
- 24. scispace.com [scispace.com]
- 25. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
The inhibitory kinetics of Oxythiamine diphosphate on pyruvate dehydrogenase.
An In-depth Technical Guide on the Inhibitory Kinetics of Oxythiamine (B85929) Diphosphate (B83284) on Pyruvate (B1213749) Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory kinetics of oxythiamine diphosphate (OTPP) on the pyruvate dehydrogenase complex (PDC). OTPP, a synthetic analogue of thiamine (B1217682) pyrophosphate (TPP), acts as a potent competitive inhibitor of PDC, a critical enzyme complex linking glycolysis to the tricarboxylic acid (TCA) cycle. Understanding the kinetics of this inhibition is crucial for research into thiamine metabolism, the development of novel antimicrobial and anticancer agents, and for elucidating the regulatory mechanisms of central energy metabolism.
Quantitative Inhibition Data
Oxythiamine diphosphate has been demonstrated to be a strong competitive inhibitor of the pyruvate dehydrogenase complex across various species. The inhibitory constants (Ki) are consistently in the nanomolar to low micromolar range, highlighting its high affinity for the enzyme. The following table summarizes key quantitative data from kinetic studies.
| Enzyme Source | Inhibitor | Ki (µM) | Substrate | Km (µM) | Inhibition Type | Reference |
| Mammalian PDC | Oxythiamine Diphosphate (OTPP) | 0.025 | Thiamine Pyrophosphate (TPP) | 0.06 | Competitive | [1][2][3][4] |
| Bovine Adrenal PDC | Oxythiamine Diphosphate (OTPP) | 0.07 | Thiamine Pyrophosphate (TPP) | 0.11 | Competitive | [5] |
| Bison Heart PDC | Oxythiamine Diphosphate (OTPP) | Apparent I50 = 0.006 | Thiamine Pyrophosphate (TPP) | Not Specified | Reversible | [6] |
Mechanism of Action: Competitive Inhibition
Oxythiamine diphosphate's inhibitory effect stems from its structural similarity to thiamine pyrophosphate, the natural cofactor for the E1 subunit of the pyruvate dehydrogenase complex. OTPP binds to the same active site on the E1 subunit as TPP but is unable to perform the subsequent catalytic steps. This binding event prevents TPP from accessing the active site, thereby competitively inhibiting the overall activity of the PDC.
Caption: Competitive inhibition of PDC by OTPP.
Experimental Protocols
The following sections detail the methodologies for studying the inhibitory kinetics of OTPP on PDC.
Preparation of Reagents
-
Oxythiamine Diphosphate (OTPP): OTPP is typically synthesized from its precursor, oxythiamine. This involves a phosphorylation reaction to yield the diphosphate ester.[5] While detailed synthesis protocols are often proprietary or found in specialized chemical literature, the general principle involves enzymatic or chemical phosphorylation of oxythiamine.
-
Pyruvate Dehydrogenase Complex (PDC): The enzyme can be purified from various tissues, such as bovine heart or adrenal glands, or obtained from commercial sources.[5][7] The purity and activity of the enzyme preparation are critical for accurate kinetic measurements.
Pyruvate Dehydrogenase Activity Assay
A common method to determine PDC activity is through a continuous spectrophotometric assay that monitors the production of NADH.
Principle: The overall reaction catalyzed by PDC is: Pyruvate + CoA + NAD+ → Acetyl-CoA + CO2 + NADH + H+
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Reaction Mixture: A typical reaction mixture for the kinetic analysis of PDC includes:
-
Phosphate buffer (e.g., 50 mM, pH 7.8)[1]
-
Pyruvate (substrate)
-
NAD+ (cofactor)
-
Coenzyme A (CoA) (substrate)
-
Magnesium chloride (MgCl2) (cofactor for E1)[4]
-
Dithiothreitol (DTT) (to maintain a reducing environment)[1]
-
Thiamine Pyrophosphate (TPP) (cofactor)[4]
-
Varying concentrations of Oxythiamine Diphosphate (OTPP) for inhibition studies.
Procedure:
-
Prepare the reaction mixture (excluding the enzyme) in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the PDC enzyme preparation.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity (rate of NADH production) from the linear portion of the absorbance versus time plot.
Determination of Kinetic Parameters
To determine the type of inhibition and the inhibitory constant (Ki), enzyme activity is measured at various concentrations of the substrate (TPP) and the inhibitor (OTPP).
-
Vary the concentration of TPP while keeping the concentrations of other substrates (pyruvate, NAD+, CoA) saturating.
-
For each TPP concentration, measure the initial reaction velocity in the absence and presence of different fixed concentrations of OTPP.
-
Plot the data using methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity versus 1/[TPP]).
-
In the case of competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis. The Ki can be determined from the change in the apparent Km for TPP at different inhibitor concentrations.
Experimental and Logical Workflow
The following diagram outlines the logical workflow for investigating the inhibitory kinetics of OTPP on the pyruvate dehydrogenase complex.
Caption: Workflow for OTPP inhibition kinetics study.
Conclusion
Oxythiamine diphosphate is a potent competitive inhibitor of the pyruvate dehydrogenase complex. The low Ki values indicate a high affinity of OTPP for the TPP-binding site on the E1 subunit. The experimental protocols outlined in this guide provide a framework for researchers to investigate these inhibitory kinetics further. A thorough understanding of the interaction between OTPP and PDC is essential for developing therapeutic strategies that target thiamine-dependent pathways and for advancing our knowledge of metabolic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different extent of inhibition of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase both containing endogenous thiamine pyrophosphate, by some anticoenzyme analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Salt Form vs. Free Form of Oxythiamine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxythiamine, a potent antagonist of thiamine (B1217682) (Vitamin B1), exerts its biological effects after in vivo phosphorylation to its active form, Oxythiamine diphosphate (B83284) (OTDP). As a competitive inhibitor of thiamine pyrophosphate (TPP), OTDP primarily targets TPP-dependent enzymes, most notably transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. This pathway is crucial for the synthesis of nucleotides and the production of NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense. The inhibition of transketolase by OTDP disrupts these processes, leading to cytotoxic effects, particularly in rapidly proliferating cells such as cancer cells.
In the context of drug development and research applications, OTDP is available in two principal forms: the free acid form and a salt form, most commonly the ammonium (B1175870) salt. While both forms exhibit comparable biological activity at equivalent molar concentrations, their physicochemical properties differ significantly. The salt form of OTDP generally offers superior water solubility and stability, which are critical considerations for formulation, in vitro assays, and in vivo studies. This technical guide provides a comprehensive comparison of the salt and free forms of Oxythiamine diphosphate, detailing their properties, biological activity, and the experimental protocols for their characterization.
Physicochemical Properties: Salt Form vs. Free Form
The selection of a salt form over a free acid or base is a common strategy in drug development to enhance the physicochemical properties of a compound without altering its intrinsic biological activity. In the case of Oxythiamine diphosphate, the ammonium salt is often preferred for its improved handling and formulation characteristics.
| Property | Oxythiamine Diphosphate (Free Form) | Oxythiamine Diphosphate (Ammonium Salt) | References |
| Molecular Formula | C₁₂H₁₇N₃O₈P₂S | C₁₂H₂₀N₄O₈P₂S | [1][2] |
| Molecular Weight | 425.29 g/mol | 442.32 g/mol | [1][2] |
| Appearance | Solid | White to off-white solid | |
| Water Solubility | Lower solubility | 12.5 mg/mL (requires sonication) | [3] |
| Stability | Less stable in solution and solid state | Enhanced stability in solution and solid state | [1] |
| Hygroscopicity | Potentially higher | Generally lower | General principle for pharmaceutical salts |
Biological Activity and Mechanism of Action
At equimolar concentrations, the salt and free forms of Oxythiamine diphosphate exhibit comparable biological activity.[1] The activity of OTDP stems from its role as a competitive inhibitor of thiamine pyrophosphate (TPP).
Oxythiamine itself is a prodrug that is actively transported into cells and then enzymatically converted to Oxythiamine diphosphate (OTDP) by the enzyme thiamine pyrophosphokinase.[5] OTDP then competes with the endogenous TPP for binding to the active sites of TPP-dependent enzymes.
The primary target of OTDP is transketolase (TKT) , a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By inhibiting transketolase, OTDP blocks the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and the production of NADPH, an essential reducing equivalent. This disruption of cellular metabolism leads to cell cycle arrest and apoptosis, particularly in cells with high metabolic rates like cancer cells.[6]
OTDP also inhibits other TPP-dependent enzymes, including the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDHC) , which are key enzymes in the Krebs cycle.[5]
Enzyme Inhibition Data
| Enzyme | Inhibitor | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Concentration) | References |
| Transketolase (Yeast) | Oxythiamine diphosphate | - | ~0.03 µM | [1] |
| Transketolase (Rat Liver) | Oxythiamine diphosphate | - | 0.02–0.2 µM | [1] |
| Pyruvate Dehydrogenase Complex (Mammalian) | Oxythiamine diphosphate | 0.025 µM | - | [7] |
| Thiamine Pyrophosphate (for comparison) | - | Kₘ = 0.06 µM (for PDHC) | - | [7] |
Signaling Pathways and Experimental Workflows
Biological Activation and Mechanism of Action of Oxythiamine
Caption: Biological activation of Oxythiamine and its inhibitory effect on key metabolic pathways.
Experimental Workflow: Comparison of Salt vs. Free Form
Caption: A generalized experimental workflow for comparing the salt and free forms of a drug candidate.
Experimental Protocols
Synthesis of Oxythiamine Diphosphate Ammonium Salt
-
Synthesis of Oxythiamine: This is typically achieved by treating thiamine with nitrous acid, which converts the amino group on the pyrimidine (B1678525) ring to a hydroxyl group.[7]
-
Phosphorylation and Salt Formation: The resulting Oxythiamine is then phosphorylated to yield Oxythiamine diphosphate. The ammonium salt can be formed by reacting the diphosphate with a suitable ammonium source, followed by purification. A certificate of analysis for a commercial batch of this compound salt confirms its structure.
A more detailed, generalized method for synthesizing ammonium salts of related compounds involves reacting the corresponding acid with an amine in a suitable solvent.[8]
Transketolase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methods for measuring transketolase activity through the consumption of NADH, which can be monitored spectrophotometrically at 340 nm.[9][10]
Materials:
-
Human recombinant transketolase
-
Thiamine pyrophosphate (TPP)
-
D-Xylulose 5-phosphate
-
D-Ribose 5-phosphate
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Oxythiamine diphosphate (free form or salt form) as the inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the transketolase enzyme in the assay buffer.
-
Prepare stock solutions of TPP, substrates (D-Xylulose 5-phosphate and D-Ribose 5-phosphate), and the coupling enzymes in the assay buffer.
-
Prepare a stock solution of NADH in the assay buffer. Protect from light.
-
Prepare a stock solution of Oxythiamine diphosphate in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add assay buffer, enzyme solution, TPP, coupling enzymes, and NADH.
-
Inhibitor Wells: Add assay buffer, enzyme solution, TPP, coupling enzymes, NADH, and varying concentrations of Oxythiamine diphosphate.
-
Blank Wells: Add all components except the transketolase enzyme.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate mixture (D-Xylulose 5-phosphate and D-Ribose 5-phosphate) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each concentration of Oxythiamine diphosphate using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Pyruvate Dehydrogenase Complex (PDHC) Inhibition Assay
This protocol outlines a general method for assessing the inhibition of PDHC activity. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[11][12]
Materials:
-
Purified Pyruvate Dehydrogenase Complex (e.g., from bovine heart)
-
Thiamine pyrophosphate (TPP)
-
Pyruvate
-
Coenzyme A (CoA)
-
NAD⁺
-
Oxythiamine diphosphate (free form or salt form) as the inhibitor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM MgCl₂)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PDHC enzyme in the assay buffer.
-
Prepare stock solutions of TPP, pyruvate, CoA, and NAD⁺ in the assay buffer.
-
Prepare a stock solution of Oxythiamine diphosphate and perform serial dilutions.
-
-
Assay Setup (in a 96-well plate):
-
Control Wells: Add assay buffer, PDHC enzyme, TPP, pyruvate, CoA, and NAD⁺.
-
Inhibitor Wells: Add assay buffer, PDHC enzyme, TPP, pyruvate, CoA, NAD⁺, and varying concentrations of Oxythiamine diphosphate.
-
Blank Wells: Add all components except the PDHC enzyme.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding pyruvate to all wells.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) from the linear portion of the kinetic curves.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the Kᵢ value by performing kinetic studies at varying substrate (TPP) and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
-
Conclusion
The choice between the salt form and the free form of Oxythiamine diphosphate is a critical decision in the design of both in vitro and in vivo experiments. While their biological activity as potent inhibitors of TPP-dependent enzymes is comparable, the ammonium salt of OTDP offers significant advantages in terms of aqueous solubility and stability. These enhanced physicochemical properties facilitate easier formulation and can lead to more reliable and reproducible experimental outcomes. For researchers and drug development professionals, a thorough understanding of these differences, as outlined in this guide, is essential for the successful application of Oxythiamine diphosphate as a research tool or a potential therapeutic agent. The provided experimental protocols offer a foundation for the characterization and comparative evaluation of these two important forms of this thiamine antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Salt | LGC Standards [lgcstandards.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 5. Oxythiamine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. NEW METHOD FOR THE SYNTHESIS OF AMMONIUM SALTS OF O,O′-ALKYLENEDITHIOPHOSPHORIC ACID AND OCTATHIOTETRAPHOSPHETANE. CRYSTAL STRUCTURE FEATURES'S OF DIETHYLAMMONIUM SALT OF O,O'-PROPYLENEDITHIOPHOSPHORIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Biological Activity of Thiamine Antivitamins: A Technical Guide for Researchers
Abstract: Thiamine (B1217682) (Vitamin B1) is an indispensable micronutrient, serving as the precursor to thiamine pyrophosphate (TPP), a critical coenzyme in central metabolic pathways. Thiamine antivitamins, a class of compounds that structurally mimic thiamine, interfere with its biological functions through various mechanisms, including competitive inhibition of TPP-dependent enzymes, blockade of cellular transport, and prevention of TPP synthesis.[1][2] Prominent examples such as oxythiamine (B85929), pyrithiamine (B133093), and amprolium (B1666021) have been extensively studied, revealing their potent effects on cellular metabolism.[2] These compounds serve as invaluable tools for inducing and studying thiamine deficiency in experimental models and are being explored for their therapeutic potential as cytostatic agents in oncology and as antimicrobial drugs.[1][3] This technical guide provides an in-depth analysis of the biological activities of key thiamine antivitamins, presenting quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support researchers, scientists, and drug development professionals.
Introduction to Thiamine (Vitamin B1)
Thiamine is a water-soluble vitamin essential for all living systems.[4] Its biologically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP), is synthesized from thiamine by the enzyme thiamine diphosphokinase.[4] TPP functions as a vital coenzyme for several key enzymes involved in the catabolism of sugars and amino acids.[4][5]
These TPP-dependent enzymes are fundamental to cellular energy metabolism. They include:
-
Pyruvate (B1213749) Dehydrogenase Complex (PDH): Links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[3]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme within the Krebs cycle.[3][6]
-
Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): Involved in the catabolism of branched-chain amino acids.
-
Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), crucial for synthesizing nucleotide precursors and the reducing equivalent NADPH.[3][7]
Given its central role in metabolism, thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome.[8][9]
Overview of Thiamine Antivitamins
Thiamine antivitamins, or antagonists, are chemical compounds that inhibit the normal function of thiamine.[10] Their molecular structures often resemble thiamine, allowing them to interfere with its metabolic pathways.[10] The primary mechanisms of action can be categorized into three main types[2][3]:
-
Inhibition of TPP-Dependent Enzymes: Antivitamins can be phosphorylated into TPP analogs that competitively bind to the active sites of enzymes like transketolase, blocking the binding of the natural coenzyme TPP.[7][11]
-
Inhibition of Thiamine Transport: Some antagonists block the cellular uptake of thiamine by competing for the same transport proteins.[3][12]
-
Inhibition of Thiamine Phosphorylation: Antivitamins can inhibit thiamine pyrophosphokinase, the enzyme responsible for converting thiamine into its active TPP form.[3]
In-Depth Profile of Key Thiamine Antivitamins
Oxythiamine
Oxythiamine is a classic thiamine antagonist widely used in research to study the effects of thiamine deficiency.[3]
-
Mechanism of Action: Oxythiamine acts as a competitive inhibitor of TPP-dependent enzymes, most notably transketolase.[7][11] Inside the cell, it is phosphorylated by thiamine pyrophosphokinase to produce oxythiamine pyrophosphate (OTPP).[7] OTPP competes with TPP for binding to the apoenzyme, but it is catalytically inactive because it cannot stabilize the carbanion intermediates necessary for the enzymatic reaction.[7][11]
-
Impact on the Pentose Phosphate Pathway (PPP): By inhibiting transketolase, oxythiamine effectively shuts down the non-oxidative branch of the PPP.[7] This severely limits the cell's ability to produce ribose-5-phosphate (B1218738), a critical precursor for nucleotide synthesis, and impairs the generation of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[3][7]
-
Downstream Cellular Effects: The metabolic disruption caused by oxythiamine leads to cell cycle arrest in the G1 phase and the induction of apoptosis, particularly in rapidly proliferating cells like cancer cells that have a high demand for nucleotides.[3][7]
Pyrithiamine
Pyrithiamine is a potent thiamine antagonist known for its ability to cross the blood-brain barrier, making it a common agent for inducing experimental Wernicke's encephalopathy in animal models.[3][6]
-
Dual Mechanism of Action: Pyrithiamine exhibits a two-pronged attack on thiamine metabolism. It competes with thiamine for cellular transport systems and is also a powerful inhibitor of thiamine pyrophosphokinase, thereby blocking the synthesis of TPP.[3][13] Its inhibition constant for this enzyme is in the low micromolar range.[3]
-
Neurological Effects: In contrast to oxythiamine, which primarily causes systemic effects, pyrithiamine's ability to penetrate the brain leads to significant neurological symptoms that mimic human thiamine deficiency disorders.[3] Studies in rats show that pyrithiamine treatment causes severe reductions in the activity of α-ketoglutarate dehydrogenase (αKGDH) in the brain, leading to decreased levels of glutamate (B1630785) and aspartate.[6]
Amprolium
Amprolium is a synthetic thiamine analog primarily used in veterinary medicine as a coccidiostat to treat and prevent coccidiosis in poultry and other livestock.[12][14]
-
Mechanism of Action: Amprolium's primary mechanism is the competitive inhibition of thiamine transport into the cells of Eimeria parasites.[12][15][16] The thiamine transport system in these protozoan parasites is significantly more sensitive to amprolium than that of the host animal.[15]
-
Selective Toxicity: By blocking thiamine uptake, amprolium effectively starves the parasite of this essential vitamin, which is required for carbohydrate metabolism and replication.[16] This selective action allows it to be effective at concentrations that are safe for the host animal, though high doses can induce thiamine deficiency in the host.[12]
Quantitative Biological Activity Data
The biological potency of thiamine antivitamins has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for easy comparison.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀, Kᵢ) of Thiamine Antivitamins
| Antivitamin | Target | System/Cell Line | Metric | Value | Reference(s) |
| Oxythiamine Diphosphate | Rat Liver Transketolase | In vitro enzyme assay | 50% Inhibition Conc. | 0.02–0.2 µM | [3] |
| Oxythiamine Diphosphate | Yeast Transketolase | In vitro enzyme assay | Kᵢ | 0.03 µM | [3] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Cell Invasion/Migration Assay | IC₅₀ | 8.75 µM | [3][17] |
| Oxythiamine | MIA PaCa-2 Pancreatic Cancer | Cell Viability Assay | IC₅₀ | 14.95 µM | [17] |
| Pyrithiamine | Thiamine Pyrophosphokinase | In vitro enzyme assay | Inhibition Constant | 2–3 µM | [3] |
Table 2: In Vivo Efficacy and Toxicity of Thiamine Antivitamins
| Antivitamin | Model | Administration | Metric | Result | Reference(s) |
| Oxythiamine | Mice with Ehrlich's Ascites Tumor | 400 mg/kg body weight (i.p.) | Tumor Mass Reduction | >90% after 3 days | [3] |
| Oxythiamine | Mice with Ehrlich's Ascites Tumor | 300 mg/kg & 500 mg/kg (i.p.) | Tumor Growth Inhibition | 43% & 84% respectively | [17] |
| Amprolium | Poultry (Chicken) | 125 ppm in feed | Coccidiosis Prevention | Effective | [12] |
| Amprolium | Poultry (Chicken) | Single oral dose | Toxicity | LD₅₀: 5.1 g/kg | [12] |
Signaling Pathways and Cellular Responses
The action of thiamine antivitamins triggers significant changes in cellular signaling, primarily leading to metabolic stress and programmed cell death.
Inhibition of Pentose Phosphate Pathway and Induction of Apoptosis by Oxythiamine
Oxythiamine's inhibition of transketolase is a critical upstream event that culminates in apoptosis. The reduction in ribose-5-phosphate stalls nucleotide synthesis, while the depletion of NADPH increases oxidative stress, creating a cellular environment that favors apoptosis.[3][7]
Caption: Mechanism of oxythiamine-induced apoptosis via transketolase inhibition.
Caspase-Mediated Apoptosis Pathway
Studies on neuronally differentiated rat PC-12 cells have shown that thiamine antagonists, including oxythiamine, pyrithiamine, and amprolium, can induce apoptosis through a mitochondria-dependent pathway that involves the activation of caspase-3.[3][13]
Caption: Mitochondria-dependent apoptosis pathway activated by thiamine antagonists.
Key Experimental Protocols
Reproducible and accurate methodologies are crucial for studying the effects of thiamine antivitamins.
Erythrocyte Transketolase Activity (ETKA) Assay
The ETKA assay is a functional test used to assess thiamine status by measuring the activity of transketolase in erythrocytes.[18] A high "TPP effect"—the percentage increase in enzyme activity after adding exogenous TPP—indicates thiamine deficiency.
Methodology:
-
Hemolysate Preparation: Collect whole blood in heparinized tubes. Isolate erythrocytes via centrifugation, wash with saline, and lyse the cells with distilled water or a digitonin (B1670571) solution to release intracellular contents, including transketolase.
-
Baseline Activity Measurement: The transketolase activity in the hemolysate is measured. This is often done using a coupled enzyme assay. Transketolase converts ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted in subsequent reactions that consume NADH, and the rate of NADH depletion is monitored spectrophotometrically at 340 nm.[18]
-
TPP-Stimulated Activity Measurement: A saturating amount of thiamine pyrophosphate (TPP) is added to a parallel sample of the hemolysate. The transketolase activity is measured again.
-
Calculation of TPP Effect: The TPP effect is calculated as the percentage increase in activity after TPP addition compared to the baseline activity.
-
TPP Effect (%) = [(Activity with TPP - Baseline Activity) / Baseline Activity] x 100
-
Caption: Workflow for the ETKA assay to determine functional thiamine status.
In Vitro Cell Proliferation and IC₅₀ Determination
Methodology:
-
Cell Culture: Plate cells (e.g., MIA PaCa-2, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiamine antivitamin (e.g., oxythiamine from 0.1 µM to 100 µM) in culture medium.[17] Replace the existing medium with the medium containing the antivitamin. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT, WST-1, or a fluorescence-based assay like Calcein AM.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the control wells. Plot the percentage of cell viability against the logarithm of the antivitamin concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
High-Performance Liquid Chromatography (HPLC) for Thiamine Analysis
Methodology:
-
Sample Preparation: For biological samples like whole blood or tissue, proteins are precipitated (e.g., with trichloroacetic acid) and removed by centrifugation.[19]
-
Derivatization: Thiamine and its phosphate esters are converted to their highly fluorescent thiochrome (B1210408) derivatives.[18] This is achieved by oxidation under alkaline conditions, typically using potassium ferricyanide.[18]
-
Chromatographic Separation: The thiochrome derivatives are separated using reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Detection: The separated thiochrome derivatives are detected using a fluorescence detector, with excitation typically around 360 nm and emission around 450 nm.[18]
-
Quantification: The concentration of each thiamine derivative is determined by comparing its peak area to that of known standards.
Applications in Research and Drug Development
Thiamine antivitamins are more than just metabolic inhibitors; they are versatile tools with significant applications.
-
Research Tools: Antivitamins are indispensable for studying the pathophysiology of thiamine deficiency.[3] Pyrithiamine, in particular, is the gold standard for creating animal models of neurological disorders like Wernicke's encephalopathy, allowing researchers to investigate disease mechanisms and test potential therapies.[3][6]
-
Therapeutic Potential: The ability of antivitamins like oxythiamine to inhibit the PPP and induce apoptosis in rapidly dividing cells has made them attractive candidates for cancer therapy.[1][20] Since many cancer cells rely heavily on the PPP for nucleotide synthesis, targeting transketolase is a promising anti-cancer strategy.[7] Similarly, the selective action of compounds like amprolium demonstrates their potential in developing new antimicrobial and antiparasitic drugs.[12][15]
Conclusion
Thiamine antivitamins represent a powerful class of chemical probes and potential therapeutic agents. By interfering with fundamental metabolic processes, they provide deep insights into the roles of thiamine in health and disease. Their mechanisms of action, from the competitive inhibition of key enzymes like transketolase to the blockade of essential transport systems, are well-characterized. The quantitative data on their biological activity underscore their potency. For researchers and drug developers, a thorough understanding of these compounds, their effects on signaling pathways, and the methodologies used to study them is critical for leveraging their full potential in basic science and translational medicine.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Thiamine and selected thiamine antivitamins - biological activity and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. Effect of pyrithiamine treatment and subsequent thiamine rehabilitation on regional cerebral amino acids and thiamine-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxythiamine - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of Non-coenzyme Action of Thiamine: Protein Targets and Medical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 13. Thiamine deficiency caused by thiamine antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. huvepharma.com [huvepharma.com]
- 16. amprolium.com [amprolium.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Thiamine analysis [thiamine.dnr.cornell.edu]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis | Semantic Scholar [semanticscholar.org]
The Antithiamine Effect of Oxythiamine: A Technical Guide to Early Studies
An In-depth Analysis for Researchers and Drug Development Professionals
Oxythiamine (B85929), a structural analog of thiamine (B1217682) (Vitamin B1), has long been a subject of scientific inquiry due to its potent antithiamine effects. By competitively inhibiting thiamine-dependent enzymes, oxythiamine induces a state of functional thiamine deficiency, providing a valuable tool for studying the roles of this essential vitamin in cellular metabolism. This technical guide delves into the core findings of early research on oxythiamine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on the inhibitory effects of oxythiamine.
Table 1: In Vitro Inhibition of Thiamine-Dependent Enzymes by Oxythiamine
| Enzyme | Organism/Tissue Source | Inhibitor | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |
| Transketolase | Rat Liver | Oxythiamine Pyrophosphate (OTPP) | - | 0.2 µM[1] |
| Transketolase | Yeast | Oxythiamine Pyrophosphate (OTPP) | - | ~0.03 µM[1] |
| Pyruvate (B1213749) Dehydrogenase Complex (PDC) | Bovine Adrenals | Oxythiamine Pyrophosphate (OTPP) | 0.07 µM (competitive with TPP)[2] | - |
| Pyruvate Dehydrogenase Complex (PDC) | Mammalian | Oxythiamine Pyrophosphate (OTPP) | 0.025 µM (competitive with TPP)[3][4] | - |
Table 2: In Vitro Cytotoxicity of Oxythiamine
| Cell Line | Cancer Type | Assay | Metric | Value |
| HeLa | Cervical Cancer | Cell Growth Assay | GI50 | 36 µM[5][6] |
| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | IC50 | 14.95 µM[7] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 Assay | - | Significant viability reduction at 10 µM (12h) |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Invasion and Migration Assay | IC50 | 8.75 µM[8][9] |
Table 3: In Vivo Effects of Oxythiamine in Rats
| Parameter | Tissue | Oxythiamine Dosage | Effect |
| Pyruvate Dehydrogenase Activity | Heart | 400 mg/kg body weight (single dose) | 1.5-fold decrease[10] |
| Pyruvate Dehydrogenase Activity | Liver | 400 mg/kg body weight (single dose) | No significant change[10] |
| Transketolase and Pyruvate Dehydrogenase Activity | Adrenal Glands | 0.5 µmol/100 g body weight every 12h (12-20 injections) | Decreased activity[2] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDC) Activity | Adrenal Glands | 0.5 µmol/100 g body weight every 12h (12-20 injections) | Resistant to inhibition[2] |
| Tumor Weight (Carcinosarcoma Walker 256) | - | 20 mg/kg for 5 days | 45% decrease[11] |
| Transketolase Activity | Tissues | - | Inhibition[11][12] |
Core Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are composite protocols based on techniques described in early oxythiamine research.
In Vivo Administration of Oxythiamine to Rodents
This protocol outlines the general procedure for studying the effects of oxythiamine in a rat model.
Materials:
-
Oxythiamine hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for injection (gauge appropriate for the route of administration)
-
Animal balance
-
Metabolic cages (for urine and feces collection, if required)
Procedure:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Preparation of Oxythiamine Solution: Dissolve oxythiamine hydrochloride in sterile saline to the desired concentration. Ensure complete dissolution and filter-sterilize the solution.
-
Dosage Calculation: Weigh each rat accurately before administration to calculate the precise volume of the oxythiamine solution to be injected based on the desired dosage (e.g., mg/kg body weight).
-
Administration: Administer oxythiamine via the desired route. Intraperitoneal (i.p.) injection is a common method. For i.p. injection, gently restrain the rat and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Monitoring: Observe the animals regularly for any signs of toxicity, weight loss, or behavioral changes.
-
Tissue Collection: At the end of the experimental period, euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect the desired tissues (e.g., liver, brain, heart, adrenal glands), rinse with ice-cold saline, blot dry, and either process immediately for enzyme assays or snap-freeze in liquid nitrogen and store at -80°C for later analysis.
Preparation of Tissue Homogenates for Enzyme Assays
This protocol describes the preparation of tissue extracts suitable for measuring the activity of intracellular enzymes.
Materials:
-
Fresh or frozen tissue samples
-
Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors like PMSF, aprotinin, and leupeptin)[13]
-
Dounce homogenizer or a mechanical homogenizer (e.g., Polytron)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Preparation: Weigh the frozen or fresh tissue and place it in a pre-chilled tube.
-
Homogenization: Add a specific volume of ice-cold homogenization buffer (e.g., 1:10 w/v). Homogenize the tissue on ice using a Dounce homogenizer with several strokes or a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifugation: Transfer the homogenate to microcentrifuge tubes and centrifuge at a high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including the enzymes of interest, and transfer it to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay. This is essential for normalizing enzyme activity.
-
Storage: Use the supernatant immediately for enzyme assays or store it in aliquots at -80°C.
Transketolase Activity Assay (Spectrophotometric Method)
This assay measures the activity of transketolase by monitoring the oxidation of NADH.
Materials:
-
Tissue homogenate (supernatant)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate (substrate)
-
Xylulose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Coupling enzymes: triosephosphate isomerase and glycerol-3-phosphate dehydrogenase
-
NADH solution
-
96-well microplate or quartz cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, ribose-5-phosphate, xylulose-5-phosphate, TPP, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.
-
Sample Addition: Add a specific amount of the tissue homogenate to the reaction mixture. For control wells, add homogenization buffer instead of the sample.
-
Initiation and Measurement: Initiate the reaction by adding one of the substrates (e.g., xylulose-5-phosphate). Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).
-
Calculation of Activity: The rate of NADH oxidation is proportional to the transketolase activity. Calculate the change in absorbance per minute (ΔA/min) from the linear portion of the curve. Enzyme activity is typically expressed as units per milligram of protein (U/mg).
Pyruvate Dehydrogenase (PDC) Activity Assay (Spectrophotometric Method)
This assay determines PDC activity by measuring the reduction of a tetrazolium salt (MTT) or the production of NADH.
Materials:
-
Mitochondrial fraction or tissue homogenate
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)
-
Pyruvate (substrate)
-
Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2
-
Electron acceptor: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or monitor NADH production directly
-
Phenazine methosulfate (PMS) as an intermediate electron carrier for the MTT assay
-
Spectrophotometer
Procedure (MTT Reduction Method):
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, pyruvate, TPP, CoA, NAD+, MgCl2, and MTT.
-
Sample Addition: Add the mitochondrial preparation or tissue homogenate to the reaction mixture.
-
Initiation and Measurement: Initiate the reaction by adding the sample or a key substrate. Monitor the increase in absorbance at a specific wavelength (e.g., 570 nm for formazan (B1609692), the reduced form of MTT) over time at a constant temperature.
-
Activity Calculation: The rate of increase in absorbance is proportional to the PDC activity. Calculate the activity based on the molar extinction coefficient of the reduced product.
In Vitro Cytotoxicity Assay (MTT/CCK-8 Assay)
This protocol assesses the effect of oxythiamine on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Oxythiamine stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.
-
Treatment: Prepare serial dilutions of oxythiamine in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of oxythiamine. Include a vehicle control (medium with the solvent used for oxythiamine).
-
Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, add the solubilization solution to dissolve the formazan crystals.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Viable cells will reduce the WST-8 in the CCK-8 solution to a yellow-colored formazan.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the log of the oxythiamine concentration to determine the IC50 or GI50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Oxythiamine's Antithiamine Effect.
Experimental Workflow
Caption: General Experimental Workflows for Oxythiamine Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. youtube.com [youtube.com]
- 11. CN101017134A - Spectrophotometry for testing activity of pyruvic acid dehydrogenase system - Google Patents [patents.google.com]
- 12. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rbm.iqvia.com [rbm.iqvia.com]
Methodological & Application
Application Notes and Protocols for Oxythiamine Diphosphate Ammonium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) Salt in cell culture experiments. This document outlines its mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in research and drug development.
Introduction and Mechanism of Action
Oxythiamine, a thiamine (B1217682) antagonist, exerts its biological effects by competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes.[1][2] In the cellular environment, oxythiamine is converted to its active form, oxythiamine diphosphate (OxThDP), which then binds to and inhibits enzymes crucial for cellular metabolism. The primary target of OxThDP is transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[3] Inhibition of TKT disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate, a vital precursor for nucleic acid biosynthesis, and NADPH, a critical molecule for antioxidant defense and reductive biosynthesis.[1][3] This disruption of cellular metabolism can induce cell cycle arrest, typically in the G1 phase, and trigger apoptosis in cancer cells, making oxythiamine and its derivatives promising candidates for anti-cancer drug development.[1][3]
Oxythiamine diphosphate ammonium salt is a more water-soluble and stable form of oxythiamine diphosphate.[2] While it is expected to have comparable biological activity to the free acid form at equivalent molar concentrations, the presence of the ammonium counter-ion necessitates careful consideration in experimental design due to the potential effects of ammonia/ammonium on cell culture systems, such as alterations in intracellular pH.
Quantitative Data Summary
The following tables summarize key quantitative data for oxythiamine and its diphosphate form from various studies. This information can serve as a starting point for determining appropriate experimental concentrations.
Table 1: Inhibitory Concentrations (IC50) of Oxythiamine in Cancer Cell Lines
| Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | Cell Viability | 14.95 µM | 48 hours | [4] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration | 8.75 µM | Not Specified | [4] |
| HeLa (Cervical Cancer) | Growth Inhibition (GI50) | 39 µM | Not Specified | [5] |
| HeLa (Cervical Cancer) | Cytotoxicity (IC50) | 51 µM | Not Specified | [5] |
Table 2: Inhibition of A549 (Non-Small Cell Lung Cancer) Cell Viability by Oxythiamine (100 µM)
| Incubation Time | Cell Viability Reduction | Reference |
| 12 hours | 11.7% | [1] |
| 24 hours | 23.6% | [1] |
| 48 hours | 28.2% | [1] |
Table 3: Apoptosis Induction in A549 Cells by Oxythiamine
| Concentration | Incubation Time | Apoptotic Cells | Reference |
| 0.1 µM | 24 hours | 15.44% | [1] |
| 0.1 µM | 48 hours | 31.45% | [1] |
Table 4: Enzyme Inhibition Constants (Ki)
| Inhibitor | Enzyme | Ki Value | Reference |
| Oxythiamine Diphosphate (OTPP) | Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | 0.025 µM | [6][7] |
| Oxythiamine Diphosphate | Thiamine Pyrophosphate competitive inhibitor | 30 nM | [2][8] |
| Oxythiamine | Rat Liver Transketolase | 0.2 µM (IC50) | [9][10] |
| Oxythiamine | Yeast Transketolase | ~0.03 µM (IC50) | [9][10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of oxythiamine and a general workflow for cell culture experiments.
Caption: Mechanism of Action of Oxythiamine.
Caption: Experimental Workflow.
Experimental Protocols
4.1. Preparation of Stock Solution
This compound salt is reported to be soluble in water.
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the this compound Salt in sterile deionized water (dH₂O) or phosphate-buffered saline (PBS).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. Protect from light.
4.2. Cell Culture Treatment
-
Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and stabilize overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it with fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ammonium Control: Crucially, include a control group treated with an equivalent molar concentration of an ammonium salt (e.g., ammonium chloride) that does not contain oxythiamine diphosphate. This will help to distinguish the effects of the active compound from any potential effects of the ammonium ion.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound Salt, the ammonium control, and a vehicle control (medium alone).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
4.3. Cell Viability Assay (CCK-8/WST-8)
-
Reagent Preparation: Prepare the CCK-8/WST-8 reagent according to the manufacturer's instructions.
-
Reagent Addition: At the end of the incubation period, add 10 µl of the CCK-8/WST-8 solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
4.4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4.5. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation: Harvest the treated cells and wash them with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Important Considerations
-
Ammonium Ion Effects: The ammonium ion can influence cellular metabolism and pH. It is imperative to include an ammonium salt control to differentiate the specific effects of oxythiamine diphosphate from those of the ammonium counter-ion.
-
Cell Line Variability: The sensitivity to oxythiamine can vary significantly between different cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell model.
-
Media Composition: The presence of thiamine in the cell culture medium can compete with oxythiamine, potentially reducing its efficacy. Consider using a thiamine-deficient medium for certain experiments to enhance the inhibitory effect, though this may also affect cell health.
-
Light Sensitivity: Protect the this compound Salt stock solution and working solutions from light to prevent degradation.
References
- 1. The Culture of Plant Cells with Ammonium Salts as the Sole Nitrogen Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
- 9. THE INFLUENCE OF AMMONIUM SALTS ON CELL REACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Inhibition of Transketolase with Oxythiamine Diphosphate Ammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This pathway is crucial for cellular biosynthesis, providing precursors for nucleotides and generating NADPH for reductive biosynthesis and antioxidant defense.[1][2] Due to its central role in metabolism, particularly in rapidly proliferating cells, TKT has emerged as a significant therapeutic target in oncology and other diseases.[3][4] Oxythiamine (B85929) diphosphate (B83284), the active metabolite of oxythiamine, is a potent competitive inhibitor of transketolase.[5][6] It acts as an antagonist to the enzyme's natural cofactor, thiamine (B1217682) pyrophosphate (TPP).[5] This document provides a detailed protocol for the in vitro inhibition of transketolase using Oxythiamine Diphosphate Ammonium (B1175870) salt, summarizes key quantitative data, and illustrates the relevant biological pathways and experimental workflow. The ammonium salt of oxythiamine diphosphate generally offers enhanced water solubility and stability.[7]
Mechanism of Action
Oxythiamine, a thiamine analog, is phosphorylated in vivo to oxythiamine diphosphate (OTPP).[5] OTPP then acts as a competitive inhibitor of transketolase by binding to the thiamine pyrophosphate (TPP) binding site on the enzyme.[5] While OTPP can bind to the active site, it is unable to facilitate the transfer of the two-carbon ketol group, a critical step in the transketolase-catalyzed reaction. This leads to the inhibition of the pentose phosphate pathway.[5]
Quantitative Data: Inhibition of Transketolase
The inhibitory potency of oxythiamine and its diphosphate form has been quantified across various studies. The following table summarizes key inhibition constants.
| Inhibitor | Enzyme Source/Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| Oxythiamine Diphosphate | - | - | Ki | 30 nM | [6][7] |
| Oxythiamine Diphosphate | Rat Liver Transketolase | - | IC50 | 0.02–0.2 μM | [6][7] |
| Oxythiamine Diphosphate | Yeast Transketolase | - | IC50 | ~0.03 μM | [4][6][7] |
| Oxythiamine | MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 μM | [3] |
| Oxythiamine | Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 | 8.75 μM (for invasion and migration) | [5] |
Experimental Protocol: In Vitro Transketolase Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of Oxythiamine Diphosphate Ammonium on transketolase. The assay measures the rate of NADH oxidation, which is coupled to the formation of a transketolase reaction product.
Principle of the Assay
Transketolase catalyzes the conversion of D-xylulose-5-phosphate and D-ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P). The G3P produced is then converted by a coupling enzyme system (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), leading to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the transketolase activity.
Materials and Reagents
-
Human Recombinant Transketolase
-
This compound
-
Thiamine Pyrophosphate (TPP)
-
D-Xylulose 5-phosphate
-
D-Ribose 5-phosphate
-
Triosephosphate Isomerase (TIM)
-
Glycerol-3-Phosphate Dehydrogenase (GDH)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
DMSO (for inhibitor stock solution)
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities at 340 nm
Solution Preparation
-
TKT Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.6.
-
Enzyme Solution: Prepare a stock solution of human recombinant transketolase. Immediately before use, dilute to the final working concentration in TKT Assay Buffer.
-
Cofactor Solution (TPP): Prepare a stock solution of Thiamine Pyrophosphate in TKT Assay Buffer.
-
Substrate Mixture: Prepare a solution containing D-Xylulose 5-phosphate and D-Ribose 5-phosphate in TKT Assay Buffer.
-
Coupling Enzyme/NADH Mixture: Prepare a solution in TKT Assay Buffer containing Triosephosphate Isomerase, Glycerol-3-Phosphate Dehydrogenase, and NADH. This solution should be protected from light.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to achieve a range of desired concentrations.
Assay Procedure
-
Assay Plate Preparation: To each well of a 96-well microplate, add the following in order:
-
TKT Assay Buffer
-
Enzyme Solution
-
Cofactor Solution (TPP)
-
Inhibitor solution (this compound at various concentrations) or DMSO for the control wells.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the Substrate Mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[1]
Data Analysis
-
Calculate Reaction Rates: Determine the rate of the reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Vinhibitor / Vcontrol)] * 100
where Vinhibitor is the reaction rate in the presence of the inhibitor and Vcontrol is the reaction rate in the presence of DMSO.[1]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Transketolase Signaling Pathway and Inhibition
Caption: Inhibition of Transketolase by Oxythiamine Diphosphate in the PPP.
Experimental Workflow for In Vitro Transketolase Inhibition Assay
Caption: Workflow of a spectrophotometric transketolase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Oxythiamine Diphosphate Ammonium for Studying Cancer Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic route that provides cancer cells with NADPH for antioxidant defense and ribose-5-phosphate (B1218738) for nucleotide synthesis.[1] Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, is frequently upregulated in various cancers and correlates with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][3]
Oxythiamine (B85929), a thiamine (B1217682) antagonist, acts as a competitive inhibitor of transketolase.[4] In the cellular environment, oxythiamine is phosphorylated to oxythiamine diphosphate (B83284) (OTDP), which then competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the active site of transketolase.[5] This inhibition disrupts the PPP, leading to reduced cancer cell proliferation, induction of apoptosis, and suppression of metastasis.[4][6][7] Oxythiamine diphosphate ammonium (B1175870) is a salt form of OTDP, often used in research due to its potential for enhanced water solubility and stability.[8] These application notes provide detailed protocols for utilizing oxythiamine diphosphate ammonium to study cancer cell metabolism and evaluate its anti-cancer effects.
Mechanism of Action
This compound exerts its effects by targeting the enzyme transketolase (TKT). The workflow of its mechanism is as follows:
Quantitative Data: In Vitro Efficacy of Oxythiamine
The following tables summarize the inhibitory effects of oxythiamine on transketolase activity and cancer cell proliferation across various cell lines.
Table 1: Inhibition of Transketolase Activity by Oxythiamine
| Enzyme Source | IC50 Value | Reference |
| Rat Liver Transketolase | 0.2 µM | [9] |
| Yeast Transketolase | ~0.03 µM | [9] |
Table 2: Inhibition of Cancer Cell Growth by Oxythiamine
| Cell Line | Assay | Metric | Value | Reference |
| HeLa (Cervical Cancer) | Cell Growth Assay | GI50 | 36 µM | [4] |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 | 14.95 µM | [6] |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | - | Significant reduction at 10 µM (12h) | [4][10] |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 Assay | IC50 | 17.2 µM (48h), 6.8 µM (72h) | [4] |
| Lewis Lung Carcinoma (LLC) | Invasion Assay | IC50 | 8.75 µM | [7] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Proliferation Assay (MTT/CCK-8)
This protocol outlines the procedure for determining the effect of oxythiamine on the proliferation of cancer cells using a colorimetric assay.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and treat the cells with various concentrations of oxythiamine and a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
For CCK-8 assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the oxythiamine concentration.[4]
Protocol 2: Transketolase Activity Assay (NADH-Dependent Spectrophotometric Method)
This protocol describes the determination of transketolase activity by measuring the rate of NADH oxidation.[4]
Materials:
-
Cell or tissue lysate containing transketolase
-
This compound
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.6)
-
Substrates: Ribose-5-phosphate, Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase
-
NADH
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, substrates, coupling enzymes, and NADH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the reaction by adding the cell or tissue lysate (enzyme source) to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for a defined period (e.g., 30 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value of oxythiamine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of oxythiamine on the cell cycle distribution of cancer cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with different concentrations of oxythiamine and a vehicle control for 24 or 48 hours.[10]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 24 hours.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Affected by Transketolase Inhibition
Inhibition of TKT by oxythiamine not only impacts the PPP but also affects downstream signaling pathways that regulate cancer cell survival and metastasis.
In breast cancer, TKT regulates a metabolic switch via the α-ketoglutarate (αKG) signaling pathway.[3][11] TKT inhibition can lead to decreased levels of oncometabolites and stabilization of factors that suppress tumor progression, ultimately inhibiting metastasis.[3] Furthermore, oxythiamine has been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[7]
Safety and Handling
This compound should be handled with care in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It is recommended to wear protective gloves, clothing, and eye protection. Work should be conducted in a well-ventilated area or under a fume hood.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).[12][13][14]
Conclusion
This compound is a valuable tool for researchers studying cancer cell metabolism. By inhibiting transketolase, it allows for the investigation of the roles of the pentose phosphate pathway in cancer cell proliferation, survival, and metastasis. The protocols and data presented here provide a foundation for utilizing this compound to explore novel therapeutic strategies targeting cancer metabolism.
References
- 1. A key role for transketolase-like 1 in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transketolase Regulates the Metabolic Switch to Control Breast Cancer Cell Metastasis via the α-Ketoglutarate Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 14. spectrumchemical.com [spectrumchemical.com]
Application of Oxythiamine diphosphate ammonium in malaria parasite research.
Introduction
Oxythiamine (B85929) is a structural analog of thiamine (B1217682) (Vitamin B1) and serves as a potent thiamine antagonist.[1] In malaria research, it is utilized as a chemical probe to investigate the thiamine metabolism of Plasmodium species, the causative agents of malaria. The parasite possesses the machinery for thiamine biosynthesis but also relies on scavenging this essential vitamin from the host.[2][3] This dual dependency makes the thiamine utilization pathway a potential target for antimalarial drug development. Oxythiamine itself is a pro-drug; its active form, Oxythiamine diphosphate (B83284) (also referred to as Oxythiamine pyrophosphate or OxyPP), is the key inhibitor of essential parasite enzymes.[1][4][5]
Mechanism of Action
The antiplasmodial action of Oxythiamine is initiated upon its uptake by the parasite. Inside the parasite, the enzyme thiamine pyrophosphokinase (TPK) metabolizes Oxythiamine into Oxythiamine diphosphate (OxyPP).[2][4][5] This conversion is crucial for its activity. OxyPP then acts as an antimetabolite, competitively inhibiting multiple thiamine diphosphate (ThDP)-dependent enzymes that are critical for the parasite's central metabolism.[1][6][7]
Key enzymes inhibited by OxyPP include:
-
Transketolase (TK): A vital enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][4]
-
Pyruvate Dehydrogenase Complex (PDHc): Links glycolysis to the citric acid cycle.[1][2]
-
2-Oxoglutarate Dehydrogenase Complex (OGDHc): A key enzyme in the citric acid cycle.[1][2]
By inhibiting these enzymes, OxyPP disrupts essential metabolic pathways, leading to a shutdown of thiamine-dependent processes and ultimately parasite death.[1] The antiplasmodial activity of oxythiamine is notably enhanced in a thiamine-deficient environment, highlighting the competitive nature of its mechanism.[2][6][7]
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B1 de novo synthesis in the human malaria parasite Plasmodium falciparum depends on external provision of 4-amino-5-hydroxymethyl-2-methylpyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Thiamine (Vitamin B1) Metabolism and Utilisation in Plasmodium [openresearch-repository.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Inducing G1 Phase Arrest in Cancer Cells with Oxythiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929), a thiamine (B1217682) antagonist, serves as a competitive inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] In numerous cancer types, TKT is upregulated to satisfy the increased metabolic demands of rapidly proliferating cells, making it a viable therapeutic target.[1] By inhibiting TKT, oxythiamine disrupts the PPP, leading to a reduction in the synthesis of nucleotide precursors (ribose-5-phosphate) and the cellular reductant NADPH.[2][3] This metabolic stress has been demonstrated to suppress cancer cell proliferation by inducing cell cycle arrest, primarily in the G1 phase, and promoting apoptosis.[2][4][5] These application notes provide a comprehensive guide to utilizing oxythiamine for inducing G1 phase arrest in cancer cells, complete with quantitative data, detailed experimental protocols, and visual workflows.
Mechanism of Action
Oxythiamine exerts its anti-cancer effects by targeting a fundamental metabolic pathway essential for cancer cell growth and survival.
Signaling Pathway of Oxythiamine-Induced G1 Arrest
Caption: Oxythiamine inhibits TKT, leading to G1 arrest via p53/p21 pathway.
Quantitative Efficacy Data
The efficacy of oxythiamine in inducing G1 phase arrest is both dose- and time-dependent. The following tables summarize the quantitative data from studies on various cancer cell lines.
Table 1: Inhibition of Cancer Cell Growth by Oxythiamine
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
|---|---|---|---|---|---|
| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | IC50 | 14.95 µM | [4] |
| A549 | Non-Small Cell Lung Cancer | CCK-8 Assay | Viability Reduction | 28.2% at 100 µM (48h) | [2] |
| HeLa | Cervical Cancer | Cell Growth Assay | GI50 | 36 µM |[6] |
Table 2: Effect of Oxythiamine on Cell Cycle Distribution in A549 Cells
| Treatment | Duration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|---|
| Control | 48h | 55.32 ± 2.11 | 25.14 ± 1.52 | 19.54 ± 1.23 | [5] |
| 100 µM Oxythiamine | 48h | 68.47 ± 2.54 | 19.21 ± 1.33 | 11.41 ± 1.09 | [5] |
| Change | | +13.15 | -5.93 | -8.13 | |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the effects of oxythiamine on cancer cells.
Experimental Workflow
Caption: Workflow for evaluating oxythiamine's effect on cancer cells.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the procedure for assessing the effect of oxythiamine on the proliferation of cancer cells using a colorimetric assay.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Oxythiamine (stock solution in a suitable solvent like DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).[2]
-
Incubation: Incubate the cells for desired time periods (e.g., 24, 48, 72 hours).[2]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the quantification of cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]
-
Flow cytometer
Procedure:
-
Cell Harvesting: After oxythiamine treatment, aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Collection: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[5]
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PI staining solution.[5]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Western Blot Analysis of G1 Phase Regulatory Proteins
This protocol details the detection of key G1 phase regulatory proteins (e.g., Cyclin D1, CDK4, p21, p27) by Western blotting.
Materials:
-
Treated and control cancer cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
Oxythiamine presents a compelling strategy for targeting cancer cell metabolism to induce G1 phase cell cycle arrest. The protocols and data provided herein offer a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of oxythiamine and other transketolase inhibitors. Further exploration into the downstream signaling pathways and the potential for combination therapies will be crucial in advancing these compounds towards clinical application.
References
- 1. Thiamine antagonists trigger p53-dependent apoptosis in differentiated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "Cyclin D1 extensively reprograms metabolism to support biosynthetic pa" by Heng Wu, Betsy T. Kren et al. [uknowledge.uky.edu]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMPK Causes Cell Cycle Arrest in LKB1-deficient Cells via Activation of CAMKK2 - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of Oxythiamine Diphosphate Ammonium on Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) is a potent antagonist of thiamine (B1217682) and a competitive inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] The PPP is crucial for producing nucleotide precursors (ribose-5-phosphate) and the reducing equivalent NADPH, which are essential for cell proliferation, biosynthesis, and antioxidant defense.[2] In rapidly dividing cells, such as cancer cells, there is an increased reliance on the PPP to meet the high demand for these metabolic intermediates. By inhibiting TKT, oxythiamine disrupts the PPP, leading to a reduction in cancer cell proliferation and the induction of apoptosis, making it a compound of significant interest in cancer research and drug development.[1][2][3]
These application notes provide detailed protocols and data presentation guidelines for studying the effects of oxythiamine diphosphate ammonium on cell proliferation.
Mechanism of Action: Inhibition of the Pentose Phosphate Pathway
Oxythiamine, as a thiamine analog, is pyrophosphorylated within the cell to its active form, oxythiamine pyrophosphate. This molecule then acts as a competitive inhibitor of transketolase. The inhibition of TKT blocks the non-oxidative branch of the pentose phosphate pathway, leading to several downstream effects that collectively inhibit cell proliferation. These include a reduction in the synthesis of ribose-5-phosphate, which is necessary for nucleotide and nucleic acid synthesis, and a decrease in the production of NADPH, which is vital for reductive biosynthesis and cellular antioxidant defense.[2][4] The disruption of these critical metabolic processes can lead to cell cycle arrest, typically at the G1 phase, and ultimately induce apoptosis.[3][4]
Data Presentation: Quantitative Effects on Cell Lines
The inhibitory effects of oxythiamine on the proliferation of various cancer cell lines have been documented. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Oxythiamine on Cancer Cell Proliferation
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MIA PaCa-2 | Pancreatic | IC50 | 14.95 µM | [1] |
| A549 | Non-Small Cell Lung | Significant Viability Decrease | 10 µM (after 12h) | [4] |
| Lewis Lung Carcinoma (LLC) | Lung | IC50 (Invasion) | 8.75 µM | [1] |
| HeLa | Cervical | GI50 | 36 µM | [5][6] |
Table 2: Dose- and Time-Dependent Effects of Oxythiamine on A549 Cell Viability
| Concentration | Incubation Time | % Reduction in Viability | Reference |
| 100 µM | 12 hours | 11.7% | [4] |
| 100 µM | 24 hours | 23.6% | [4] |
| 100 µM | 48 hours | 28.2% | [4] |
Table 3: Effect of Oxythiamine on A549 Cell Cycle Distribution (48 hours)
| Treatment | % Cells in G1 Phase | % Cells in G2/M Phase | Reference |
| Control | Baseline | Baseline | [4] |
| 100 µM Oxythiamine | Increased by 13.15% | Decreased by 8.13% | [4] |
Experimental Protocols
Several standard assays can be employed to measure the effects of oxythiamine on cell proliferation. The choice of assay depends on the specific research question, cell type, and available equipment.[7][8]
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[9]
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[9] The optimal cell number should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay.[9]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of oxythiamine in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of oxythiamine. Include vehicle-treated (control) and blank (medium only) wells.
-
Incubation with Compound: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Addition of MTT: Add 10 µL of MTT reagent to each well.[9]
-
Incubation with MTT: Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[9]
-
Solubilization of Formazan: Add 100 µL of detergent reagent to each well.[9]
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the oxythiamine concentration to determine the IC50 value.
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures DNA synthesis, which is a direct marker of cell proliferation.[7] BrdU, a thymidine (B127349) analog, is incorporated into newly synthesized DNA and can be detected with a specific antibody.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours.
-
Cell Fixation and DNA Denaturation: Remove the medium, and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with buffer. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours.
-
Substrate Addition: Wash the wells. Add the enzyme substrate and incubate until color development is sufficient.
-
Stop Reaction: Add the stop solution.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to control cells and determine the IC50.
Protocol 3: Ki-67 Staining for Immunofluorescence
Ki-67 is a nuclear protein associated with cell proliferation.[7] This method is useful for visualizing and quantifying proliferating cells in both in vitro and in vivo samples.[7]
Materials:
-
Cells grown on coverslips or tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Ki-67)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with oxythiamine as desired.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with Triton X-100.
-
Blocking: Block non-specific antibody binding with BSA.
-
Primary Antibody Incubation: Incubate with the anti-Ki-67 primary antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Data Analysis:
-
Quantify the percentage of Ki-67 positive cells by counting the number of cells with positive nuclear staining relative to the total number of cells (DAPI-stained nuclei).
Conclusion
This compound is a valuable tool for studying the role of the pentose phosphate pathway in cell proliferation. By acting as a potent inhibitor of transketolase, it effectively reduces the proliferative capacity of various cancer cell lines. The protocols and data provided in these application notes offer a comprehensive framework for researchers to investigate the anti-proliferative effects of oxythiamine and to further explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]
- 9. atcc.org [atcc.org]
Application Notes: Western Blot Analysis of Transketolase Expression Following Oxythiamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), playing a crucial role in nucleotide synthesis and the production of NADPH for reductive biosynthesis and antioxidant defense.[1] Elevated TKT expression is often observed in various cancers, where it supports rapid cell proliferation. Oxythiamine (B85929), a thiamine (B1217682) (Vitamin B1) analog, acts as a competitive inhibitor of transketolase.[1][2] Upon cellular uptake, it is phosphorylated to oxythiamine pyrophosphate (OTPP), which competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the TKT active site.[1] This inhibition disrupts the PPP, leading to decreased cancer cell proliferation and induction of apoptosis.[2][3] These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the effects of Oxythiamine on transketolase protein expression in cell culture models.
Signaling Pathway and Mechanism of Action
Oxythiamine functions as an antimetabolite to thiamine. By competitively inhibiting transketolase, it disrupts the pentose phosphate pathway, which has significant downstream effects on cellular metabolism and signaling. This disruption can lead to a reduction in the synthesis of ribose for nucleotides and a decrease in NADPH production, ultimately impacting cell growth and survival.
Caption: Mechanism of Transketolase inhibition by Oxythiamine.
Experimental Workflow
The following diagram outlines the complete workflow for analyzing transketolase expression after Oxythiamine treatment, from cell culture to final data analysis.
Caption: Workflow for Western Blot analysis of Transketolase.
Quantitative Data Summary
The following table provides a template for summarizing the results obtained from the densitometric analysis of Western blots. Data should be normalized to a loading control (e.g., GAPDH, β-actin) to ensure accurate comparisons between lanes.[4][5]
| Treatment Group | Oxythiamine Conc. (µM) | Incubation Time (h) | Normalized TKT Expression (Arbitrary Units, Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 ± 0.08 | 1.0 |
| Treatment 1 | 10 | 24 | 0.95 ± 0.06 | 0.95 |
| Treatment 2 | 50 | 24 | 0.68 ± 0.05 | 0.68 |
| Treatment 3 | 100 | 24 | 0.42 ± 0.04 | 0.42 |
| Vehicle Control | 0 | 48 | 1.00 ± 0.09 | 1.0 |
| Treatment 4 | 50 | 48 | 0.51 ± 0.07 | 0.51 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Oxythiamine Treatment
This protocol details the steps for treating a cancer cell line (e.g., A549 non-small cell lung cancer or MIA PaCa-2 pancreatic cancer) with Oxythiamine.[2][6]
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Oxythiamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile PBS
-
6-well cell culture plates
-
Sterile, filtered DMSO for stock solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. For A549 cells, a density of approximately 2 x 10^5 cells/well is a good starting point. Incubate overnight at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a 100 mM stock solution of Oxythiamine in sterile DMSO. Store at -20°C.
-
Treatment Preparation: On the day of the experiment, prepare serial dilutions of Oxythiamine in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Aspirate the old medium from the cells and wash once with sterile PBS. Add 2 mL of the medium containing the appropriate Oxythiamine concentration (or vehicle control) to each well.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C with 5% CO2.
Protocol 2: Protein Extraction
This protocol describes how to lyse the treated cells and extract total protein for Western blot analysis.[7]
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-150 µL for a 6-well plate).
-
Scraping: Use a cell scraper to scrape the adherent cells off the dish in the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-cooled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[8] This is crucial for ensuring equal protein loading in the subsequent Western blot.
-
Storage: Store the protein samples at -80°C until use.
Protocol 3: Western Blot Analysis of Transketolase
This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and detecting transketolase using specific antibodies.
Materials:
-
Protein samples from Protocol 2
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for TKT, which is ~68 kDa)[9]
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine with methanol)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Transketolase (e.g., Cell Signaling Technology #8616)[9]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate amount of protein (e.g., 20-30 µg) with Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-Transketolase antibody in blocking buffer (e.g., 1:1000 dilution).[9] Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data for protein loading variations.[5]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[4] Normalize the intensity of the transketolase band to the corresponding loading control band for each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 8. goldbio.com [goldbio.com]
- 9. Transketolase Antibody | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Experimental design for assessing the anti-proliferative effect of Oxythiamine.
Application Notes: Assessing the Anti-proliferative Effect of Oxythiamine (B85929)
Introduction
Oxythiamine, a thiamine (B1217682) antagonist, serves as a competitive inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[1] In numerous cancer models, the PPP is upregulated to support the increased anabolic demands of rapidly dividing cells, including the synthesis of nucleotides and NADPH for antioxidant defense.[2] By inhibiting transketolase, oxythiamine disrupts the PPP, leading to a reduction in ribose-5-phosphate (B1218738) for nucleic acid synthesis and ultimately causing cell cycle arrest, primarily at the G1 phase, and inducing apoptosis.[3][4][5][6] These characteristics make oxythiamine a compound of interest in oncology research.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute experiments for evaluating the anti-proliferative efficacy of oxythiamine in cancer cell lines. The protocols herein detail methods for assessing cell viability, analyzing cell cycle distribution, and examining key protein markers.
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Anti-proliferative Activity of Oxythiamine on A549 Lung Cancer Cells (MTT Assay)
| Oxythiamine Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability | IC₅₀ (µM) |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% | \multirow{6}{*}{~35.5} |
| 1 | 1.198 | 0.075 | 95.5% | |
| 10 | 0.953 | 0.061 | 76.0% | |
| 25 | 0.771 | 0.055 | 61.5% | |
| 50 | 0.502 | 0.042 | 40.0% | |
| 100 | 0.288 | 0.031 | 23.0% |
Data represents the mean of three independent experiments after 48 hours of treatment. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Table 2: Effect of Oxythiamine on Cell Cycle Distribution in A549 Cells (Flow Cytometry)
| Treatment (48 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.9 |
| Oxythiamine (IC₅₀) | 68.7 ± 4.2 | 15.1 ± 1.8 | 16.2 ± 2.1 |
Values are presented as mean ± standard deviation. Oxythiamine treatment leads to a significant accumulation of cells in the G0/G1 phase, indicative of G1 cell cycle arrest.[3][6]
Table 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
| Protein Target | Treatment | Relative Band Intensity (Normalized to β-Actin) | Fold Change vs. Control |
| Cyclin D1 | Vehicle Control | 0.95 | 1.00 |
| Oxythiamine (IC₅₀) | 0.38 | 0.40 | |
| p21 Cip1 | Vehicle Control | 0.22 | 1.00 |
| Oxythiamine (IC₅₀) | 0.77 | 3.50 | |
| CDK4 | Vehicle Control | 0.89 | 1.00 |
| Oxythiamine (IC₅₀) | 0.41 | 0.46 |
Results show semi-quantitative analysis of protein expression following 48-hour treatment. Oxythiamine induces G1 arrest by downregulating pro-proliferative proteins (Cyclin D1, CDK4) and upregulating inhibitory proteins (p21).
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Determining the IC50 Value of Oxythiamine Diphosphate in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Oxythiamine (B85929), a thiamine (B1217682) antagonist, is a competitive inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2] By inhibiting TKT, oxythiamine disrupts the synthesis of nucleotide precursors and NADPH, which are crucial for the proliferation and survival of cancer cells.[2][3] Its active form, Oxythiamine diphosphate (B83284), therefore represents a promising therapeutic agent. This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Oxythiamine diphosphate ammonium (B1175870) in the A549 human non-small cell lung carcinoma cell line using a standard colorimetric cell viability assay.
Mechanism of Action: Transketolase Inhibition
Transketolase is a pivotal enzyme in the pentose phosphate pathway, responsible for converting pentose sugars into intermediates for glycolysis and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[4] Oxythiamine diphosphate competes with the enzyme's natural co-factor, thiamine pyrophosphate, effectively blocking this pathway.[5][6] This inhibition leads to a reduction in cancer cell proliferation and can induce apoptosis.[2][5] The disruption of this pathway is a key strategy in targeting the altered metabolism of cancer cells.
Caption: Inhibition of Transketolase by Oxythiamine disrupts the Pentose Phosphate Pathway.
Quantitative Efficacy Data
The following table presents example data for the IC50 value of Oxythiamine in A549 cells after different incubation periods. Researchers should populate this table with their own experimental findings. The values are based on literature suggesting that oxythiamine affects A549 cell viability in a time and dose-dependent manner, with significant effects observed in the low micromolar range.[5]
| Cell Line | Compound | Incubation Time | Assay Method | IC50 (µM) [Hypothetical] | 95% Confidence Interval [Hypothetical] |
| A549 | Oxythiamine diphosphate ammonium | 24 hours | MTT | 25.5 | 22.1 - 29.4 |
| A549 | This compound | 48 hours | MTT | 15.2 | 13.5 - 17.1 |
| A549 | This compound | 72 hours | MTT | 9.8 | 8.1 - 11.9 |
Experimental Protocols
This section details the necessary protocols for cell culture and IC50 determination.
Protocol 1: A549 Cell Culture
-
Cell Line: A549, human alveolar basal epithelial adenocarcinoma cells.
-
Culture Medium: F-12K Nutrient Mixture or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][7]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, detach using Trypsin-EDTA, and passage at a ratio of 1:3 to 1:6. All cell-based assays should be performed on cells in the exponential growth phase.[5]
Protocol 2: IC50 Determination via MTT Assay
This protocol outlines the steps to assess cell viability after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial succinate (B1194679) dehydrogenase in viable cells reduces the yellow MTT to a purple formazan (B1609692) product.[8]
Caption: Experimental workflow for IC50 value determination using the MTT assay.
Materials and Reagents:
-
A549 cells in exponential growth phase
-
Complete culture medium (F-12K or DMEM with 10% FBS, 1% Pen-Strep)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest A549 cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[5] Also prepare a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a blank control (medium only).[9]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells, ensuring each concentration is tested in triplicate.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
Protocol 3: Data Analysis and IC50 Calculation
-
Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from all other readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the drug concentration (X-axis).
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with statistical software (such as GraphPad Prism or R) to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.[9][10]
Conclusion
This application note provides a comprehensive framework for determining the cytotoxic potential of this compound against A549 non-small cell lung cancer cells. The provided protocols for cell culture and MTT-based viability assessment are robust and widely accepted methodologies.[7][8] Accurate determination of the IC50 value is a critical first step in the preclinical evaluation of novel anticancer agents that target cellular metabolism. The effective inhibition of transketolase by oxythiamine presents a promising strategy for cancer therapy.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Oxythiamine
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 13. kumc.edu [kumc.edu]
Application Note: A Protocol for the Preparation and Use of Thiamine-Deficient Cell Culture Medium in Oxythiamine Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Thiamine (B1217682) (Vitamin B1) is an essential water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for enzymes involved in carbohydrate metabolism.[1][2] Key thiamine-dependent enzymes, such as transketolase (TKT), are pivotal in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is responsible for generating nucleotide precursors and the cellular reductant NADPH.[3] In many cancer types, TKT is upregulated to support the increased metabolic demands of rapid cell proliferation, making it an attractive therapeutic target.[3]
Oxythiamine (B85929) is a thiamine antagonist that acts as a competitive inhibitor of transketolase.[3][4] By blocking TKT activity, oxythiamine disrupts the PPP, leading to reduced cancer cell proliferation and the induction of apoptosis.[3][4] However, the efficacy of oxythiamine in standard cell culture can be masked by the high concentrations of thiamine present in commercial media. This application note provides a detailed protocol for creating a thiamine-deficient cell culture medium to enable a more accurate assessment of oxythiamine's anti-proliferative and cytotoxic effects.
Part 1: Thiamine Concentration in Standard Cell Culture Media
Standard cell culture media formulations contain varying levels of thiamine, often at concentrations that can interfere with the study of thiamine antagonists like oxythiamine. The concentration of thiamine in basal media can range from as low as 0.027 µM to as high as 26.8 µM. For instance, commonly used media like DMEM and IMDM contain relatively high levels of thiamine (10.72 µM), which may be sufficient to overcome the competitive inhibition by oxythiamine.
Table 1: Thiamine Concentration in Common Cell Culture Media
| Media Formulation | Thiamine Concentration (µM) |
|---|---|
| Medium 199 | 0.027 |
| NCTC Medium | 0.067 |
| McCoy's 5A Modified Medium | 0.54 |
| Ham's F-12 & Derivatives | 0.91 |
| RPMI-1640 | 2.68 |
| Minimum Essential Medium, Eagle (EMEM) | 2.68 |
| Click's Medium | 5.36 |
| DMEM/Ham's F-12 (50:50) | 5.82 |
| Dulbecco's Modified Eagle's Medium (DMEM) | 10.72 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 10.72 |
| Waymouth Medium MB | 26.8 |
Data sourced from Sigma-Aldrich.
Part 2: Protocol for Preparing Thiamine-Deficient Medium
To accurately study the effects of oxythiamine, it is essential to use a medium with a controlled or negligible amount of thiamine. This can be achieved by preparing a custom medium from a thiamine-free powder formulation.
Experimental Workflow: Media Preparation
Caption: Workflow for preparing sterile thiamine-deficient cell culture medium.
Detailed Protocol
This protocol is a general guideline. Always refer to the manufacturer's instructions for your specific basal medium formulation. All steps must be performed using aseptic techniques in a certified biosafety cabinet.[5]
Materials:
-
Thiamine-free cell culture medium powder (custom order or specific formulation)
-
High-purity, sterile water (e.g., cell culture grade, WFI)
-
Sodium Bicarbonate (NaHCO₃)
-
1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH), sterile
-
Sterile graduated cylinders and beakers/flasks
-
Sterile magnetic stir bar and stir plate
-
pH meter
-
Sterile 0.22 µm bottle-top filter unit
-
Sterile storage bottles
-
Standard supplements: Fetal Bovine Serum (FBS), L-Glutamine, Penicillin-Streptomycin
Procedure:
-
Reconstitution: To a sterile mixing container, add the thiamine-free powdered medium to approximately 90% of the final desired volume of high-purity water at room temperature (15-30°C).[6] Do not heat the water.
-
Dissolution: Stir gently until the powder is completely dissolved. Rinsing the inside of the powder package can help ensure all contents are transferred.[6]
-
Add Bicarbonate: Add the required amount of sodium bicarbonate as specified by the formulation.
-
Adjust Volume: Add high-purity water to bring the medium to the final volume.
-
pH Adjustment: Check the pH of the medium. If necessary, adjust to the desired pH (typically 7.2-7.4) by adding small volumes of sterile 1N HCl or 1N NaOH dropwise while stirring.
-
Sterilization: Sterilize the medium by filtering it through a 0.22 µm sterilizing-grade filter into a sterile storage bottle.[7]
-
Supplementation: Aseptically add required supplements such as FBS (typically 10%), L-glutamine, and antibiotics to create the "complete" medium.[8]
-
Storage: Label the bottle with the medium name, preparation date, and "Thiamine-Deficient." Store at 2-8°C, protected from light.[5][7] The prepared medium should be warmed to 37°C before use.[8]
Part 3: Application - Evaluating Oxythiamine Efficacy
With a thiamine-deficient medium, the cytotoxic and anti-proliferative effects of oxythiamine can be quantified using standard in vitro assays.
Protocol: Cell Proliferation Assay (CCK-8/MTT)
This protocol outlines the assessment of cell viability after treatment with oxythiamine.
Caption: Experimental workflow for a cell viability assay to test oxythiamine.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density in complete thiamine-deficient medium and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh thiamine-deficient medium containing various concentrations of oxythiamine (e.g., 0.1 µM to 100 µM) and a vehicle control.[4][9]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's protocol.[3]
-
Final Incubation: Incubate for 1-4 hours at 37°C. For MTT assays, a solubilization step is required to dissolve the formazan (B1609692) crystals.[3]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the oxythiamine concentration to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀).[3]
Quantitative Efficacy Data
The use of thiamine-deficient medium allows for a more sensitive detection of oxythiamine's effects.
Table 2: In Vitro Efficacy of Oxythiamine on Cancer Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
|---|---|---|---|---|
| MIA PaCa-2 (Pancreatic) | Cell Viability | IC₅₀ | 14.95 µM | [4] |
| Lewis Lung Carcinoma (LLC) | Invasion/Migration | IC₅₀ | 8.75 µM | [10] |
| HeLa (Cervical) | Cell Growth | GI₅₀ | 36 µM | [3] |
| A549 (Lung) | CCK-8 | - | Significant viability reduction at 10 µM (12h) | [3][9] |
| HepG2 (Hepatocellular) | CCK-8 | IC₅₀ | 17.2 µM (48h), 6.8 µM (72h) |[3] |
Part 4: Mechanism of Action
Oxythiamine exerts its effect primarily by inhibiting the enzyme transketolase (TKT), a key component of the non-oxidative branch of the pentose phosphate pathway (PPP).
Caption: Oxythiamine inhibits Transketolase, disrupting the Pentose Phosphate Pathway.
This inhibition leads to:
-
Depletion of Ribose-5-Phosphate: This impairs the synthesis of nucleotides (DNA and RNA), thereby arresting cell proliferation.[4]
-
Reduced NADPH Production: This compromises the cell's antioxidant capacity and its ability to perform reductive biosynthesis, ultimately leading to increased oxidative stress and apoptosis.[3]
Studies have shown that oxythiamine treatment can arrest cancer cells in the G1 phase of the cell cycle and induce apoptosis.[9][11] The use of a thiamine-deficient medium is critical for elucidating these downstream effects without the confounding influence of exogenous thiamine.
References
- 1. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 2. Vitamin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. 细胞培养基制备 [sigmaaldrich.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Gene Expression Changes Induced by Oxythiamine using Real-time PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxythiamine (B85929), a potent antagonist of thiamine (B1217682), serves as a valuable tool in cancer research and drug development by inhibiting the enzyme transketolase (TKT).[1][2] TKT is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic route for the synthesis of nucleotides and the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis. By inhibiting TKT, oxythiamine disrupts these vital cellular processes, leading to reduced cancer cell proliferation and the induction of apoptosis.[1][2]
Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression. This document provides detailed application notes and protocols for utilizing qPCR to quantify the molecular effects of oxythiamine treatment on genes involved in cellular metabolism, apoptosis, and cell cycle regulation.
Mechanism of Action of Oxythiamine
Oxythiamine acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active form of thiamine, which is a crucial cofactor for transketolase. Inhibition of TKT by oxythiamine blocks the conversion of xylulose-5-phosphate and ribose-5-phosphate (B1218738) into glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. This disruption of the pentose phosphate pathway leads to a decreased production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key reducing agent for antioxidant defense and anabolic pathways. The resulting metabolic stress can trigger cell cycle arrest and apoptosis in rapidly proliferating cancer cells that heavily rely on the PPP for survival and growth.
Experimental Protocols
The following protocols provide a comprehensive workflow for treating cells with oxythiamine, isolating RNA, and performing real-time PCR to analyze gene expression changes.
Cell Culture and Oxythiamine Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, HeLa, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Oxythiamine Treatment:
-
Prepare a stock solution of oxythiamine in sterile water or PBS.
-
Once cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the desired concentration of oxythiamine (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (sterile water or PBS).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
RNA Extraction
-
Cell Lysis: After the treatment period, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 200 µL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 500 µL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695). Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
RNA Quality and Quantity Assessment
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: (Optional but recommended) Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, nuclease-free tube on ice, combine the following components for each sample:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix
-
Reverse transcriptase buffer
-
Reverse transcriptase enzyme
-
RNase-free water to a final volume of 20 µL
-
-
Incubation: Gently mix the components and incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 65°C for 5 min, followed by 50°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Real-time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., TKT, G6PD, TALDO1, Bax, Bcl-2, CDKN1A) and a stable housekeeping gene (e.g., GAPDH, ACTB, B2M).
-
Reaction Setup: Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice. For each reaction, combine:
-
2x SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template (diluted)
-
Nuclease-free water to the final reaction volume
-
-
Plate Setup: Pipette the reaction mix into a 96-well or 384-well qPCR plate. Include triplicate reactions for each sample and gene, as well as no-template controls (NTCs) to check for contamination.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (to verify primer specificity)
-
Data Analysis
-
Data Collection: The real-time PCR instrument will record the fluorescence at each cycle, generating amplification plots.
-
Ct Value Determination: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Relative Quantification (ΔΔCt Method):
-
Normalize to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Normalize to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample: ΔΔCt = ΔCt(treated) - ΔCt(control)
-
Calculate Fold Change: The fold change in gene expression is calculated as: Fold Change = 2-ΔΔCt
-
Data Presentation
The following table presents hypothetical quantitative data for gene expression changes in a cancer cell line treated with 50 µM oxythiamine for 48 hours. The results are presented as fold change relative to a vehicle-treated control, normalized to the housekeeping gene GAPDH. This data is representative of expected outcomes based on the known mechanism of TKT inhibition.[3]
| Gene Category | Gene Symbol | Gene Name | Fold Change (Oxythiamine vs. Control) | P-value | Expected Biological Effect |
| Pentose Phosphate Pathway | TKT | Transketolase | 1.1 | >0.05 | No significant change in gene expression |
| G6PD | Glucose-6-Phosphate Dehydrogenase | 0.6 | <0.05 | Downregulation of a key PPP enzyme | |
| TALDO1 | Transaldolase 1 | 0.7 | <0.05 | Downregulation of a PPP enzyme | |
| Apoptosis | BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | <0.01 | Upregulation of a pro-apoptotic gene |
| BCL2 | BCL2 Apoptosis Regulator | 0.4 | <0.01 | Downregulation of an anti-apoptotic gene | |
| Cell Cycle | CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 3.1 | <0.001 | Upregulation of a cell cycle arrest mediator |
| CCND1 | Cyclin D1 | 0.5 | <0.05 | Downregulation of a cell cycle progression factor | |
| Metabolism | HK1 | Hexokinase 1 | 0.8 | <0.05 | Downregulation of a key glycolytic enzyme |
| PRPS1 | Phosphoribosyl Pyrophosphate Synthetase 1 | 0.6 | <0.05 | Downregulation of a nucleotide synthesis enzyme |
Note: The data presented in this table is for illustrative purposes and may vary depending on the cell line, experimental conditions, and the specific genes analyzed.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize real-time PCR for studying the gene expression changes induced by oxythiamine. By quantifying the molecular response to TKT inhibition, scientists can gain deeper insights into the mechanisms of action of this and similar compounds, aiding in the development of novel cancer therapeutics. The presented workflow, from cell treatment to data analysis, ensures a robust and reproducible approach to gene expression analysis in the context of drug discovery and development.
References
Application Notes and Protocols: Utilizing Oxythiamine Diphosphate Ammonium to Investigate Metabolic Reprogramming in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and adapt to the tumor microenvironment. A key metabolic pathway often dysregulated in cancer is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), which is crucial for generating nucleotides for DNA and RNA synthesis and NADPH for antioxidant defense. Transketolase (TKT), a thiamine-dependent enzyme, is a critical component of the non-oxidative branch of the PPP. Its upregulation in various cancers makes it a compelling target for therapeutic intervention.
Oxythiamine (B85929) diphosphate (B83284) ammonium, a thiamine (B1217682) antagonist, serves as a potent inhibitor of transketolase.[1] By competitively blocking TKT activity, oxythiamine disrupts the PPP, leading to reduced cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3] These application notes provide a comprehensive guide for utilizing oxythiamine to study metabolic reprogramming in tumors, including detailed experimental protocols and an overview of its effects on key signaling pathways.
Data Presentation: Efficacy of Oxythiamine in Cancer Cell Lines
The following tables summarize the quantitative effects of oxythiamine on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oxythiamine in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | [1] |
| HeLa | Cervical Cancer | 36 | [4] |
| A549 | Non-Small Cell Lung Cancer | >10 (significant viability decrease at 10µM after 12h) | [5] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (IC50 for invasion and migration) |
Table 2: Dose-Dependent Effect of Oxythiamine on A549 Cell Viability
| Oxythiamine Concentration (µM) | Incubation Time (h) | Cell Viability Reduction (%) | Reference |
| 10 | 12 | Significant Decrease | [5] |
| 100 | 12 | 11.7 | [5] |
| 100 | 24 | 23.6 | [5] |
| 100 | 48 | 28.2 | [5] |
Table 3: Effect of Oxythiamine on A549 Cell Cycle Distribution
| Oxythiamine Concentration (µM) | Incubation Time (h) | Change in G1 Phase (%) | Change in G2/M Phase (%) | Reference |
| 100 | 48 | +13.15 | -8.13 | [5] |
Signaling Pathways and Experimental Workflows
Oxythiamine's Mechanism of Action
Oxythiamine primarily functions by inhibiting transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). This inhibition has several downstream consequences that contribute to its anti-tumor effects.
Caption: Mechanism of Oxythiamine Action.
Experimental Workflow for In Vitro Evaluation
A typical workflow to assess the efficacy of oxythiamine in cancer cell lines involves a series of in vitro assays.
Caption: In Vitro Evaluation Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of oxythiamine on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oxythiamine diphosphate ammonium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of oxythiamine in complete medium.
-
Remove the medium from the wells and add 100 µL of the oxythiamine dilutions (and a vehicle control).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transketolase Activity Assay
This protocol measures the enzymatic activity of transketolase in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Transketolase activity assay kit (commercial kits are recommended for ease of use) or the following reagents:
-
Thiamine pyrophosphate (TPP)
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
NADH
-
Coupling enzymes (e.g., triosephosphate isomerase/glyceraldehyde-3-phosphate dehydrogenase)
-
-
96-well UV-transparent plate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
After oxythiamine treatment, harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Prepare the reaction mixture according to the manufacturer's instructions (if using a kit) or by combining the assay buffer, substrates, coupling enzymes, and NADH.
-
Add a standardized amount of protein lysate to each well of the 96-well plate.
-
Initiate the reaction by adding the final substrate (e.g., ribose-5-phosphate).
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 37°C. The rate of NADH consumption is proportional to the transketolase activity.
-
Calculate the transketolase activity and normalize it to the protein concentration.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after oxythiamine treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in metabolic and signaling pathways following oxythiamine treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TKT, anti-phospho-Akt, anti-NRF2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify protein expression, normalizing to a loading control like β-actin.
References
- 1. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxythiamine and dehydroepiandrosterone induce a G1 phase cycle arrest in Ehrlich's tumor cells through inhibition of the pentose cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine | MDPI [mdpi.com]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to dissolve Oxythiamine diphosphate ammonium for stock solutions.
Welcome to the technical support center for Oxythiamine Diphosphate Ammonium (B1175870). This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective use of this compound in experimental settings. Here you will find detailed guides on dissolving Oxythiamine Diphosphate Ammonium for stock solutions, troubleshooting common issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the ammonium salt of Oxythiamine Diphosphate, a potent inhibitor of the enzyme transketolase. Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense. By competitively inhibiting transketolase, Oxythiamine Diphosphate blocks this pathway, which can lead to cell cycle arrest and apoptosis. The ammonium salt form generally offers enhanced water solubility and stability compared to the free acid form.[1]
Q2: What is the solubility of this compound in water?
A2: The solubility of this compound in water is approximately 12.5 mg/mL.[2] It is important to note that achieving this concentration may require sonication.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability and prevent degradation, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] Solutions should be protected from light. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparing a 10 mg/mL Stock Solution in Aqueous Buffer
This protocol outlines the preparation of a 10 mg/mL stock solution of this compound in a standard biological buffer, suitable for use in many enzymatic assays and cell culture experiments.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or vials
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg of the compound.
-
Initial Dissolution: Add a portion of the PBS (e.g., 800 µL for a final volume of 1 mL) to the tube containing the powder.
-
Sonication: Vortex the tube briefly and then place it in an ultrasonic water bath. Sonicate in short bursts (e.g., 5-10 minutes) to aid dissolution.[2] Visually inspect the solution for any remaining particulate matter.
-
Final Volume Adjustment: Once the powder is completely dissolved, add PBS to reach the final desired volume (e.g., 1 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell Culture
For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the cell culture medium.
Procedure:
-
Thaw a single-use aliquot of the 10 mg/mL stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µg/mL, you would add 100 µL of the 10 mg/mL stock solution.
-
Aseptically add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Gently mix the medium by swirling or pipetting up and down.
-
It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same volume of the solvent used for the stock solution (in this case, PBS).
Data Presentation
| Solvent | Solubility | Notes |
| Water | 12.5 mg/mL | Sonication may be required for complete dissolution.[2] |
| DMSO | Limited data available | While DMSO is a common solvent for many organic compounds, specific solubility data for this compound is not readily available. Preliminary testing is recommended. |
| Ethanol (B145695) | Limited data available | Similar to DMSO, specific solubility data in ethanol is not widely reported. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve in aqueous buffer. | Insufficient agitation or sonication. | Increase the duration of vortexing and/or sonication. Gentle warming (to no more than 37°C) can also be attempted, but monitor for any signs of degradation. |
| The concentration exceeds the solubility limit. | Prepare a more dilute stock solution. Alternatively, consider preparing a higher concentration stock in a minimal amount of a co-solvent like DMSO before diluting into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity in biological assays. | |
| Precipitation occurs after adding the stock solution to the cell culture medium. | The compound has lower solubility in the complex cell culture medium compared to the simple buffer. | Add the stock solution to the medium dropwise while gently stirring or swirling. Perform a serial dilution of the stock solution into the medium to gradually decrease the solvent concentration. |
| The pH of the medium affects the solubility of the compound. | Check the pH of your final working solution. Although this compound is generally soluble in neutral pH, significant deviations may affect its stability and solubility. | |
| Inconsistent or non-reproducible experimental results. | Incomplete dissolution of the compound leading to inaccurate concentrations. | Always ensure the stock solution is completely clear and free of any visible particles before use. Centrifuge the solution briefly to pellet any undissolved material before taking the supernatant. |
| Degradation of the compound due to improper storage or handling. | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light. Prepare fresh working solutions for each experiment. |
Visualizations
Experimental Workflow for Preparing Stock Solutions
Caption: Workflow for the preparation of this compound stock solutions.
Signaling Pathway Inhibition by Oxythiamine Diphosphate
Caption: Inhibition of Transketolase in the Pentose Phosphate Pathway by Oxythiamine Diphosphate.
References
Improving the solubility and stability of Oxythiamine diphosphate ammonium in media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and stability of Oxythiamine Diphosphate (B83284) Ammonium (B1175870) in experimental media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of Oxythiamine Diphosphate Ammonium in experimental settings.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dissolution in aqueous buffer (e.g., PBS) | - Low intrinsic aqueous solubility at neutral or alkaline pH.- Concentration exceeds solubility limit.- Formation of less soluble salts with buffer components. | - Prepare a concentrated stock solution in an organic solvent: Dissolve this compound in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).- Use a stepwise dilution: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous buffer while gently vortexing to avoid localized high concentrations.- Adjust pH: If the experimental conditions permit, use a slightly acidic buffer, as thiamine (B1217682) and its analogs are generally more stable at a lower pH.[1][2][3] |
| Cloudiness or precipitation in cell culture medium | - Interaction with media components (e.g., salts, proteins in serum).- Final concentration of organic solvent (e.g., DMSO) is too high, affecting media stability.- Temperature changes affecting solubility. | - Minimize final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%, with ≤ 0.1% being optimal for sensitive cell lines).- Pre-warm the medium: Warm the cell culture medium to 37°C before adding the this compound stock solution.- Test different media formulations: If precipitation persists, consider testing different basal media that may have better compatibility. |
| Loss of biological activity over time in prepared solutions | - Degradation due to inappropriate storage conditions.- Instability at physiological pH (around 7.4) of the experimental medium.- Exposure to light or elevated temperatures.- Presence of metal ions that can catalyze degradation. | - Store stock solutions properly: Aliquot stock solutions into single-use volumes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light. Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions: For optimal activity, prepare working solutions in your experimental medium immediately before use.- Use chelating agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA, if compatible with the experimental design. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Pipetting errors with viscous stock solutions (e.g., DMSO). | - Ensure complete dissolution: Use sonication to aid the dissolution of the powder in the initial solvent. Visually confirm the absence of particulates in the stock solution.- Follow strict storage and handling protocols: Refer to the stability guidelines to minimize degradation.- Calibrate pipettes for viscous liquids: Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare a concentrated stock solution in an organic solvent. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.
Q2: What is the solubility of this compound in water?
A2: The reported solubility of this compound in water is 12.5 mg/mL; however, this may require the use of sonication to achieve.[2] The ammonium salt form generally exhibits better water solubility and stability compared to the free form.[4]
Q3: How should I store the solid compound and its stock solutions?
A3: The solid powder of this compound should be stored at -20°C, protected from light, and preferably under an inert gas like nitrogen or argon. Stock solutions in an organic solvent like DMSO should be aliquoted into single-use vials and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5] Always protect solutions from light.
Q4: Why is my this compound solution unstable at physiological pH?
A4: Thiamine and its analogs, including Oxythiamine Diphosphate, are known to be less stable at neutral to alkaline pH.[1] The degradation process can be accelerated at physiological pH (around 7.2-7.4), which is common in cell culture media and biological buffers. For this reason, it is crucial to prepare working solutions fresh for each experiment.
Q5: Can I dissolve this compound directly in my cell culture medium?
A5: Direct dissolution in cell culture medium is generally not recommended due to the compound's poor aqueous solubility and the potential for precipitation when interacting with media components. The preferred method is to prepare a concentrated stock solution in DMSO and then dilute it into the final medium.
Quantitative Data Summary
| Parameter | Value | Conditions | Source(s) |
| Aqueous Solubility | 12.5 mg/mL | Requires sonication | [2] |
| Storage (Solid) | -20°C | Protected from light, under inert gas | [5] |
| Stock Solution Stability (in DMSO) | 6 months | -80°C | [5] |
| Stock Solution Stability (in DMSO) | 1 month | -20°C | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If particulates are still visible, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protective sterile tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tube
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiment. Do not store working solutions in aqueous media.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Inhibition of TPP-dependent enzymes by Oxythiamine Diphosphate.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjhp-online.ca [cjhp-online.ca]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing the Working Concentration of Oxythiamine Diphosphate Ammonium
Welcome to the technical support center for Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine Diphosphate Ammonium and how does it work?
This compound is the ammonium salt form of oxythiamine diphosphate, a potent competitive inhibitor of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes.[1][2] Its mechanism of action involves cellular uptake of its precursor, oxythiamine, which is then phosphorylated by thiamine pyrophosphokinase to form oxythiamine diphosphate (OTPP).[2] OTPP then competes with the endogenous TPP for the active sites of enzymes like transketolase (TKT), pyruvate (B1213749) dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC), thereby inhibiting their function.[3][4][5] The ammonium salt form of oxythiamine diphosphate generally offers enhanced water solubility and stability compared to the free acid form.[3]
Q2: What is a recommended starting concentration for my experiments?
The optimal working concentration of this compound is highly dependent on the specific experimental system, including the cell type or enzyme being studied. Based on available data, a general starting point for cell-based assays is in the low micromolar range. For instance, in A549 non-small cell lung cancer cells, significant effects on cell proliferation were observed at concentrations ranging from 10 µM to 100 µM with incubation times of 12 to 48 hours.[6] For in vitro enzyme inhibition assays, the effective concentration can be much lower, in the nanomolar to low micromolar range.[3][4]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to store the solid compound at -20°C, protected from light. For stock solutions, dissolve the compound in a suitable solvent. While the ammonium salt has improved water solubility, using a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution is a common practice for in vitro experiments. Ensure the final DMSO concentration in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts. For aqueous solutions, solubility can be enhanced with ultrasonic treatment.[7] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Q4: What are the known off-target effects of Oxythiamine?
While Oxythiamine primarily targets TPP-dependent enzymes, some studies suggest it may have broader effects on cellular signaling. For example, inhibition of transketolase by oxythiamine can lead to the activation of apoptotic pathways.[8] It has also been reported to influence the phosphorylation of proteins involved in the cell cycle, such as Hsp27.[8] At higher concentrations, as with any inhibitor, the potential for off-target effects increases. It is always advisable to include appropriate controls in your experiments to assess the specificity of the observed effects.
Quantitative Data Summary
The following tables summarize the reported inhibitory constants and effective concentrations of Oxythiamine Diphosphate.
| Target Enzyme | Organism/Tissue | Inhibitory Constant (Ki) | Thiamine Pyrophosphate (Km) | Reference |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 µM | 0.06 µM | [3][4] |
| Pyruvate Dehydrogenase Complex (PDC) | Bovine Adrenals | 0.07 µM | 0.11 µM | [5] |
| Transketolase | Yeast | ~0.03 µM (IC50) | 1.1 µM | [1] |
| Transketolase | Rat Liver | 0.02–0.2 µM (50% inhibition) | - |
| Cell Line | Assay | Effective Concentration | Incubation Time | Reference |
| A549 (Non-small cell lung cancer) | Cell Proliferation (CCK-8) | 10 µM - 100 µM | 12 - 48 hours | [6] |
| A549 (Non-small cell lung cancer) | Apoptosis (Annexin V-FITC/PI) | 0.1 µM - 100 µM | 24 - 48 hours | [6] |
| HeLa | Cell Growth Inhibition | Significant cytostatic effect | - | [3][4] |
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is adapted from a study on A549 cells.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for the desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., medium with the same final concentration of DMSO).
-
WST-8 Addition: After the incubation period, add 10 µl of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is also based on a study using A549 cells.[6]
-
Cell Seeding and Treatment: Seed cells at a density of 100,000 cells/well in a 6-well plate. After 24 hours, treat with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and add 5 µl of Annexin V-FITC and 10 µl of Propidium Iodide (PI). Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (PI positive).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory effect observed | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Suboptimal Assay Conditions: Incorrect pH, temperature, or cofactor concentrations for the target enzyme. 3. High Substrate Concentration: Excess substrate can outcompete a competitive inhibitor. 4. Cellular Resistance: The cell line may have inefficient uptake or metabolism of oxythiamine. | 1. Ensure the compound has been stored correctly at -20°C, protected from light. Prepare fresh stock solutions. 2. Optimize assay conditions by consulting literature for the specific enzyme. 3. Use substrate concentrations at or near the Michaelis-Menten constant (Km). 4. Consider a different cell line or perform a time-course experiment to allow for sufficient uptake and conversion to the active form. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Edge Effects in Microplates: Evaporation from the outer wells of the plate. 3. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. | 1. Use calibrated pipettes and prepare a master mix of reagents to add to the wells. 2. Avoid using the outermost wells of the microplate or fill them with a buffer to create a humidity barrier. 3. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. |
| Unexpected cellular toxicity | 1. High Concentration of Compound: The concentration used may be cytotoxic to the specific cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Perform a dose-response experiment to determine the optimal, non-toxic working concentration. 2. Ensure the final solvent concentration is minimal (typically <0.1% for DMSO). 3. Regularly check cell cultures for signs of contamination. |
| Precipitation of the compound in media | 1. Poor Solubility: The concentration of the compound exceeds its solubility in the aqueous medium. 2. Interaction with Media Components: The compound may interact with components of the cell culture medium. | 1. Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and dilute it further in the medium. Use sonication to aid dissolution in aqueous solutions. 2. Test the solubility of the compound in the specific medium before starting the experiment. |
Visualizing Key Concepts
To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: A typical experimental workflow for cell-based assays.
Caption: The inhibitory mechanism of Oxythiamine on the Pentose Phosphate Pathway.
References
- 1. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Potential off-target effects of Oxythiamine diphosphate ammonium in cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) in cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxythiamine?
Oxythiamine is a thiamine (B1217682) antagonist.[1] In cells, it is converted to its active form, oxythiamine pyrophosphate (OTP).[1] OTP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism.[2] The primary targets are:
-
Transketolase (TKT): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][2]
-
Pyruvate dehydrogenase complex (PDHC): Links glycolysis to the citric acid cycle.
-
α-ketoglutarate dehydrogenase complex (OGDHC): A key enzyme in the citric acid cycle.[1]
By inhibiting these enzymes, oxythiamine disrupts major metabolic pathways, including the synthesis of nucleotides and the production of NADPH.[1][2]
Q2: What are the downstream consequences of on-target Oxythiamine activity?
The inhibition of TKT, PDHC, and OGDHC by oxythiamine leads to a cascade of downstream cellular effects, including:
-
Inhibition of the Pentose Phosphate Pathway (PPP): This reduces the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is vital for antioxidant defense.[1][2]
-
Cell Cycle Arrest: The shortage of nucleotide building blocks can lead to cell cycle arrest in the G1 phase.[1]
-
Induction of Apoptosis: Disruption of cellular metabolism and increased oxidative stress can trigger programmed cell death.[1][3]
-
Altered Protein Expression: Proteomic studies have shown that oxythiamine treatment can alter the expression of proteins involved in apoptosis and other signaling pathways.
Q3: Does Oxythiamine have known direct off-target effects?
Based on current scientific literature, there is limited evidence to suggest that oxythiamine directly binds to and inhibits a wide range of unintended protein targets in a manner independent of its role as a thiamine antagonist. Techniques like comprehensive kinome scanning to screen for off-target kinase inhibition have not been reported for oxythiamine.
A proteomics study on MIA PaCa-2 pancreatic cancer cells treated with oxythiamine revealed altered expression levels of various proteins.[4] While these changes are widespread, they are considered downstream consequences of the on-target inhibition of thiamine-dependent enzymes rather than direct off-target binding.
Q4: How does the effect of Oxythiamine differ between cancerous and normal cells?
Oxythiamine has been observed to have a stronger cytostatic effect on tumor cells compared to normal human fibroblasts.[2] Rapidly dividing cancer cells have a high demand for nucleotide synthesis and are therefore more sensitive to the inhibition of the pentose phosphate pathway by oxythiamine.[1] Normal cells, with their lower proliferative rate, appear to be more resistant to the effects of oxythiamine.[2]
Troubleshooting Guide
Q1: My cells are not responding to Oxythiamine treatment. What are the possible reasons?
-
Cell Type Specificity: The sensitivity to oxythiamine can vary significantly between different cell lines. Cells with a lower reliance on the pentose phosphate pathway or with more robust antioxidant systems may be more resistant.
-
Thiamine Concentration in Media: High levels of thiamine in the cell culture medium can outcompete oxythiamine for conversion to its active pyrophosphate form and for binding to TPP-dependent enzymes. Ensure your medium has a standard physiological concentration of thiamine.
-
Drug Inactivation: Ensure the proper storage and handling of the oxythiamine diphosphate ammonium to prevent degradation.
-
Insufficient Incubation Time or Concentration: The effects of oxythiamine on cell proliferation are dose- and time-dependent.[5] It may be necessary to increase the concentration or extend the incubation period.
Q2: I am observing widespread changes in protein expression in my proteomics experiment after Oxythiamine treatment. How do I distinguish between on-target and potential off-target effects?
This is an expected outcome of oxythiamine treatment. The inhibition of central metabolic enzymes has far-reaching consequences on cellular physiology. To analyze your data:
-
Pathway Analysis: Use bioinformatics tools to see if the differentially expressed proteins are enriched in pathways known to be affected by the inhibition of TPP-dependent enzymes (e.g., pentose phosphate pathway, central carbon metabolism, apoptosis signaling).
-
Time-Course Experiment: Analyze protein expression at different time points after treatment. Early changes are more likely to be directly linked to the primary mechanism of action, while later changes may represent secondary or tertiary effects.
-
Rescue Experiments: Attempt to rescue the observed phenotype by supplementing the cells with downstream metabolites of the inhibited pathways (e.g., nucleosides).
Q3: I am seeing conflicting results for IC50 values in the literature. Why is there variability?
IC50 values for oxythiamine can vary due to several factors:
-
Cell Line: As mentioned, different cell lines have different sensitivities.
-
Assay Type: The specific assay used to measure cell viability or proliferation (e.g., MTT, CCK-8) can influence the calculated IC50.
-
Experimental Conditions: Factors such as the duration of treatment, cell seeding density, and the specific formulation of the culture medium can all impact the results.
It is crucial to carefully document your experimental conditions and compare your results to literature data obtained under similar conditions.
Quantitative Data Summary
Table 1: In Vitro Efficacy of Oxythiamine in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | Cell Viability | IC50 | 14.95 | [3] |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | Invasion and Migration | IC50 | 8.75 | [3] |
| A549 | Non-small cell lung carcinoma | Cell Proliferation | - | >28% reduced viability at 100 µM after 48h | [1] |
| HeLa | Cervical Cancer | Cell Growth | GI50 | 36 | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on HeLa cells and fibroblasts.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of oxythiamine concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol is based on a study of A549 cells.[5]
-
Cell Treatment: Treat cells with oxythiamine at the desired concentrations and for the specified time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
Caption: On-target mechanism of Oxythiamine.
Caption: Experimental workflow for assessing cellular effects.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 3. [Effect of thiamine and its antimetabolite oxythiamine on the proliferative activity of carcinosarcoma Walker 256 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Transketolase Inhibition Assay
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with transketolase (TKT) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a transketolase inhibition assay? A transketolase inhibition assay measures the activity of the transketolase enzyme in the presence of a potential inhibitor. Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP) that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor[1][2]. The activity is often measured using a coupled enzymatic assay where a product of the TKT reaction, glyceraldehyde-3-phosphate (G3P), is used by subsequent enzymes, leading to the oxidation of NADH to NAD+. This process is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity[3]. An inhibitor will reduce the rate of this absorbance decrease.
Q2: Why are thiamine (B1217682) pyrophosphate (ThDP) and a divalent cation required in the assay? Transketolase requires thiamine pyrophosphate (ThDP, also known as TPP), a derivative of vitamin B1, as an essential cofactor for its catalytic activity[2][4][5]. A divalent cation, such as magnesium (Mg²⁺) or calcium (Ca²⁺), is also necessary to ensure the proper binding between the coenzyme and the apoenzyme[1][6]. A deficiency in either of these components will lead to low or no enzyme activity.
Q3: What are the typical substrates used in a TKT assay? The most common substrates are a ketose donor, D-xylulose-5-phosphate (X5P), and an aldose acceptor, D-ribose-5-phosphate (R5P)[1][3]. In their reaction, TKT produces sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (G3P)[2].
Q4: What is the Erythrocyte Transketolase Activity Coefficient (ETKAC) and how is it interpreted? The ETKAC is a functional assay to determine thiamine (vitamin B1) nutritional status[7][8]. It works by measuring the basal activity of transketolase in red blood cells and then measuring the "stimulated" activity after adding excess ThDP[9]. The ratio of stimulated to basal activity gives the activity coefficient (ETKAC). A high ETKAC value indicates that a significant portion of the enzyme was inactive due to a lack of its cofactor, signifying thiamine deficiency[7][10].
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity Detected
This is one of the most common issues, characterized by a flat line or very shallow slope in your kinetic trace.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the transketolase enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt to preserve activity[1]. Always run a positive control (enzyme without inhibitor) to verify that the assay components are working[1]. |
| Degraded or Missing Cofactors | Thiamine pyrophosphate (ThDP) is unstable in neutral or alkaline solutions and is sensitive to heat and light[11][12][13]. Prepare ThDP solutions fresh in an acidic buffer (optimal pH 2.0-4.0)[11]. Ensure the correct concentration of a divalent cation (e.g., MgCl₂) is present in the assay buffer[3]. |
| Sub-optimal Assay Conditions | Verify that the assay buffer pH (typically ~7.6) and temperature (e.g., 37°C) are optimal for your specific enzyme[1][14]. Consult the literature or the enzyme manufacturer's data sheet for optimal conditions. |
| Incorrect Substrate Concentrations | Confirm that the substrate concentrations are appropriate. While saturating concentrations are often used, very high substrate levels can sometimes lead to substrate inhibition[15]. |
| Problem with Coupled Enzyme System | If using a coupled assay (e.g., with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), verify the activity and stability of these enzymes and ensure NADH is present and has not degraded[3]. |
Issue 2: High Background Signal
A high background is indicated by a rapid decrease in signal in the "no enzyme" or "no substrate" control wells.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compound | Measure the fluorescence/absorbance of your inhibitor at the assay wavelengths in the absence of enzyme and substrates. If the compound interferes, a proper blank correction for each inhibitor concentration is necessary[1]. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagent solutions using high-purity water[1]. Ensure all labware is thoroughly cleaned. Poor water quality can be a source of contamination[16]. |
| Substrate Instability | One of the substrates may be degrading non-enzymatically in the assay buffer. Run a control with substrates but no enzyme to check for this possibility[17]. |
| Non-specific Binding to Microplate | Use black, low-binding microplates for fluorescence assays to minimize light scatter and background[1][17]. Ensure any blocking steps are sufficient. |
Issue 3: Poor Reproducibility or High Variability Between Experiments
This issue manifests as inconsistent IC₅₀ values or large error bars on your dose-response curves.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Inhibitor Pre-incubation Time | The inhibitor and enzyme may not have reached binding equilibrium before starting the reaction. Perform a time-course experiment by pre-incubating the enzyme and inhibitor for varying durations (e.g., 15, 30, 60 minutes) to find the point where inhibition platues[14]. Tightly binding inhibitors may require longer incubation times[14]. |
| Enzyme Instability | The enzyme may be losing activity over the course of the experiment, especially during long pre-incubation periods. Optimize buffer conditions by adding stabilizing agents like glycerol (B35011) or BSA, or consider reducing the incubation time if possible[14]. |
| Inconsistent Pipetting/Reagent Addition | Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Inconsistent reagent addition can significantly impact results[18]. Use calibrated pipettes and follow a consistent order of reagent addition. |
| Incomplete Reporting of Conditions | Minor, unrecorded changes in experimental conditions (e.g., pH, temperature, buffer source) can lead to variability[19][20][21]. Maintain meticulous records of all assay parameters for each experiment. |
Issue 4: Unexpected Inhibitor Activity (False Positives/Negatives)
This occurs when a compound shows inhibitory activity that is not due to direct action on the enzyme's active site, or when a known inhibitor shows no effect.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High Substrate Concentration (False Negative) | If your inhibitor is competitive with one of the substrates, using a very high concentration of that substrate can mask the inhibitor's effect[1]. Ensure substrate concentrations are at or near their Michaelis-Menten constant (Km) for screening competitive inhibitors[1]. |
| Time-Dependent Inhibition (False Negative) | Some inhibitors bind slowly or irreversibly. If pre-incubation is too short, their potency will be underestimated[14]. Increase the pre-incubation time to see if the IC₅₀ value decreases[14]. |
| Compound Aggregation (False Positive) | Some compounds form aggregates at higher concentrations, which can non-specifically inhibit enzymes. Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates. |
| Interference with Coupled Assay (False Positive) | The test compound may be inhibiting one of the coupling enzymes rather than transketolase itself. Run a counterscreen where you test the compound's effect on the coupling system directly by providing its substrate (G3P) and bypassing the TKT reaction. |
Data Presentation
Table 1: Recommended Starting Concentrations for TKT Assay Components These are general guidelines. Optimal concentrations should be determined empirically for your specific enzyme and assay conditions.
| Component | Recommended Starting Range | Notes |
| Transketolase | 1-10 µg/mL | Titrate to find a concentration that gives a robust, linear reaction rate. |
| D-Xylulose 5-phosphate (X5P) | 1-5 mM | Substrate. |
| D-Ribose 5-phosphate (R5P) | 1-5 mM | Substrate. |
| Thiamine Pyrophosphate (TPP/ThDP) | 0.1-0.5 mM | Cofactor. Prepare fresh. |
| Divalent Cation (e.g., MgCl₂) | 2-5 mM | Cofactor. |
| NADH | 0.2-0.5 mM | For coupled assays monitoring absorbance at 340 nm. Protect from light. |
| Coupling Enzymes | 1-10 U/mL | e.g., Triosephosphate Isomerase, Glycerol-3-Phosphate Dehydrogenase. |
Table 2: Interpretation of Erythrocyte Transketolase Activity Coefficient (ETKAC) Used for assessing thiamine (Vitamin B1) status.
| ETKAC Value | Interpretation |
| < 1.15 | Low risk of thiamine deficiency (sufficient)[7][22]. |
| 1.15 - 1.25 | Moderate risk of thiamine deficiency[7][22]. |
| > 1.25 | High risk of thiamine deficiency[7][22]. |
| > 1.40 | Correlates with severe clinical deficiency (e.g., beriberi)[7]. |
Experimental Protocols & Visualizations
Protocol: Standard TKT Inhibition Assay (Coupled, 96-Well Format)
This protocol outlines a method for determining the IC₅₀ of an inhibitor using a coupled assay that measures NADH oxidation.
1. Reagent Preparation:
-
TKT Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂. Prepare fresh and keep on ice[3].
-
Enzyme Solution: Prepare a stock of human recombinant transketolase. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL, for a 5 µg/mL final concentration) in cold TKT Assay Buffer[3].
-
Cofactor Solution: Prepare a 10 mM stock of Thiamine Pyrophosphate (TPP) in TKT Assay Buffer. Prepare fresh[3].
-
Substrate Mixture: Prepare a solution containing 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer[3].
-
Coupling Enzyme/NADH Mixture: In TKT Assay Buffer, prepare a solution containing 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH. This mixture should be protected from light[3].
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
2. Assay Procedure:
-
Plate Setup: Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well UV-transparent microplate.
-
Add Reaction Mix: Prepare a master mix containing the TKT Assay Buffer, Coupling Enzyme/NADH Mixture, Cofactor Solution, and Enzyme Solution. Add 98 µL of this master mix to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme[1][3]. The optimal time should be determined empirically[14].
-
Initiate Reaction: Start the reaction by adding 100 µL of the Substrate Mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes[3].
3. Data Analysis:
-
Calculate Reaction Rates: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve[1].
-
Calculate Percent Inhibition: Use the formula: % Inhibition = [1 - (V₀ inhibitor / V₀ control)] * 100[3].
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value[1].
Visualizations
Caption: Experimental workflow for a transketolase inhibition assay.
Caption: A decision tree for troubleshooting common TKT assay issues.
Caption: Role of Transketolase in the Pentose Phosphate Pathway (PPP).
References
- 1. benchchem.com [benchchem.com]
- 2. Transketolase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation | PLOS One [journals.plos.org]
- 5. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. The mechanism of a one-substrate transketolase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 9. Nutritional Assessment: Thiamine [nutritionalassessment.org]
- 10. Hiding in Plain Sight: Modern Thiamine Deficiency [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. benchchem.com [benchchem.com]
- 18. Improving a Customer's Enzyme Assay to ensure Product… | Biocatalysts [biocatalysts.com]
- 19. An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. arxiv.org [arxiv.org]
- 21. On the reproducibility of enzyme reactions and kinetic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Oxythiamine Diphosphate Ammonium Experiments
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are using Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) and not observing the expected inhibition of cell growth.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing any inhibition of cell growth with my Oxythiamine diphosphate ammonium. What are the most common reasons for this?
A1: Lack of activity can stem from several factors. The most critical to investigate are:
-
High Thiamine (B1217682) Concentration in Media: Oxythiamine is a competitive antagonist of thiamine. Standard cell culture media (e.g., RPMI, DMEM) contain high levels of thiamine, which will outcompete Oxythiamine, rendering it ineffective.
-
Compound Integrity and Stability: The compound may have degraded due to improper storage or handling. Oxythiamine can be unstable in aqueous solutions, especially at pH levels above 5.5.
-
Suboptimal Assay Conditions: The concentration of Oxythiamine may be too low, or the incubation time may be too short to observe an effect.[1][2]
-
Cell Line Resistance: The specific cell line you are using may be inherently resistant to Oxythiamine, potentially due to low expression of thiamine transporters or metabolic adaptations.[3][4]
Q2: How does the thiamine in my cell culture medium affect my experiment?
A2: Thiamine is an essential vitamin for cell metabolism and is actively taken up by cells. Oxythiamine functions by competing with thiamine. If thiamine is abundant in the culture medium, it will saturate the cellular uptake and enzymatic pathways, preventing Oxythiamine from exerting its inhibitory effect. For successful experiments, it is often necessary to use a thiamine-deficient or low-thiamine medium.
Q3: My compound is new. Could it be inactive? How can I check its stability?
A3: While less common with a new batch, improper synthesis or shipping conditions can affect compound quality. Thiamine and its analogs are susceptible to heat and oxidation.[5][6][7] To minimize degradation, prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. An indirect way to test activity is to use a positive control cell line known to be sensitive to Oxythiamine or to perform a functional assay, such as measuring transketolase activity.[8][9][10]
Q4: What concentration of this compound and what incubation time should I be using?
A4: The effective concentration and time can vary significantly between cell lines. Studies have shown effects of Oxythiamine on cancer cell lines like A549 and HeLa at concentrations ranging from 0.1 µM to 100 µM, with incubation times from 12 to 48 hours.[1][2][4] A dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line. For example, in A549 lung cancer cells, a significant reduction in viability was observed starting at 10 µM after 12 hours, with effects increasing in a dose- and time-dependent manner.[1][2]
Q5: Is it possible that my cell line is resistant?
A5: Yes. Some cell lines may have lower expression of the transporters needed to bring Oxythiamine into the cell.[3][11] Additionally, some cancer cells can develop metabolic bypass pathways to survive the inhibition of thiamine-dependent enzymes.[12] If you suspect resistance, try testing a different cell line that has been reported to be sensitive to Oxythiamine as a positive control.
Troubleshooting Workflow
If you are facing issues, follow this systematic approach to identify the problem.
Caption: A step-by-step workflow for troubleshooting experiments.
Mechanism of Action
Oxythiamine must first enter the cell and be converted to its active form, Oxythiamine diphosphate (OT-DP). OT-DP then competitively inhibits enzymes that require thiamine pyrophosphate (TPP) as a cofactor, primarily disrupting central carbon metabolism.
Caption: Mechanism of Oxythiamine inhibition of TPP-dependent enzymes.
Experimental Protocols
Protocol 1: Validating Inhibitory Activity with a Dose-Response Assay
This protocol helps determine the half-maximal inhibitory concentration (IC50) of your compound on a specific cell line.
Objective: To assess the potency of this compound by measuring cell viability across a range of concentrations.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete growth medium (use thiamine-deficient medium for best results)
-
This compound
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of the highest concentration of Oxythiamine to be tested. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" (medium only) and "no-cell" (medium only, for background) wells.
-
Incubation: Incubate the plate for a set period (e.g., 48 hours) under standard culture conditions.
-
Viability Measurement: Perform a cell viability assay following the manufacturer's instructions (e.g., MTT assay).[13][14][15]
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the "no-cell" blank from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Data Presentation Table:
| Concentration (µM) | Absorbance (OD 570nm) | Corrected Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.20 | 100% |
| 1 | 1.22 | 1.17 | 97.5% |
| 10 | 1.05 | 1.00 | 83.3% |
| 50 | 0.77 | 0.72 | 60.0% |
| 100 | 0.65 | 0.60 | 50.0% |
| Blank (No Cells) | 0.05 | - | - |
Protocol 2: Assessing the Impact of Thiamine in Culture Media
Objective: To determine if the thiamine concentration in the cell culture medium is preventing the inhibitory action of Oxythiamine.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., RPMI-1640)
-
Thiamine-deficient version of the same medium
-
This compound
-
96-well plates
-
Cell viability reagent
Procedure:
-
Cell Seeding: Seed cells in two separate 96-well plates as described in Protocol 1. Culture one plate in standard medium and the other in thiamine-deficient medium.
-
Treatment: Prepare a fixed, intermediate concentration of Oxythiamine (e.g., a concentration near the expected IC50, such as 50 µM) and a vehicle control.
-
Dosing: Treat half of the wells on each plate with the Oxythiamine solution and the other half with the vehicle control.
-
Incubation: Incubate both plates for 48 hours.
-
Viability Measurement: Measure cell viability on both plates using the same assay method.
-
Data Analysis: Compare the percent inhibition of Oxythiamine in the standard medium versus the thiamine-deficient medium.
Data Comparison Table:
| Medium Type | Treatment | % Viability (Relative to Vehicle) |
| Standard (Thiamine-Replete) | Vehicle | 100% |
| Standard (Thiamine-Replete) | 50 µM Oxythiamine | 95% |
| Thiamine-Deficient | Vehicle | 100% |
| Thiamine-Deficient | 50 µM Oxythiamine | 48% |
A significant increase in growth inhibition in the thiamine-deficient medium strongly indicates that thiamine competition was the primary issue.
References
- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 9. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. mdpi.com [mdpi.com]
The effect of serum concentration on Oxythiamine diphosphate ammonium efficacy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870).
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine Diphosphate Ammonium and how does it work?
This compound is the ammonium salt of oxythiamine diphosphate (OTPP), the biologically active form of the thiamine (B1217682) (Vitamin B1) antagonist, oxythiamine.[1] In the body or in cell culture, oxythiamine is converted to OTPP. OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active form of thiamine.[2] It binds to TPP-dependent enzymes, such as transketolase (TKT), pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH), but fails to support their catalytic function, thereby blocking key metabolic pathways.[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used to induce a state of functional thiamine deficiency in experimental models. This allows for the study of the roles of thiamine-dependent enzymes in various cellular processes, including cancer cell metabolism, and for the investigation of potential therapeutic strategies targeting these pathways.
Q3: What is the difference between oxythiamine and this compound?
Oxythiamine is the precursor molecule that needs to be phosphorylated within the cell to become the active inhibitor, oxythiamine diphosphate (OTPP). This compound is the salt form of this active metabolite. The ammonium salt form generally offers enhanced water solubility and stability.[3] For many in vitro experiments, applying oxythiamine is sufficient as cells can convert it to OTPP.
Q4: How does serum concentration in cell culture media affect the efficacy of this compound?
Serum, particularly fetal bovine serum (FBS), is a source of thiamine.[4] Since this compound acts as a competitive inhibitor of thiamine pyrophosphate, the concentration of thiamine in the cell culture medium directly impacts its efficacy. Higher serum concentrations, and therefore higher thiamine levels, will require higher concentrations of oxythiamine to achieve the desired inhibitory effect. Conversely, in low-serum or serum-free media, a lower concentration of oxythiamine will be more effective.
Q5: How stable is this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound treatment. | 1. High thiamine concentration in the medium: Standard cell culture media supplemented with high percentages of serum (e.g., 10% FBS) contain significant amounts of thiamine, which competes with oxythiamine.[4] 2. Insufficient incubation time: The conversion of oxythiamine to its active diphosphate form and the subsequent inhibition of target enzymes may require time. 3. Inadequate concentration of this compound: The effective concentration can vary significantly between cell lines. | 1. Reduce serum concentration: If experimentally feasible, lower the serum percentage in your culture medium. Consider using dialyzed FBS to reduce small molecule components, including thiamine. Alternatively, use a custom thiamine-free medium formulation. 2. Increase incubation time: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line and experimental endpoint. 3. Perform a dose-response experiment: Titrate this compound over a wide concentration range to determine the optimal inhibitory concentration for your cell line. |
| High variability between replicate experiments. | 1. Inconsistent serum batches: Different lots of serum can have varying concentrations of thiamine and other components that may affect the experiment. 2. Instability of this compound: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. | 1. Use a single lot of serum: For a series of related experiments, use the same batch of serum to minimize variability. 2. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Unexpected cell death or toxicity at low concentrations. | 1. Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of thiamine-dependent pathways. 2. Off-target effects: While primarily targeting thiamine-dependent enzymes, high concentrations may have unforeseen effects. | 1. Lower the concentration range: Start with a lower concentration range in your dose-response experiments. 2. Confirm target engagement: Measure the activity of a downstream target, such as transketolase, to confirm that the observed effects are due to the intended mechanism of action. |
| Difficulty reproducing published results. | 1. Differences in experimental conditions: Cell line passage number, cell density, and specific media formulations (including serum source and concentration) can all influence the outcome. | 1. Standardize protocols: Carefully document and standardize all experimental parameters. 2. Contact original authors: If possible, reach out to the authors of the original study to inquire about specific details of their protocol. |
Data Presentation
Table 1: In Vitro Efficacy of Oxythiamine and its Diphosphate Form
| Compound | Target | Cell Line/Enzyme Source | Efficacy Metric | Value | Reference |
| Oxythiamine | Cell Proliferation | HeLa | GI50 | 36 µM | [8][9] |
| Oxythiamine | Cell Proliferation | Fibroblasts | GI50 | > 200 µM | [8] |
| Oxythiamine Diphosphate | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.025 µM | [10] |
| Thiamine Pyrophosphate | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Km | 0.06 µM | [10] |
| Oxythiamine Diphosphate | Transketolase | Yeast | I50 | ~0.03 µM | [10] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Media Formulation:
-
High Serum Condition: Culture cells in your standard growth medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Low Serum Condition: Culture cells in a basal medium supplemented with a lower concentration of FBS (e.g., 1-2%) or use dialyzed FBS to reduce thiamine levels. For serum-free conditions, adapt cells to a chemically defined, thiamine-free medium prior to the experiment.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile water or a suitable buffer to create a concentrated stock solution (e.g., 10-100 mM).
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Treatment:
-
Thaw an aliquot of the this compound stock solution immediately before use.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, or measurement of transketolase activity.
Protocol 2: Transketolase Activity Assay in Cell Lysates
This protocol is adapted from methods used to assess thiamine status by measuring erythrocyte transketolase activity and can be applied to cell lysates.[2][11]
-
Cell Lysate Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Ribose-5-phosphate (substrate)
-
NADH (for spectrophotometric detection)
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
-
Assay Procedure:
-
Add a standardized amount of protein from the cell lysate to the reaction mixture.
-
To a parallel set of samples, add exogenous Thiamine Pyrophosphate (TPP) to measure the maximum potential transketolase activity (TPP effect).
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transketolase activity.
-
-
Data Analysis:
-
Calculate the basal transketolase activity from the rate of NADH oxidation in the absence of exogenous TPP.
-
Calculate the stimulated transketolase activity from the rate in the presence of exogenous TPP.
-
The difference between the stimulated and basal activity can indicate the degree of enzyme inhibition by this compound.
-
Visualizations
Caption: Mechanism of this compound action.
Caption: General experimental workflow for studying Oxythiamine efficacy.
Caption: Troubleshooting logic for lack of experimental effect.
References
- 1. Transketolase and vitamin B1 influence on ROS-dependent neutrophil extracellular traps (NETs) formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ammonium Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ammonium (B1175870) toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ammonium toxicity in cell culture, and what are its primary causes?
A: Ammonium toxicity refers to the detrimental effects of elevated ammonium (NH₄⁺) and its un-ionized form, ammonia (B1221849) (NH₃), on cultured cells. The primary source of ammonia accumulation is the breakdown of L-glutamine, a crucial amino acid for cellular energy and biosynthesis.[1][2][3] This breakdown can occur both spontaneously in the culture medium and as a result of cellular metabolism.[2][4] High concentrations of ammonium can inhibit cell growth, reduce cell viability, and negatively impact the quality of recombinant proteins.[3][5][6]
Q2: What are the visible signs of ammonium toxicity in my cell cultures?
A: Symptoms of ammonium toxicity can vary between cell lines but often include:
-
A significant decrease in cell growth rate and a lower maximum cell density.[3][4]
-
Reduced cell viability and an increase in apoptosis (programmed cell death).[6]
-
Noticeable changes in cell morphology.[4]
-
Alterations in the quality of expressed proteins, particularly in their glycosylation patterns.[3][5]
Q3: How does ammonium accumulation affect the quality of my recombinant proteins?
A: Ammonium accumulation is well-documented to negatively affect protein glycosylation, a critical post-translational modification.[3][5] Specifically, it can lead to:
-
Reduced Sialylation: A decrease in the terminal sialic acid content of N-linked glycans, which can impact protein stability, half-life, and efficacy.[5][7][8]
-
Altered Glycan Structures: A reduction in the proportion of more complex tetraantennary glycans and a proportional increase in less complex bi- and triantennary structures.[5][7]
-
Increased Heterogeneity: Overall, these changes result in a more heterogeneous mixture of glycoforms, which is undesirable for therapeutic protein production.[5][8]
Ammonium can interfere with glycosylation through at least two mechanisms: by increasing the intracellular UDP-N-acetylhexosamine (UDPGNAc) pool, which affects glycan branching, and by potentially altering intracellular pH, which can impact the activity of glycosyltransferases in the Golgi apparatus.[9][10]
Q4: What is a typical inhibitory concentration of ammonium for mammalian cells?
A: The inhibitory concentration of ammonium is cell-line dependent. However, negative effects on cell growth and protein glycosylation have been observed at concentrations as low as 2 mM.[5] By the end of a typical batch or fed-batch culture, ammonium levels can reach 5 to 10 mM or even higher, leading to significant growth inhibition.[3][5] For some sensitive cell lines, even lower concentrations can be detrimental.
Q5: Are there more stable alternatives to L-glutamine that I can use?
A: Yes, several stabilized forms of L-glutamine are commercially available and highly recommended. The most common is the dipeptide L-alanyl-L-glutamine (e.g., GlutaMAX™).[2][11][12] This dipeptide is stable in solution and is enzymatically cleaved by cells to gradually release L-glutamine and L-alanine, providing a consistent supply of the amino acid while significantly reducing the accumulation of toxic ammonia.[2][11]
Q6: Can I simply replace L-glutamine with another amino acid?
A: In some cases, L-glutamine can be replaced by other nutrients. For example, replacing L-glutamine with L-glutamate has been shown to reduce ammonia accumulation, though it may not fully support the growth of all cell lines.[13] Another strategy is to replace glutamine with pyruvate (B1213749), which can serve as an alternative energy source and has been shown to support the growth of various cell lines (e.g., MDCK, BHK21, CHO-K1) without ammonia accumulation.[1][14]
Troubleshooting Guides
Problem 1: Slow Cell Growth and Low Viability
Your cells are not proliferating as expected, and viability is decreasing, particularly in the later stages of the culture.
Possible Cause: High levels of ammonium are inhibiting cell growth and inducing apoptosis.
Troubleshooting Steps:
-
Measure Ammonium Concentration: The first step is to quantify the ammonium level in your spent media. Several analytical methods are available, including enzymatic assays, ion-selective electrodes, or HPLC.[15][16][17][18]
-
Optimize L-Glutamine Concentration: If you are using standard L-glutamine, you may be using an excessive amount. Try reducing the initial concentration and implementing a fed-batch strategy to maintain a low, steady level.[12][19]
-
Switch to a Stabilized Glutamine Source: Replace L-glutamine with a stabilized dipeptide like L-alanyl-L-glutamine (GlutaMAX™).[2][11][12] This is often the most effective and straightforward solution.
-
Control Culture pH: Lowering the pH of the culture medium can decrease the proportion of the more toxic, un-ionized ammonia (NH₃).[20][21] A strategy of progressively lowering the pH during the culture can help offset the effects of accumulating ammonia.[21]
-
Media Exchange: If in a batch culture, performing a partial media exchange can help to dilute the accumulated ammonia.[12]
Problem 2: Inconsistent Product Quality and Altered Glycosylation
You are observing batch-to-batch variability in your recombinant protein, specifically in its glycosylation profile (e.g., reduced sialylation).
Possible Cause: Fluctuating and high levels of ammonium are interfering with the glycosylation pathway.
Troubleshooting Steps:
-
Correlate Ammonium Levels with Glycosylation: Measure the ammonium concentration at the end of your cultures and analyze the glycosylation profile of your protein. This will help establish a correlation between ammonia levels and product quality.
-
Implement a Glutamine-Free Fed-Batch Strategy: Start the culture with a basal medium containing no or low glutamine, and then feed a concentrated nutrient solution without glutamine.[22][23] This approach has been shown to significantly reduce ammonia accumulation while maintaining high cell densities and productivity.[22]
-
Supplement with Specific Amino Acids: Adding certain amino acids to the culture medium can help mitigate the negative effects of ammonium on glycosylation. For example, adding valine has been shown to reduce ammonia production and improve the sialic acid content of recombinant proteins.[24] Similarly, threonine, proline, and glycine (B1666218) have shown protective effects.[3]
-
Genetic Engineering of Host Cell Line: For long-term process development, consider using a cell line engineered for lower ammonia production. This can include cells with an integrated glutamine synthetase (GS) gene, which allows for growth in glutamine-free medium, or cells with a modified metabolism, such as downregulated lactate (B86563) dehydrogenase-A (LDH-A).[3][25]
Data Presentation
Table 1: Comparison of Strategies to Reduce Ammonia Accumulation
| Strategy | Principle | Typical Reduction in Ammonia | Key Advantages | Key Considerations |
| Glutamine Replacement (e.g., GlutaMAX™) | Use of a stable dipeptide that is slowly hydrolyzed by cells to release glutamine.[2][11] | >50% | Simple drop-in replacement; reduces spontaneous degradation.[11][12] | Higher cost of specialized media supplement. |
| Pyruvate Substitution | Replacing glutamine with pyruvate as an alternative energy source.[1] | Up to 100% (in glutamine-free media) | Also reduces lactate production. | May require cell line adaptation; may not be suitable for all cell lines. |
| Fed-Batch Culture (Glutamine-free feed) | Control nutrient supply to match cellular demand, avoiding excess glutamine.[22][23][26] | 45-90% | High cell densities and productivity; precise process control.[22][23] | Requires process development and optimization.[26] |
| Amino Acid Supplementation (e.g., Valine) | Adding specific amino acids to shift metabolism away from ammonia production.[24] | ~23% (with 5mM Valine) | Can also improve protein titer and quality.[24] | Effects can be cell line and protein-specific. |
| pH Control Strategy | Lowering culture pH to reduce the concentration of toxic NH₃. | Does not reduce total ammonium, but lowers toxicity. | Can be implemented in most bioreactor systems. | Must be balanced with the optimal pH for cell growth and protein production. |
| Genetic Engineering (GS System) | Cells synthesize their own glutamine, reducing the need for external supply.[3][25] | Significant reduction | Stable, long-term solution; often linked to higher productivity. | Requires cell line development. |
Experimental Protocols
Protocol 1: Evaluating the Effect of a Stabilized Glutamine Dipeptide
Objective: To compare cell growth, viability, and ammonia accumulation in cultures supplemented with L-glutamine versus L-alanyl-L-glutamine (GlutaMAX™).
Methodology:
-
Cell Seeding: Seed your chosen cell line in two sets of T-flasks or shake flasks at your standard seeding density.
-
Media Preparation:
-
Control Group: Prepare your standard culture medium supplemented with your usual concentration of L-glutamine (e.g., 2-4 mM).
-
Test Group: Prepare the same basal medium, but replace L-glutamine with an equimolar concentration of L-alanyl-L-glutamine.
-
-
Culturing: Incubate the flasks under standard conditions (e.g., 37°C, 5% CO₂).
-
Sampling: Take daily samples from each group for analysis.
-
Analysis:
-
Cell Growth & Viability: Count viable cells and determine viability using a hemocytometer and trypan blue exclusion, or an automated cell counter.
-
Ammonia Concentration: Centrifuge the samples to pellet the cells. Collect the supernatant and measure the ammonium concentration using a commercially available kit or analyzer.
-
-
Data Plotting: Plot viable cell density, viability (%), and ammonium concentration (mM) over time for both conditions to compare their performance.
Protocol 2: Measuring Ammonium Concentration Using an Ion-Selective Electrode (ISE)
Objective: To quantify the ammonium concentration in cell culture supernatant.
Methodology:
-
Sample Preparation:
-
Collect a sample of the cell culture medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of ammonium standards (e.g., 0.1, 0.5, 1, 2, 5, 10 mM) from a stock solution of ammonium chloride in fresh, unused culture medium.
-
-
Electrode Calibration:
-
Calibrate the ammonia ISE according to the manufacturer's instructions using the prepared standards. This will generate a standard curve of millivolt (mV) readings versus ammonium concentration.
-
-
Sample Measurement:
-
For each supernatant sample, add the required volume of ionic strength adjuster (ISA) solution as specified by the electrode manufacturer.[15]
-
Immerse the electrode in the sample and wait for the reading to stabilize.
-
Record the mV reading.
-
-
Concentration Determination:
-
Use the standard curve to convert the mV reading of your samples into the corresponding ammonium concentration in mM.
-
Visualizations
Caption: Ammonia production from L-glutamine metabolism.
Caption: Troubleshooting workflow for ammonium toxicity.
Caption: Impact of ammonia on N-glycosylation.
References
- 1. Substitution of glutamine by pyruvate to reduce ammonia formation and growth inhibition of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmb.or.kr [jmb.or.kr]
- 7. Effect of ammonia on the glycosylation of human recombinant erythropoietin in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ammonia on CHO cell growth, erythropoietin production, and glycosylation. | Semantic Scholar [semanticscholar.org]
- 9. Intracellular UDP-N-acetylhexosamine pool affects N-glycan complexity: a mechanism of ammonium action on protein glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Methods for reducing the ammonia in hybridoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substitution of Glutamine by Pyruvate To Reduce Ammonia Formation and Growth Inhibition of Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. shop.sartorius.com [shop.sartorius.com]
- 17. coleparmer.com [coleparmer.com]
- 18. Accurate Measurement of the in vivo Ammonium Concentration in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of glutamine supply on growth and metabolism of mammalian cells in chemostat culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Low extracellular pH protects cancer cells from ammonia toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of pH on the toxicity of ammonia to a murine hybridoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Concomitant reduction of lactate and ammonia accumulation in fed-batch cultures: Impact on glycoprotein production and quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Reduction of ammonia and lactate through the coupling of glutamine synthetase selection and downregulation of lactate dehydrogenase-A in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cellculturedish.com [cellculturedish.com]
How to store Oxythiamine diphosphate ammonium to maintain activity.
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) to ensure its stability and activity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid Oxythiamine diphosphate ammonium?
To maintain its long-term activity, solid this compound should be stored at -20°C.[1][2][3] It is also crucial to protect it from light and to store it under an inert atmosphere, such as nitrogen or argon.[1][2] The compound is a white to off-white solid.[1]
Q2: How should I store this compound after dissolving it in a solvent?
Once in solution, it is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] For long-term storage of up to 6 months, these aliquots should be kept at -80°C.[1][4] For short-term storage of up to one month, -20°C is acceptable.[1][4] Always protect solutions from light.[1]
Q3: What is the recommended solvent for this compound?
The ammonium salt form of Oxythiamine diphosphate has enhanced water solubility.[5] It can be dissolved in water at a concentration of up to 12.5 mg/mL; the use of sonication may be necessary to facilitate dissolution.[2]
Q4: Why is the ammonium salt form of Oxythiamine diphosphate preferred?
The salt form, this compound, generally provides enhanced water solubility and stability compared to the free form, while exhibiting comparable biological activity at equivalent molar concentrations.[5]
Q5: What is the primary mechanism of action for Oxythiamine diphosphate?
Oxythiamine diphosphate is a potent competitive inhibitor of thiamine (B1217682) pyrophosphate.[3] It targets and inhibits the activity of thiamine pyrophosphate-dependent enzymes, most notably transketolase (TK).[4][5][6]
Storage Condition Summary
The following table summarizes the recommended storage conditions to maintain the activity of this compound.
| Form | Temperature | Duration | Additional Requirements |
| Solid (Powder) | -20°C | 3 years | Protect from light; store under inert gas (Nitrogen/Argon)[1][2][3] |
| 4°C | 2 years | Protect from light; store under inert gas | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles; protect from light[1][4] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles; protect from light[1][4] |
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity in Assay | 1. Improper storage of the solid compound or solution.2. Multiple freeze-thaw cycles of the stock solution.3. Exposure to light.4. Solution stored for too long. | 1. Ensure the compound is stored at the correct temperature and protected from light and air.[1][2]2. Prepare fresh stock solutions from solid material.3. Use a new, unopened vial of the compound. |
| Difficulty Dissolving the Compound | The compound may require energy to fully dissolve in an aqueous solvent. | Use an ultrasonic bath to aid in the dissolution of the compound in water.[2] |
| Inconsistent or Non-Reproducible Results | Degradation of the compound in solution over time or due to handling. | 1. Prepare fresh solutions immediately before each experiment.2. If using a stock solution, ensure it has been stored properly in single-use aliquots at -80°C for no longer than 6 months.[1][4] |
Experimental Protocols & Visualizations
General Protocol: Transketolase (TK) Inhibition Assay
Oxythiamine diphosphate is a known inhibitor of transketolase, with IC50 values in the nanomolar to low micromolar range for yeast and rat liver TK.[3][7] The following is a generalized methodology for assessing its inhibitory activity.
Objective: To determine the inhibitory effect of this compound on transketolase activity.
Materials:
-
This compound
-
Purified transketolase enzyme
-
Thiamine pyrophosphate (TPP)
-
Substrates for transketolase (e.g., ribose-5-phosphate, xylulose-5-phosphate)
-
Coupling enzymes for detection (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Assay buffer (e.g., Tris-HCl)
-
Spectrophotometer capable of reading absorbance at 340 nm
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water. Store as recommended.
-
Prepare serial dilutions of the Oxythiamine diphosphate stock solution to achieve the desired final assay concentrations.
-
Prepare a reaction mixture containing the assay buffer, TPP, substrates, coupling enzymes, and NADH.
-
-
Assay Procedure:
-
Pipette the reaction mixture into cuvettes or a 96-well plate.
-
Add varying concentrations of the this compound dilutions to the respective wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the transketolase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the transketolase activity.
-
Experimental Workflow
Caption: Workflow for storing, preparing, and using Oxythiamine diphosphate.
Simplified Signaling Pathway Context
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. labsolu.ca [labsolu.ca]
- 3. Oxythiamine diphosphate | inhibitor of thiamine pyrophosphate | CAS# 10497-04-8 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modification of thiamine pyrophosphate dependent enzyme activity by oxythiamine in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
Technical Support Center: Addressing Resistance to Oxythiamine Diphosphate Ammonium in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Oxythiamine diphosphate (B83284) ammonium (B1175870) in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Oxythiamine diphosphate ammonium?
A1: Oxythiamine is a competitive inhibitor of the enzyme Transketolase (TKT), a critical component of the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2][3] Inside the cell, Oxythiamine is converted to Oxythiamine diphosphate (OTPP), which competes with the natural cofactor, thiamine (B1217682) pyrophosphate (TPP), for binding to the TKT active site. This inhibition disrupts the synthesis of ribose-5-phosphate, a precursor for nucleotides, and the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[2][3]
Q2: My cancer cell line is showing reduced sensitivity to Oxythiamine. What are the potential mechanisms of resistance?
A2: Resistance to Oxythiamine can arise from several factors. The most common potential mechanisms include:
-
Upregulation of Transketolase (TKT/TKTL1): Increased expression of the target enzyme can sequester the inhibitor, requiring higher concentrations for a therapeutic effect.
-
Mutations in the TKT Gene: Alterations in the gene encoding Transketolase may change the structure of the enzyme's active site, reducing the binding affinity of Oxythiamine diphosphate.
-
Altered Drug Transport: This can involve decreased uptake of Oxythiamine into the cell or increased efflux of the drug from the cell.
-
Reduced Uptake: Downregulation or mutation of thiamine transporters (e.g., SLC19A2, SLC19A3), which are responsible for transporting the thiamine analog Oxythiamine into the cell.
-
Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Oxythiamine out of the cell.
-
-
Metabolic Reprogramming: Cancer cells may activate alternative metabolic pathways to bypass the block in the Pentose Phosphate Pathway, thereby generating the necessary metabolites for survival and proliferation.
Q3: Are there known isoforms of Transketolase that I should be aware of?
A3: Yes, in addition to the primary Transketolase (TKT) enzyme, a transketolase-like 1 (TKTL1) protein has been identified. Upregulation of TKTL1 has been observed in various cancers and is often associated with malignancy and therapeutic resistance.[4] It is advisable to assess the expression levels of both TKT and TKTL1 when investigating resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of resistance to Oxythiamine in your cancer cell line experiments.
Problem: Decreased cell death or growth inhibition observed at previously effective concentrations of Oxythiamine.
Initial Verification
-
Confirm Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare a fresh solution and repeat the experiment.
-
Cell Line Authenticity: Verify the identity of your cancer cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Optimize Dosing and Treatment Time: Re-evaluate the optimal concentration and duration of Oxythiamine treatment for your specific cell line, as sensitivity can vary.
Investigating Potential Resistance Mechanisms
If the initial verification steps do not resolve the issue, proceed with the following experimental workflows to investigate the potential mechanisms of resistance.
Experimental Workflows & Protocols
Workflow 1: Investigating Upregulation of Transketolase
This workflow aims to determine if increased expression of TKT or TKTL1 is responsible for the observed resistance.
Caption: Workflow for assessing TKT/TKTL1 upregulation.
Protocol 1.1: Western Blot for TKT and TKTL1 Protein Expression
-
Cell Lysis: Lyse both parental (sensitive) and Oxythiamine-resistant cells with RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each cell line onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against TKT and TKTL1 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the TKT/TKTL1 signal to the loading control. Compare the expression levels between resistant and parental cells.
Protocol 1.2: qRT-PCR for TKT and TKTL1 mRNA Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for TKT, TKTL1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method. Compare the fold change in TKT and TKTL1 expression in resistant cells relative to parental cells.
Workflow 2: Investigating Mutations in the TKT Gene
This workflow is designed to identify potential mutations in the TKT gene that could confer resistance.
Caption: Workflow for TKT gene mutation analysis.
Protocol 2.1: Sanger Sequencing of the TKT Gene
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cells.
-
Primer Design: Design PCR primers to amplify the coding exons and flanking intronic regions of the TKT gene.
-
PCR Amplification: Amplify the TKT exons from the genomic DNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR products using a commercial sequencing service.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations (substitutions, insertions, deletions).
Workflow 3: Assessing Drug Transport
This workflow investigates whether altered drug uptake or efflux contributes to resistance.
Caption: Workflow for assessing drug transport.
Protocol 3.1: Oxythiamine Uptake Assay
Note: This protocol requires radiolabeled Oxythiamine, which may not be commercially available. An alternative is to use a competitive uptake assay with radiolabeled thiamine.
-
Cell Seeding: Seed parental and resistant cells in a 24-well plate.
-
Incubation: Incubate cells with varying concentrations of unlabeled Oxythiamine and a fixed concentration of radiolabeled thiamine for a defined period.
-
Washing: Rapidly wash the cells with ice-cold PBS to stop the uptake.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Compare the competitive inhibition of thiamine uptake by Oxythiamine between the parental and resistant cell lines.
Protocol 3.2: ABC Transporter Activity Assay
-
Substrate Incubation: Incubate parental and resistant cells with a fluorescent substrate of common ABC transporters (e.g., Calcein-AM for ABCB1).
-
Flow Cytometry: Measure the intracellular fluorescence using a flow cytometer. Reduced fluorescence in resistant cells may indicate increased efflux.
-
Inhibitor Treatment: Repeat the assay in the presence of known ABC transporter inhibitors (e.g., Verapamil for ABCB1) to confirm the involvement of these transporters.
Workflow 4: Investigating Metabolic Reprogramming
This workflow aims to identify if resistant cells have altered metabolic pathways to compensate for PPP inhibition.
Caption: Workflow for metabolic reprogramming analysis.
Protocol 4.1: NADPH/NADP+ Ratio Assay
-
Cell Lysate Preparation: Prepare lysates from parental and resistant cells.
-
Assay: Use a commercial kit to measure the levels of NADPH and NADP+.
-
Analysis: Calculate the NADPH/NADP+ ratio and compare between the two cell lines. A restored ratio in resistant cells despite TKT inhibition could suggest the activation of alternative NADPH-producing pathways.
Protocol 4.2: Metabolomic Profiling
-
Metabolite Extraction: Extract metabolites from parental and resistant cells, both with and without Oxythiamine treatment.
-
LC-MS/GC-MS Analysis: Perform untargeted or targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Identify and quantify the relative abundance of metabolites. Use pathway analysis software to identify significantly altered metabolic pathways in the resistant cells.
Quantitative Data Summary
The following table summarizes reported IC50 values for Oxythiamine in various cancer cell lines. Note that IC50 values can vary depending on the assay conditions and cell line.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MIA PaCa-2 | Pancreatic Cancer | 14.95 | [1] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 (for invasion and migration) | [1] |
| HeLa | Cervical Cancer | 47 |
Data on the specific fold-change in TKT expression or IC50 shift in experimentally-derived Oxythiamine-resistant cell lines is limited in the current literature.
Signaling Pathway Diagram
Caption: Oxythiamine's mechanism and potential resistance pathways.
References
Technical Support Center: Navigating In Vivo Studies with Oxythiamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the rapid in vivo clearance of oxythiamine (B85929).
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments involving oxythiamine, providing actionable solutions.
| Problem | Possible Cause | Suggested Solution |
| Lack of therapeutic efficacy at standard doses. | Rapid clearance and metabolism of oxythiamine lead to sub-therapeutic concentrations at the target site. | 1. Increase Dosage and Frequency: Administer higher doses of oxythiamine or increase the frequency of administration to maintain therapeutic levels. Doses as high as 500 mg/kg have been used in mice.[1][2]2. Chemical Modification: Synthesize or obtain more stable analogs of oxythiamine, such as N3-pyridylthiamine, which may exhibit improved stability and activity.[3]3. Co-administration with Enzyme Inhibitors: Investigate the co-administration of inhibitors of enzymes responsible for oxythiamine metabolism, if known, to prolong its half-life. |
| High variability in experimental results between subjects. | Individual differences in metabolic rates can lead to significant variations in oxythiamine clearance. | 1. Normalize Dosing to Body Weight and Surface Area: Ensure accurate and consistent dosing based on individual animal weight and body surface area.2. Monitor Biomarkers: Measure downstream biomarkers of oxythiamine activity, such as blood pyruvate (B1213749) levels or transketolase activity, to assess the biological effect in each animal.[3][4]3. Increase Sample Size: A larger cohort of animals can help to statistically mitigate the effects of individual metabolic variations. |
| Observed toxicity at higher doses. | High concentrations of oxythiamine may lead to off-target effects or exacerbated on-target toxicities in sensitive tissues. | 1. Optimize Dosing Regimen: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.2. Targeted Delivery: Employ drug delivery systems, such as liposomes or nanoparticles, to specifically target the tissue of interest, thereby reducing systemic exposure and associated toxicity. |
| Difficulty in detecting oxythiamine or its metabolites in plasma/tissue samples. | The rapid clearance of oxythiamine may result in concentrations below the limit of detection of standard analytical methods. | 1. Optimize Sample Collection Time Points: Design a pharmacokinetic study with very early and frequent sampling time points after administration to capture the rapid distribution and elimination phases.2. Use Highly Sensitive Analytical Methods: Employ techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for quantification, which offers high sensitivity and specificity.3. Analyze for the Active Metabolite: Measure the concentration of the active form, oxythiamine pyrophosphate (OTP), in tissues, as it is the direct inhibitor of thiamine-dependent enzymes.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of oxythiamine in in vivo studies.
1. What is oxythiamine and how does it work?
Oxythiamine is a chemical analog and antagonist of thiamine (B1217682) (vitamin B1).[3] In the body, it is converted to oxythiamine pyrophosphate (OTP) by the enzyme thiamine pyrophosphokinase.[3] OTP then competitively inhibits thiamine-dependent enzymes, such as transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase, which are crucial for carbohydrate metabolism.[3] By blocking these enzymes, oxythiamine disrupts cellular metabolism, which can inhibit the proliferation of rapidly dividing cells like cancer cells.[1][3]
2. Why is the rapid clearance of oxythiamine a concern in in vivo studies?
The rapid clearance of oxythiamine means that it is quickly removed from the bloodstream, leading to a short half-life and limited exposure of target tissues to the compound. This necessitates the use of high doses to achieve a therapeutic effect, which can increase the risk of toxicity and lead to inconsistent results.[3]
3. What are the key strategies to overcome the rapid clearance of oxythiamine?
There are several strategies that can be employed to address this challenge:
-
Chemical Modification: Developing analogs of oxythiamine with improved metabolic stability.
-
Prodrug Approach: Designing inactive derivatives of oxythiamine that are converted to the active form in vivo, potentially with improved pharmacokinetic properties.[5]
-
Advanced Formulation Strategies: Encapsulating oxythiamine in drug delivery systems like liposomes or nanoparticles to protect it from rapid metabolism and clearance, and potentially to target it to specific tissues.[6]
-
Co-administration with other agents: Using other compounds to inhibit the metabolic pathways responsible for oxythiamine's clearance.
4. What is the active form of oxythiamine?
The active form of oxythiamine is oxythiamine pyrophosphate (OTP).[3] Oxythiamine itself is a prodrug that must be phosphorylated by thiamine pyrophosphokinase to become active.[3]
5. Are there any known derivatives of oxythiamine with better in vivo properties?
Yes, N3-pyridylthiamine (N3PT) is an example of an oxythiamine derivative that has been developed to have improved activity and stability.[3] Researchers are continually working on synthesizing new analogs to enhance the therapeutic potential of thiamine antagonists.
Quantitative Data Summary
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MIA PaCa-2 | Pancreatic Carcinoma | IC50 | ~15 µM | [7] |
| A549 | Non-small cell lung carcinoma | Proliferation Inhibition | >28% at 100 µM (48h) | [3] |
| HeLa | Cervical Cancer | GI50 | 36 µM | [7] |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma | IC50 (Invasion & Migration) | 8.75 µM | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study of Oxythiamine
This protocol provides a general framework for assessing the antitumor effects of oxythiamine in a murine xenograft model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., A549) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly assign the tumor-bearing mice to different treatment groups (e.g., vehicle control, oxythiamine low dose, oxythiamine high dose).
-
Prepare the oxythiamine solution in a suitable vehicle (e.g., sterile saline).
-
Administer oxythiamine or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at the predetermined doses and schedule (e.g., daily for 21 days). Doses of 100-500 mg/kg have been reported.[1]
-
-
Tumor Growth Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups.
-
Statistically analyze the data to determine the significance of any observed antitumor effects.
-
Visualizations
Signaling Pathway: Mechanism of Oxythiamine Action
Caption: Mechanism of oxythiamine as a competitive inhibitor of thiamine-dependent enzymes.
Experimental Workflow: Pharmacokinetic Study of Oxythiamine
Caption: A typical workflow for a pharmacokinetic study of oxythiamine in an animal model.
Logical Relationship: Strategies to Overcome Rapid Clearance
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxythiamine - Wikipedia [en.wikipedia.org]
- 4. [Specific and metabolic effect of oxythiamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Extracellular Thiamine on Oxythiamine Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental complexities arising from the competitive interaction between thiamine (B1217682) and its antagonist, Oxythiamine (B85929).
Frequently Asked Questions (FAQs)
Q1: How does extracellular thiamine affect the potency of Oxythiamine?
A1: Extracellular thiamine significantly reduces the potency of Oxythiamine. This is due to their nature as competitive antagonists. Both molecules are recognized by the same cellular transporters and, once inside the cell, compete for the same enzymes.[1][2] Oxythiamine must be phosphorylated to its active form, Oxythiamine pyrophosphate (OTPP), by the enzyme thiamine pyrophosphokinase, the same enzyme that activates thiamine to thiamine pyrophosphate (TPP).[1] OTPP then competes with TPP for the active site of thiamine-dependent enzymes, most notably transketolase (TKT).[1] High levels of extracellular thiamine lead to increased intracellular TPP, which can outcompete OTPP, thereby diminishing the inhibitory effect of Oxythiamine.[3]
Q2: What is the primary mechanism of action of Oxythiamine?
A2: Oxythiamine acts as a competitive inhibitor of thiamine-dependent enzymes, with a primary target being transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][4] After cellular uptake and phosphorylation to Oxythiamine pyrophosphate (OTPP), it competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the active site of TKT.[1] While OTPP can bind to the enzyme, it is catalytically inactive, leading to the inhibition of the PPP.[1] This disruption of cellular metabolism can induce cell cycle arrest and apoptosis.[2][5]
Q3: Are there any quantitative data demonstrating the impact of thiamine on Oxythiamine's IC50?
A3: Yes, studies have demonstrated a significant shift in the half-maximal inhibitory concentration (IC50) of Oxythiamine in the presence of extracellular thiamine. For instance, in the parasite Plasmodium falciparum, the IC50 of Oxythiamine increased 470-fold, from 11 µM in a thiamine-free medium to 5.2 mM in a medium containing 2.97 µM of thiamine.[3] While this example is in a non-mammalian system, it starkly illustrates the competitive nature of the interaction.
Data Presentation
Table 1: IC50 Values of Oxythiamine in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Noteworthy Conditions | Reference(s) |
| MIA PaCa-2 (Pancreatic) | 14.95 | Standard culture conditions | [6] |
| A549 (Lung) | Dose and time-dependent | Inhibition observed from 10 µM | [7] |
| HeLa (Cervical) | ~47 | Causes a 50% decrease in metabolic activity | [8] |
| Lewis Lung Carcinoma (LLC) | 8.75 | Inhibition of invasion and migration | [6] |
Table 2: Example of Thiamine's Impact on Oxythiamine Potency (Plasmodium falciparum)
| Extracellular Thiamine Concentration | Oxythiamine IC50 | Fold Change | Reference(s) |
| 0 µM | 11 µM | - | [3] |
| 2.97 µM | 5200 µM (5.2 mM) | 470 | [3] |
Experimental Protocols
Protocol 1: Determining the IC50 of Oxythiamine at Varying Extracellular Thiamine Concentrations
This protocol outlines the steps to assess how different concentrations of extracellular thiamine affect the potency of Oxythiamine using a cell viability assay such as the MTT assay.
Materials:
-
Adherent cancer cell line of choice (e.g., A549, HeLa)
-
Complete cell culture medium
-
Thiamine-free cell culture medium
-
Thiamine hydrochloride solution (sterile, stock solution)
-
Oxythiamine chloride solution (sterile, stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Thiamine-Containing Media:
-
Prepare a series of thiamine-free media supplemented with varying concentrations of thiamine (e.g., 0 µM, 1 µM, 10 µM, 100 µM).
-
-
Treatment:
-
Remove the complete medium from the wells.
-
To the appropriate wells, add 100 µL of the prepared thiamine-containing media.
-
Prepare serial dilutions of Oxythiamine in each of the thiamine-containing media.
-
Add the Oxythiamine dilutions to the designated wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve Oxythiamine) for each thiamine condition.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control for each thiamine concentration.
-
Plot the percentage of viability against the log of the Oxythiamine concentration.
-
Determine the IC50 value for Oxythiamine at each thiamine concentration using non-linear regression analysis.
-
Protocol 2: Transketolase (TKT) Activity Assay in Cell Lysates
This protocol provides a method to measure the enzymatic activity of transketolase in cells treated with Oxythiamine in the presence or absence of varying levels of thiamine.
Materials:
-
Cells cultured and treated as described in Protocol 1.
-
Cold PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
Transketolase activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
After the treatment period, wash the cells twice with cold PBS.
-
Add an appropriate volume of cold cell lysis buffer to each well or dish.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Transketolase Activity Measurement:
-
Follow the instructions provided with the commercial TKT activity assay kit.
-
Typically, this involves adding a specific volume of cell lysate (normalized for protein concentration) to a reaction mixture containing the necessary substrates and cofactors.
-
The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the TKT activity for each sample, usually expressed as units of activity per milligram of protein.
-
Compare the TKT activity in cells treated with Oxythiamine at different thiamine concentrations to the respective controls.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in Oxythiamine IC50 values between experiments. | - Inconsistent extracellular thiamine concentration in the culture medium.- Use of different cell passages with varying thiamine transporter expression.- Inconsistent incubation times. | - Use a thiamine-free basal medium and supplement with a known, consistent concentration of thiamine for all experiments.- Use cells within a narrow passage number range.- Standardize all incubation times for treatment and assays. |
| Oxythiamine appears less potent than expected in a new batch of medium. | - The new batch of medium may have a higher concentration of thiamine or other competing molecules. | - Check the formulation of the new medium for thiamine content.- If possible, test the IC50 in a defined, thiamine-free medium supplemented with a known thiamine concentration to establish a baseline. |
| No significant inhibition of transketolase activity despite high concentrations of Oxythiamine. | - Insufficient time for cellular uptake and phosphorylation of Oxythiamine.- Very high intracellular thiamine levels are outcompeting Oxythiamine.- The cell line may have low expression of thiamine transporters or thiamine pyrophosphokinase. | - Increase the incubation time with Oxythiamine.- Culture cells in a low-thiamine or thiamine-free medium for a period before and during the experiment.- Verify the expression of relevant transporters (e.g., SLC19A2, SLC19A3) and thiamine pyrophosphokinase in your cell line. |
| Inconsistent results in the transketolase activity assay. | - Incomplete cell lysis.- Inaccurate protein quantification.- Degradation of the enzyme during sample preparation. | - Ensure complete cell lysis using an appropriate lysis buffer and protocol.- Use a reliable protein quantification method and ensure accurate pipetting.- Keep samples on ice throughout the preparation process and use protease inhibitors in the lysis buffer.[9] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Technical Support Center: Accounting for the Conversion of Oxythiamine to its Active Form in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxythiamine (B85929). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on ensuring the effective conversion of oxythiamine to its active form, oxythiamine pyrophosphate (OTPP).
Frequently Asked Questions (FAQs)
Q1: What is the active form of oxythiamine and how is it produced?
A1: The active form of oxythiamine is oxythiamine pyrophosphate (OTPP).[1] Oxythiamine itself is a prodrug that needs to be converted into OTPP within the cell to exert its inhibitory effects. This conversion is catalyzed by the enzyme thiamine (B1217682) pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to oxythiamine.[1][2]
Q2: What is the mechanism of action of oxythiamine's active form, OTPP?
A2: OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[2] TPP is an essential cofactor for several key enzymes in carbohydrate metabolism, most notably transketolase (TKT) in the pentose (B10789219) phosphate (B84403) pathway. By binding to the TPP binding site on these enzymes, OTPP blocks their function, leading to a disruption of cellular metabolism, which can inhibit cell proliferation and induce apoptosis.[2]
Q3: Is oxythiamine or OTPP more suitable for cell-based experiments?
A3: For most cell-based experiments, using oxythiamine is recommended. This is because oxythiamine is generally more cell-permeable than its pyrophosphorylated form, OTPP.[3] Once inside the cell, oxythiamine is converted to the active OTPP by endogenous thiamine pyrophosphokinase. Directly applying OTPP to cell cultures may lead to limited uptake and thus, a reduced biological effect.
Q4: How stable is oxythiamine in cell culture media?
A4: Thiamine, a closely related compound, is known to be unstable in aqueous solutions with a pH above 5.5 and can be degraded by components in cell culture media. While specific stability data for oxythiamine in various cell culture media is limited, it is advisable to prepare fresh stock solutions and add them to the media immediately before the experiment to minimize potential degradation.[4][5]
Q5: What are the recommended storage conditions for oxythiamine?
A5: For long-term storage, oxythiamine hydrochloride should be stored as a solid at -20°C. Stock solutions in solvents like DMSO can be stored at -80°C for up to a year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Problem 1: Low or No Inhibition of Cell Growth or Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Insufficient Conversion to OTPP | - Verify Thiamine Pyrophosphokinase (TPK) Activity: Ensure the cell line used has sufficient TPK activity. TPK levels can vary between cell types. - Optimize Incubation Time: The conversion of oxythiamine to OTPP is a time-dependent process. Increase the incubation time to allow for sufficient intracellular accumulation of OTPP.[6] |
| High Thiamine Concentration in Media | - Use Thiamine-Free Media: Standard cell culture media contain varying amounts of thiamine, which can compete with oxythiamine for TPK and for binding to target enzymes. Using thiamine-free media or media with a known low concentration of thiamine is recommended for optimal results. |
| Low Cell Permeability | - Increase Oxythiamine Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.[6] - Increase Incubation Time: Longer exposure may be necessary for sufficient uptake and conversion. |
| Cell Line Resistance | - Test Different Cell Lines: The sensitivity to oxythiamine can vary significantly between different cell lines.[6][7] If possible, test your hypothesis in multiple cell lines. |
| Degraded Oxythiamine Stock | - Prepare Fresh Stock Solutions: As with any reagent, ensure your oxythiamine stock has been stored properly and is not expired. Prepare fresh solutions from solid powder for critical experiments. |
Problem 2: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | - Standardize Cell Seeding Density and Passage Number: Ensure consistency in cell number and passage number across experiments, as these factors can influence metabolic activity and drug response. - Monitor Media pH: Changes in media pH can affect the stability of oxythiamine and cellular metabolism. |
| Competition with Endogenous Thiamine | - Control for Thiamine Levels: If using serum-containing media, be aware that serum can be a source of thiamine. Consider using dialyzed serum to reduce thiamine levels. |
| Inaccurate Quantification of OTPP | - Use a Validated Analytical Method: If measuring intracellular OTPP levels, use a validated HPLC or LC-MS/MS method to ensure accurate quantification. |
Quantitative Data
The following tables summarize key quantitative data for oxythiamine and its active form, OTPP.
Table 1: In Vitro Efficacy of Oxythiamine in Cancer Cell Lines
| Cell Line | Assay | Metric | Value (µM) |
| HeLa (Cervical Cancer) | Cell Growth Assay | GI₅₀ | 36[7][8] |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC₅₀ | 14.95 |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | Proliferation Inhibition | Significant at 10 (after 12h)[6] |
| Lewis Lung Carcinoma (LLC) | Invasion and Migration Assay | IC₅₀ | 8.75[9] |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibition.
Table 2: Inhibition Constants (Kᵢ) for Oxythiamine Pyrophosphate (OTPP)
| Enzyme | Source | Metric | Value (µM) |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Kᵢ | 0.025[3] |
| Transketolase (TKT) | Yeast | Kᵢ | 0.03[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Oxythiamine Pyrophosphate (OTPP)
This protocol describes the in vitro synthesis of OTPP from oxythiamine using thiamine pyrophosphokinase (TPK).
Materials:
-
Oxythiamine
-
Recombinant Thiamine Pyrophosphokinase (TPK)
-
ATP (Adenosine Triphosphate)
-
Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Reaction tubes
-
Incubator or water bath at 37°C
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM Oxythiamine
-
Recombinant TPK (concentration to be optimized based on enzyme activity)
-
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to observe the formation of OTPP and the consumption of oxythiamine.
-
Once the reaction is complete, purify the OTPP from the reaction mixture using an appropriate HPLC method with a suitable column (e.g., C18) and a mobile phase gradient.
-
Confirm the identity and purity of the synthesized OTPP using mass spectrometry.
Protocol 2: Quantification of Intracellular Oxythiamine and OTPP by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of intracellular oxythiamine and OTPP.
Materials:
-
Cell culture plates
-
Oxythiamine-treated cells and control cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
After treating cells with oxythiamine for the desired time, aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a specific volume of ice-cold methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
Analyze the supernatant using a validated LC-MS/MS method to separate and quantify oxythiamine and OTPP. An ion-pair reversed-phase liquid chromatography method may be necessary for optimal separation.[10]
Visualizations
Below are diagrams illustrating key concepts related to oxythiamine's mechanism of action and experimental workflows.
Caption: Intracellular conversion of oxythiamine to OTPP and its inhibitory action on transketolase.
Caption: A logical workflow for troubleshooting experiments with oxythiamine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an IPRP-LC-MS/MS method to determine the fate of intracellular thiamine in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Oxythiamine diphosphate ammonium.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and troubleshooting batch-to-batch variability of Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870).
Frequently Asked Questions (FAQs)
Q1: What is Oxythiamine diphosphate ammonium and what is its primary mechanism of action?
A1: this compound is the ammonium salt of oxythiamine diphosphate (OxThDP). OxThDP is a competitive inhibitor of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. It functions by binding to the active sites of these enzymes but cannot perform the catalytic functions of TPP, thereby blocking their activity. A key target of OxThDP is the enzyme transketolase (TKT), which plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP).
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations, this compound should be stored at -20°C, protected from light, and kept under a dry, inert atmosphere such as nitrogen or argon.[1] For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month, also protected from light.[1]
Q3: What are the potential sources of batch-to-batch variability with this compound?
A3: Batch-to-batch variability can arise from several factors, including:
-
Purity: Minor differences in the final purity percentage.
-
Impurities: Presence of residual starting materials, byproducts from synthesis, or degradation products.
-
Ammonium Content: Variation in the amount of ammonium salt associated with the molecule.[1]
-
Solubility: Differences in the physical properties of the solid that may affect its solubility.
-
Water Content: Variation in the amount of residual water from the purification process.
Q4: How can I assess the quality and consistency of a new batch of this compound?
A4: It is advisable to perform in-house quality control checks on new batches. This can include:
-
Visual Inspection: Note the color and appearance of the solid.[1]
-
Solubility Test: Ensure the new batch dissolves as expected in your experimental buffer.
-
Purity Analysis: A comparative HPLC analysis against a previous, well-performing batch can reveal differences in purity and impurity profiles.
-
Functional Assay: Perform a dose-response experiment, such as a transketolase inhibition assay, to confirm that the new batch has comparable biological activity to previous batches.
Data Presentation: Interpreting the Certificate of Analysis (CoA)
The Certificate of Analysis provides key information about a specific batch. Below is a table summarizing typical data points and illustrating potential variations between batches.
| Parameter | Batch A (Example) | Batch B (Example) | Significance of Variation |
| Appearance | White to off-white solid[1] | White to light yellow solid[1] | A significant color difference may indicate the presence of impurities or degradation. |
| Purity (by HPLC) | 98.42%[1] | 99.10% | While both are high purity, the difference in impurity levels could affect sensitive assays. |
| Ammonium Content | 6.9%[1] | Not specified | Variation in ammonium content can affect the calculated molecular weight and subsequent molar concentrations. |
| Solubility | H2O: 12.5 mg/mL (with sonication) | Not specified | Inconsistent solubility can lead to errors in preparing stock solutions. |
Troubleshooting Guide
This guide addresses common issues that may be related to batch-to-batch variability.
Issue 1: Inconsistent or lower than expected inhibition in my enzyme assay.
-
Potential Cause: The new batch has a lower purity or contains inactive isomers.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure the stock solution was prepared correctly, accounting for any differences in molecular weight due to ammonium content.
-
Perform a Dose-Response Curve: Compare the IC50 value of the new batch to a previous batch. A significant shift in IC50 indicates a difference in potency.
-
Run a Comparative HPLC: Analyze both batches to check for differences in the main peak area and the presence of additional peaks (impurities).
-
Issue 2: The compound is not fully dissolving in my buffer.
-
Potential Cause: The physical properties of the new batch differ, affecting its solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Try warming the solution gently (e.g., to 37°C) to aid dissolution.
-
Sonication: Use an ultrasonic bath to help dissolve the compound.
-
pH Adjustment: Check the pH of your buffer, as solubility can be pH-dependent.
-
Alternative Solvent: If appropriate for your experiment, consider preparing a more concentrated stock in a solvent like DMSO and then diluting it into your aqueous buffer.
-
Issue 3: I am observing unexpected off-target effects in my cell-based assay.
-
Potential Cause: The new batch contains impurities with biological activity.
-
Troubleshooting Steps:
-
Review the Impurity Profile: If you have access to HPLC data, examine the impurity peaks.
-
Test a Different Batch: If possible, test a third batch to see if the off-target effects persist.
-
Purify the Compound: If the issue is critical, consider re-purifying the compound using techniques like preparative HPLC.
-
Experimental Protocols
Protocol 1: Comparative Purity Analysis by HPLC
This protocol allows for the comparison of the purity and impurity profiles of two different batches of this compound.
Materials:
-
Batch A and Batch B of this compound
-
HPLC-grade water
-
HPLC-grade methanol
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in methanol
-
-
Sample Preparation:
-
Accurately weigh and dissolve each batch in water to a final concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis:
-
Compare the chromatograms of the two batches.
-
Note the retention time and the area of the main peak.
-
Look for any differences in the number and size of impurity peaks.
-
Protocol 2: Functional Comparison by Transketolase Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of different batches of this compound against transketolase.
Materials:
-
Recombinant human transketolase (TKT)
-
Thiamine pyrophosphate (TPP)
-
Substrates: D-Xylulose 5-phosphate and D-Ribose 5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of TKT enzyme in assay buffer.
-
Prepare a substrate mix containing D-Xylulose 5-phosphate and D-Ribose 5-phosphate.
-
Prepare a coupling enzyme mix with NADH.
-
-
Prepare Inhibitor Dilutions:
-
Create serial dilutions of each batch of this compound in assay buffer, covering a range from 1 nM to 100 µM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
TKT enzyme solution
-
Inhibitor dilution (or buffer for control)
-
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding the substrate mix and the coupling enzyme mix with NADH to each well.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 20 minutes. The rate of decrease in absorbance corresponds to NADH oxidation and thus TKT activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates to the control (no inhibitor) to get percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 for each batch.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for batch-to-batch variability.
Experimental Workflow for Batch Comparison
Caption: Experimental workflow for comparing two batches.
Oxythiamine's Effect on the Pentose Phosphate Pathway
Caption: Inhibition of Transketolase by Oxythiamine Diphosphate.
References
Technical Support Center: Managing Ammonium Salt Effects in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the unintended effects of ammonium (B1175870) salts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ammonium salt contamination in my experiments?
Ammonium ions (NH₄⁺) can be introduced into experiments from several sources:
-
Cell Culture Media: Glutamine, a common media supplement, spontaneously decomposes in aqueous solutions to form ammonia (B1221849).[1] Storage of media, even at 4°C, leads to glutamine degradation and a significant accumulation of ammonia.[1] Commercially available media can have ammonia concentrations up to 1000 µM upon delivery.[1]
-
Protein Purification: Ammonium sulfate (B86663) precipitation is a widely used technique for the bulk precipitation and fractionation of proteins.[2][3] This process intentionally introduces high concentrations of ammonium sulfate.
-
Biological Samples: Ammonia is a natural byproduct of cellular metabolism, particularly amino acid catabolism.[4][5] In high-density cell cultures, ammonia can accumulate to toxic levels.[5]
-
Reagents: Ammonium salts like ammonium chloride (NH₄Cl) are used in various buffers, such as ACK lysis buffer for red blood cells.[6]
Q2: How can ammonium salts affect my experimental results?
Ammonium salts can have significant and varied impacts on different experimental systems:
-
Cell Culture:
-
Toxicity and Growth Inhibition: Ammonia is toxic to cells and can inhibit proliferation.[1][4][5] The inhibitory concentration varies between cell lines, with some sensitive to concentrations as low as 300 µM.[1] For example, 2 mM ammonium chloride can be growth inhibitory for BHK cells.[5]
-
Altered Metabolism: The presence of ammonia can alter cellular metabolism, including glucose consumption and lactate (B86563) production.[5]
-
Changes in Intracellular pH: Ammonia can freely diffuse across cell membranes and alter the pH of intracellular compartments, which can trigger apoptosis.[7][8][9]
-
-
Biochemical and Protein Assays:
-
Interference with Assays: Ammonium ions can interfere with certain biochemical assays. For instance, they can affect assays that involve alkaline conditions.[10] However, some assays, like certain urea (B33335) assays, are not significantly affected by ammonia.[11]
-
Protein Stability: Ammonium sulfate, specifically, can stabilize protein structure due to its position in the Hofmeister series.[2]
-
-
Drug Development:
-
Biological Activity: Some ammonium salts themselves possess biological activity, including antimicrobial and antioxidant properties, which could confound the results of drug screening.[12][13] Quaternary ammonium salts are even being investigated as potential next-generation therapeutics against biofilms.[14]
-
Antibody-Drug Conjugates (ADCs): Novel linkers for ADCs are being developed using quaternary ammonium salts.[15]
-
Q3: What are the typical concentrations of ammonia found in cell culture, and what levels are considered toxic?
Ammonia can accumulate in cell cultures to concentrations between 1.3 and 2.9 mM.[5] The toxic threshold is highly cell-line dependent.
| Cell Line Type | Inhibitory Ammonium Concentration | Reference |
| Mouse Hybridoma | > 1000 µM | [1] |
| Human Promyelocytic | > 300 µM | [1] |
| Bovine Fibro-Adipogenic Progenitors | > 2 mM (differentiation), > 5 mM (proliferation) | [4] |
| Baby Hamster Kidney (BHK) | ~ 2 mM | [5] |
| McCoy and MDCK | 2 mM (50-60% reduction in final cell yield) | [5] |
| HeLa and BHK | 2 mM (>75% growth inhibition) | [5] |
| CCO | 2.5 mM (44.2% reduction in growth rate) | [7] |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Proliferation in Cell Culture
If you observe reduced cell viability or slower growth, consider ammonia accumulation as a potential cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ammonia-related cell culture issues.
Control Strategies:
-
Media Management:
-
Use fresh media with low initial ammonia concentrations.
-
Avoid long-term storage of glutamine-containing media.[1]
-
Perform regular media changes to prevent ammonia accumulation.
-
-
Glutamine Substitution:
-
Replace glutamine with more stable alternatives like glutamate (B1630785) or α-ketoglutarate, which can significantly decrease ammonia production.[4][5]
-
-
Genetically Engineered Cell Lines:
-
For large-scale bioproduction, consider using cell lines engineered to have lower ammonia production, for example, by expressing enzymes of the urea cycle.[16]
-
Issue 2: High Ammonium Salt Concentration After Protein Precipitation
Ammonium sulfate precipitation is effective for protein purification but leaves the protein in a high-salt solution that can interfere with downstream applications.[3]
Methods for Ammonium Salt Removal:
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane against a large volume of buffer.[10][17] | Simple, effective for large volumes.[10] | Slow, tedious, can increase sample volume.[10][17] |
| Size-Exclusion Chromatography (Gel Filtration) | Separation of molecules based on size. Proteins are eluted in the void volume, while smaller salt ions are retarded.[17] | Relatively fast, good for smaller volumes. | Can lead to some sample loss (<100% recovery).[10] Not recommended for samples with very high salt concentrations as it may compress the column medium.[3] |
| Ultrafiltration (e.g., Amicon) | Forcing the solvent and small solutes through a membrane with a specific molecular weight cutoff (MWCO) using centrifugal force or pressure.[10] | Relatively quick, especially for large proteins. | Potential for protein loss if the MWCO is not chosen carefully.[10] |
Experimental Protocol: Dialysis for Ammonium Sulfate Removal
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and activate it according to the manufacturer's instructions.
-
Load Sample: Pipette the protein solution (resuspended pellet after ammonium sulfate precipitation) into the dialysis tubing, leaving some space at the top to allow for an increase in volume.[17]
-
Secure Tubing: Securely close both ends of the tubing with dialysis clips.
-
Dialyze: Immerse the sealed tubing in a large beaker containing the desired buffer (e.g., 100-1000 times the sample volume). Place the beaker on a magnetic stir plate at 4°C.[17]
-
Buffer Changes: Allow dialysis to proceed for several hours or overnight. Change the buffer 2-3 times to ensure complete removal of the ammonium sulfate.[17]
-
Sample Recovery: Carefully remove the tubing from the buffer, remove the clips, and pipette the desalted protein solution into a clean tube.
Caption: Diagram of dialysis for removing ammonium sulfate.
Issue 3: Potential Interference in a New Biochemical Assay
When developing or using a new assay, it's crucial to determine if ammonium salts, potentially present in your sample, will interfere with the results.
Logical Workflow for Assessing Interference:
References
- 1. The concentrations of glutamine and ammonia in commercially available cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium chloride - Wikipedia [en.wikipedia.org]
- 7. Influence of different ammonium, lactate and glutamine concentrations on CCO cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. THE INFLUENCE OF AMMONIUM SALTS ON CELL REACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological activity of novel ammonium salts containing sterically hindered phenolic fragment and phosphoryl group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms [mdpi.com]
- 15. Novel Quaternary Ammonium Salt-Linked STING Agonist Antibody-Drug Conjugate: Synergistic Activation of Tumor Immunity with Mitigated Off-Target Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jmb.or.kr [jmb.or.kr]
- 17. Untitled Document [ucl.ac.uk]
Validation & Comparative
A Comparative Analysis of Oxythiamine and Pyrithiamine as Thiamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of two prominent thiamine (B1217682) antagonists: oxythiamine (B85929) and pyrithiamine (B133093). By examining their mechanisms of action, inhibitory potencies against key thiamine-dependent enzymes, and the resultant impact on cellular signaling pathways, this document serves as a comprehensive resource for researchers in metabolic studies and drug development.
Introduction to Thiamine Antagonists
Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a critical cofactor for several key enzymes involved in carbohydrate and energy metabolism.[1] Thiamine antagonists, such as oxythiamine and pyrithiamine, are structurally similar to thiamine and can interfere with its metabolic functions, making them valuable tools for studying thiamine deficiency and as potential therapeutic agents, particularly in oncology.[1][2]
Mechanism of Action: A Tale of Two Inhibitors
Both oxythiamine and pyrithiamine function as competitive antagonists to thiamine, but their inhibitory profiles exhibit key differences.
Oxythiamine acts as a classic competitive inhibitor.[3] It is transported into cells and subsequently phosphorylated by thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP).[4] OTPP then competes with the natural cofactor, TPP, for the binding site on TPP-dependent enzymes.[3][4] While OTPP can bind to these enzymes, it is catalytically inactive, thereby blocking their function.[4]
Pyrithiamine also undergoes intracellular phosphorylation to form pyrithiamine pyrophosphate (PTPP), which competes with TPP for enzyme binding sites. However, pyrithiamine exhibits a dual inhibitory mechanism. In addition to the competitive inhibition by PTPP, pyrithiamine itself is a potent inhibitor of thiamine pyrophosphokinase , the enzyme responsible for converting thiamine to TPP.[2][5] This dual action can lead to a more profound state of thiamine deficiency.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of oxythiamine and pyrithiamine has been quantified against several key thiamine-dependent enzymes. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). It is important to note that the experimental conditions, such as the source of the enzyme (e.g., yeast vs. mammalian), can significantly influence these values.
| Compound | Enzyme Target | Enzyme Source | Inhibition Metric | Value (µM) | Citation(s) |
| Oxythiamine Pyrophosphate (OTPP) | Transketolase (TK) | Rat Liver | IC50 | 0.02 - 0.2 | [2] |
| Transketolase (TK) | Yeast | IC50 | ~0.03 | [2] | |
| Transketolase (TK) | Yeast | Ki | 0.03 | [2] | |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Mammalian | Ki | 0.025 | [6] | |
| Pyruvate Decarboxylase (PDC) | Yeast | Ki | 20 | [1] | |
| Pyrithiamine Pyrophosphate (PTPP) | Pyruvate Decarboxylase (PDC) | Yeast | Ki | 78 | [1] |
| Transketolase (TK) | Yeast | Ki | 110 | [2] | |
| Pyrithiamine | Thiamine Pyrophosphokinase | - | Ki | 2 - 3 | [5] |
| Oxythiamine | Thiamine Pyrophosphokinase | - | Ki | 4200 | [5] |
Data presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.
Impact on Cellular Signaling Pathways
The inhibition of thiamine-dependent enzymes by oxythiamine and pyrithiamine has significant downstream effects on cellular metabolism and signaling. The primary pathway affected is the Pentose Phosphate (B84403) Pathway (PPP) , due to the potent inhibition of transketolase.
Inhibition of transketolase by oxythiamine and pyrithiamine blocks the non-oxidative branch of the PPP. This leads to:
-
Decreased Ribose-5-Phosphate Production : A critical precursor for nucleotide synthesis, leading to the inhibition of DNA and RNA synthesis.[4]
-
Reduced NADPH Production : NADPH is essential for reductive biosynthesis and cellular antioxidant defense.[4]
These metabolic disruptions can trigger cell cycle arrest , typically in the G1 phase, and ultimately lead to apoptosis through a mitochondria-dependent caspase 3-mediated signaling pathway.[4][5]
Experimental Protocols
The following are generalized protocols for key experiments used to determine the inhibitory effects of thiamine antagonists.
Transketolase Activity Assay
This protocol is based on the spectrophotometric measurement of NADH oxidation.
Materials:
-
Erythrocyte hemolysate or purified transketolase
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP)
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Reaction buffer (e.g., Tris-HCl)
-
Oxythiamine or Pyrithiamine (inhibitors)
Procedure:
-
Prepare a reaction mixture containing the buffer, auxiliary enzymes, NADH, and the substrate (ribose-5-phosphate).
-
Add the enzyme source (hemolysate or purified enzyme) to the reaction mixture.
-
To test inhibition, pre-incubate the enzyme with varying concentrations of oxythiamine or pyrithiamine before adding the substrate.
-
Initiate the reaction by adding TPP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.
-
The transketolase activity is proportional to the rate of absorbance change.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined using Lineweaver-Burk plots by measuring reaction rates at various substrate and inhibitor concentrations.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay
This protocol describes a coupled enzyme assay to measure PDHC activity.
Materials:
-
Isolated mitochondria or purified PDHC
-
Pyruvate (substrate)
-
Coenzyme A (CoA)
-
NAD+
-
Thiamine pyrophosphate (TPP)
-
Reaction buffer (e.g., phosphate buffer)
-
Coupling enzyme (e.g., citrate (B86180) synthase) and substrate (oxaloacetate)
-
DTNB (Ellman's reagent)
-
Oxythiamine or Pyrithiamine (inhibitors)
Procedure:
-
Prepare a reaction mixture containing the buffer, pyruvate, NAD+, CoA, and TPP.
-
Add the enzyme source (mitochondrial lysate or purified PDHC).
-
For inhibition studies, pre-incubate the enzyme with the desired concentrations of oxythiamine or pyrithiamine.
-
The production of acetyl-CoA by PDHC is coupled to a secondary reaction. In one common method, citrate synthase utilizes the produced acetyl-CoA and added oxaloacetate to form citrate and free CoA-SH.
-
The free CoA-SH reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
The rate of color formation is directly proportional to the PDHC activity.
-
Determine IC50 and Ki values as described for the transketolase assay.
Conclusion
Oxythiamine and pyrithiamine are both effective inhibitors of thiamine-dependent enzymes, but they possess distinct mechanistic profiles. Oxythiamine acts as a direct competitive inhibitor in its phosphorylated form. Pyrithiamine, in addition to competitive inhibition by its pyrophosphate derivative, also potently inhibits the activation of thiamine by targeting thiamine pyrophosphokinase. This dual mechanism suggests that pyrithiamine may induce a more severe thiamine-deficient state.
The quantitative data indicates that oxythiamine pyrophosphate generally exhibits a higher affinity (lower Ki) for key enzymes like transketolase and pyruvate dehydrogenase compared to pyrithiamine pyrophosphate. The choice between these inhibitors will depend on the specific experimental goals, with oxythiamine being a more direct competitive inhibitor of TPP-dependent enzymes, while pyrithiamine offers a broader disruption of thiamine metabolism. This guide provides the foundational data and methodologies to aid researchers in making an informed selection for their studies.
References
- 1. cellbiologics.com [cellbiologics.com]
- 2. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Oxythiamine Diphosphate and 3-Deazathiamine Pyrophosphate as Inhibitors of the Pyruvate Dehydrogenase Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Oxythiamine (B85929) diphosphate (B83284) ammonium (B1175870) (OTPP) and 3-deazathiamine pyrophosphate (DATPP). This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Executive Summary
The Pyruvate Dehydrogenase Complex (PDHC) is a critical multienzyme complex that links glycolysis to the citric acid cycle (TCA), playing a pivotal role in cellular energy metabolism. Its inhibition is a key area of research, particularly in oncology and metabolic diseases. Both Oxythiamine diphosphate (OTPP) and 3-deazathiamine pyrophosphate (DATPP) are thiamine (B1217682) analogs that act as competitive inhibitors of PDHC by targeting the thiamine pyrophosphate (TPP) binding site on the E1 subunit. Experimental evidence demonstrates that DATPP is a significantly more potent inhibitor of PDHC than OTPP.
Quantitative Performance Comparison
The inhibitory effects of OTPP and DATPP on porcine heart PDHC have been quantitatively assessed, revealing significant differences in their binding affinities. The data, summarized below, indicates that both compounds act as competitive inhibitors, meaning they compete with the natural substrate, thiamine pyrophosphate (TPP), for the active site of the enzyme.[1][2] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate in the presence of the inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged.[1][2]
| Parameter | Oxythiamine Diphosphate (OTPP) | 3-Deazathiamine Pyrophosphate (DATPP) | Thiamine Pyrophosphate (TPP) - Natural Substrate | Reference |
| Inhibition Constant (Ki) | 0.025 µM | 0.0026 µM | - | [1][2][3] |
| Michaelis Constant (Km) | - | - | 0.06 µM | [1][2][3] |
| Type of Inhibition | Competitive | Competitive | - | [1][2] |
| Effect on Vmax | No change | No change | - | [1][2] |
Table 1: Comparative quantitative data of OTPP and DATPP as PDHC inhibitors.
The significantly lower Ki value for DATPP indicates a much stronger binding affinity to the PDHC active site, making it a more potent inhibitor than OTPP by approximately a factor of ten.[1]
Mechanism of Action
Both OTPP and DATPP are structural analogs of thiamine pyrophosphate (TPP), the essential coenzyme for PDHC. Their inhibitory activity stems from their ability to bind to the TPP-dependent active site of the pyruvate dehydrogenase (E1) component of the complex.
Oxythiamine Diphosphate (OTPP): OTPP is the pyrophosphorylated form of oxythiamine. The key structural difference from TPP is the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group. This modification does not prevent binding to the active site but impairs the catalytic function of the enzyme.
3-Deazathiamine Pyrophosphate (DATPP): DATPP is the pyrophosphorylated derivative of 3-deazathiamine. In this analog, the nitrogen atom at the 3-position of the thiazole (B1198619) ring is replaced by a carbon atom. This alteration is critical as the thiazolium ring nitrogen is directly involved in the catalytic mechanism of TPP-dependent enzymes. The absence of this nitrogen atom in DATPP, while still allowing it to bind tightly to the active site, renders it catalytically inactive, thus leading to potent inhibition.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparison of OTPP and DATPP as PDHC inhibitors.
Isolation of Pyruvate Dehydrogenase Complex (PDHC) from Porcine Heart
-
Tissue Homogenization: Porcine heart tissue is homogenized in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to disrupt the cells and release the mitochondria.[4]
-
Mitochondrial Isolation: The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction. This typically involves a low-speed centrifugation to remove nuclei and cell debris, followed by a high-speed centrifugation to pellet the mitochondria.[4]
-
Mitochondrial Lysis: The isolated mitochondria are lysed to release the PDHC. This can be achieved by methods such as freeze-thawing or sonication in a suitable buffer.[4]
-
Purification: The PDHC is further purified from the mitochondrial lysate using techniques like polyethylene (B3416737) glycol precipitation and ultracentrifugation.[4]
PDHC Enzyme Activity Assay and Inhibition Kinetics
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.8) containing the following components:
-
Pyruvate (substrate)
-
NAD+ (coenzyme)
-
Coenzyme A (coenzyme)
-
Thiamine pyrophosphate (TPP), at varying concentrations
-
Magnesium chloride (Mg2+, cofactor)
-
Dithiothreitol (DTT, to maintain a reducing environment)
-
The purified PDHC enzyme preparation.[1]
-
-
Inhibitor Addition: For inhibition studies, a fixed concentration of either OTPP or DATPP is added to the reaction mixture.[1]
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or one of the substrates. The activity of PDHC is monitored by measuring the rate of NADH formation, which can be detected spectrophotometrically by the increase in absorbance at 340 nm.
-
Data Analysis: The initial reaction velocities are measured at different TPP concentrations, both in the absence and presence of the inhibitors. The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[TPP concentration]) to determine the Km of TPP and the Ki for each inhibitor.[1] This plot allows for the visualization of the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis, indicating no change in Vmax.[1]
Visualizations
PDHC Signaling Pathway
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex in cellular metabolism, connecting the glycolytic pathway to the Krebs Cycle (also known as the Citric Acid Cycle or TCA Cycle).
Caption: PDHC links glycolysis to the Krebs Cycle, a process targeted by OTPP and DATPP.
Experimental Workflow for PDHC Inhibition Assay
The diagram below outlines the general workflow for determining the inhibitory kinetics of compounds against the Pyruvate Dehydrogenase Complex.
Caption: Workflow for determining PDHC inhibition kinetics.
Conclusion
Both Oxythiamine diphosphate and 3-deazathiamine pyrophosphate are effective competitive inhibitors of the Pyruvate Dehydrogenase Complex. However, the experimental data clearly indicates that 3-deazathiamine pyrophosphate is a substantially more potent inhibitor due to its significantly lower Ki value. This heightened potency is attributed to the replacement of the nitrogen atom in the thiazole ring with a carbon atom, which is a critical modification that disrupts the catalytic mechanism while maintaining strong binding to the enzyme's active site. For researchers and drug development professionals targeting PDHC, DATPP represents a more powerful tool for inhibiting this key metabolic enzyme.
References
- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anticancer Effects of Oxythiamine in Non-Small Cell Lung Cancer: A Comparative Guide
Oxythiamine (B85929), a thiamine (B1217682) antagonist, has demonstrated notable anticancer effects in non-small cell lung cancer (NSCLC) by targeting the metabolic dependency of cancer cells on thiamine-dependent enzymes. This guide provides an objective comparison of oxythiamine's performance with other therapeutic alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.
Efficacy of Oxythiamine in NSCLC Models
Oxythiamine has been shown to inhibit the proliferation of the human NSCLC cell line A549 in a manner that is dependent on both the dose and the duration of exposure.[1][2] Its mechanism of action is centered on the inhibition of thiamine-dependent enzymes (TDEs), such as transketolase (TKT), which are critical for the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][3][4] By blocking TKT, oxythiamine disrupts the synthesis of nucleic acids and NADPH, which are essential for cancer cell growth and survival.[2] This inhibition leads to cell cycle arrest and apoptosis.[1][2]
Quantitative Data on Anticancer Effects
The following tables summarize the key quantitative findings from in vitro studies on A549 NSCLC cells.
Table 1: Effect of Oxythiamine on A549 Cell Viability
| Treatment Duration | Oxythiamine Concentration (µM) | Cell Viability Reduction (%) |
| 12 hours | 10 | Statistically Significant |
| 12 hours | 100 | 11.7 |
| 24 hours | 100 | 23.6 |
| 48 hours | 100 | 28.2 |
| [Data sourced from Bai L, Zhu H-L. 2022][2] |
Table 2: Induction of Apoptosis in A549 Cells by Oxythiamine
| Treatment Duration | Oxythiamine Concentration (µM) | Apoptotic Cells (%) |
| 24 hours | 0.1 | 15.44 |
| 48 hours | 0.1 | 31.45 |
| [Data sourced from Bai L, Zhu H-L. 2022][2] |
Table 3: Effect of Oxythiamine on A549 Cell Cycle Distribution
| Treatment | G1 Phase (%) | G2/M Phase (%) |
| Control | Baseline | Baseline |
| Oxythiamine (100 µM, 48h) | Increase of 13.15 | Decrease of 8.13 |
| [Data sourced from Bai L, Zhu H-L. 2022][2] |
Comparative Landscape of NSCLC Therapies
While oxythiamine shows promise in preclinical models, it is important to consider its potential place among existing NSCLC treatments. The current therapeutic landscape for NSCLC is diverse and includes conventional chemotherapy, targeted therapies, and immunotherapies.
Table 4: Comparison of Oxythiamine with Other NSCLC Treatment Modalities
| Treatment Modality | Mechanism of Action | Stage of Development for NSCLC | Common Examples |
| Oxythiamine | Inhibition of thiamine-dependent enzymes (e.g., Transketolase), leading to metabolic disruption. | Preclinical | N/A |
| Chemotherapy | Induction of DNA damage and mitotic arrest in rapidly dividing cells. | Clinically Approved | Cisplatin, Carboplatin, Paclitaxel[5][6][7] |
| Targeted Therapy (EGFR TKIs) | Inhibition of specific molecular targets that drive tumor growth, such as EGFR mutations. | Clinically Approved | Osimertinib, Erlotinib, Afatinib[8][9][10][11] |
| Immunotherapy (Checkpoint Inhibitors) | Blocking of immune checkpoint proteins (e.g., PD-1/PD-L1) to enhance the anti-tumor immune response. | Clinically Approved | Pembrolizumab, Nivolumab, Atezolizumab[12][13][14] |
It is important to note that the data for oxythiamine is from preclinical studies, and direct comparisons with the clinical efficacy of approved drugs should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8/WST-8)
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 2 x 104 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.
-
Incubation: Cells are incubated for specified time periods (e.g., 6, 12, 24, 48 hours).
-
Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Final Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: A549 cells are seeded in 6-well plates and treated with oxythiamine as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4][5][12]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: A549 cells are cultured and treated with oxythiamine as previously described.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[4][15]
Visualizations
Signaling Pathway of Oxythiamine's Anticancer Effect
Caption: Mechanism of Oxythiamine in NSCLC.
Experimental Workflow for Validating Anticancer Effects
Caption: Workflow for in vitro validation.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of randomized clinical trials comparing Cisplatin to Carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A meta-analysis of randomized controlled trials comparing carboplatin-based to cisplatin-based chemotherapy in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficacy and safety of EGFR-TKIs for non-small cell lung cancer: A meta-analysis of randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EGFR-TKIs or EGFR-TKIs combination treatments for untreated advanced EGFR-mutated NSCLC: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Protocols - Flow Cytometry/Cell Sorting & Confocal Microscopy [flowcyt.rutgers.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Specificity of Oxythiamine Diphosphate Ammonium for ThDP-Dependent Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxythiamine (B85929) diphosphate (B83284) (OTDP) ammonium (B1175870) salt, a structural analog of thiamine (B1217682) diphosphate (ThDP), serves as a competitive inhibitor of ThDP-dependent enzymes. This guide provides a comparative analysis of the specificity of OTDP for three key ThDP-dependent enzymes: Transketolase (TKT), Pyruvate (B1213749) Dehydrogenase Complex (PDHC), and α-Ketoglutarate Dehydrogenase Complex (OGDC). The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the study of these essential metabolic enzymes and the development of targeted therapeutic agents.
Data Presentation: Quantitative Comparison of OTDP Specificity
The inhibitory potency of oxythiamine diphosphate varies significantly among different ThDP-dependent enzymes. This disparity in inhibition highlights the potential for selective targeting of these metabolic pathways. The following table summarizes the key quantitative data on the inhibition of TKT, PDHC, and OGDC by OTDP.
| Enzyme | Organism/Tissue | Inhibition Parameter | Value (µM) |
| Transketolase (TKT) | Yeast | IC50 | ~0.03[1] |
| Rat Liver | IC50 | 0.02 - 0.2[1] | |
| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | Ki | 0.025[2] |
| Bovine Adrenals | Ki | 0.07[3] | |
| α-Ketoglutarate Dehydrogenase Complex (OGDC) | Rat Adrenals | - | Resistant to inhibition[3] |
| Bison Heart | - | Weakly inhibited[4] |
Mechanism of Action and Signaling Pathways
Oxythiamine, the precursor to OTDP, is taken up by cells and phosphorylated to its active form, oxythiamine diphosphate. OTDP then acts as a competitive inhibitor by binding to the ThDP-binding site on the respective apoenzymes, thereby preventing the binding of the natural coenzyme, ThDP. This inhibition disrupts the catalytic cycle of these enzymes, leading to a downstream cascade of metabolic and signaling consequences.
The inhibition of these key enzymes has profound effects on cellular metabolism:
-
Inhibition of Transketolase (TKT): Blocks the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, impairing the production of ribose-5-phosphate, essential for nucleotide synthesis, and NADPH, a key cellular reductant.
-
Inhibition of Pyruvate Dehydrogenase Complex (PDHC): Impedes the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle. This leads to an accumulation of pyruvate and a reduction in cellular energy production.
-
Inhibition of α-Ketoglutarate Dehydrogenase Complex (OGDC): Disrupts a key regulatory point in the TCA cycle, leading to the accumulation of α-ketoglutarate.
The following diagram illustrates the competitive inhibition of a ThDP-dependent enzyme by oxythiamine diphosphate.
Caption: Competitive inhibition of a ThDP-dependent enzyme by OTDP.
Experimental Protocols
Accurate determination of the inhibitory potential of compounds like OTDP relies on robust and well-defined experimental protocols. Below are generalized, yet detailed, methodologies for assaying the activity of the three discussed ThDP-dependent enzymes.
Transketolase (TKT) Activity Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay that measures the rate of NADH oxidation.
Materials:
-
Purified Transketolase
-
Thiamine Diphosphate (ThDP)
-
Oxythiamine Diphosphate (OTDP) Ammonium Salt
-
Substrates: Ribose-5-phosphate and Xylulose-5-phosphate
-
Coupling enzymes: Triosephosphate isomerase and Glycerol-3-phosphate dehydrogenase
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of all reagents in the assay buffer.
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, coupling enzymes, and NADH.
-
Inhibitor and Coenzyme Incubation: Add varying concentrations of OTDP to the test wells and a fixed, saturating concentration of ThDP to the control wells. Add the purified transketolase to all wells. Incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C) to allow for binding.
-
Initiate the Reaction: Start the reaction by adding the substrates (ribose-5-phosphate and xylulose-5-phosphate) to all wells.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the transketolase activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the OTDP concentration.
Pyruvate Dehydrogenase Complex (PDHC) Activity Assay (Spectrophotometric)
This assay measures the reduction of NAD+ to NADH, which can be monitored at 340 nm.
Materials:
-
Isolated PDHC
-
Thiamine Diphosphate (ThDP)
-
Oxythiamine Diphosphate (OTDP) Ammonium Salt
-
Substrates: Pyruvate, Coenzyme A (CoA)
-
NAD+
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 8.0, containing 1 mM MgCl2 and 0.1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solutions: Prepare fresh solutions of all reagents in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer and varying concentrations of OTDP. Add the isolated PDHC and incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
-
Add Coenzyme and Substrates: Add ThDP (for control) or buffer (for inhibitor wells), NAD+, and CoA to each well.
-
Initiate the Reaction: Start the reaction by adding pyruvate to all wells.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the PDHC activity.
-
Data Analysis: Calculate the initial reaction velocities. To determine the Ki for OTDP, perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
α-Ketoglutarate Dehydrogenase Complex (OGDC) Activity Assay (Spectrophotometric)
Similar to the PDHC assay, this method monitors the reduction of NAD+ to NADH.
Materials:
-
Isolated OGDC
-
Thiamine Diphosphate (ThDP)
-
Oxythiamine Diphosphate (OTDP) Ammonium Salt
-
Substrates: α-Ketoglutarate, Coenzyme A (CoA)
-
NAD+
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.2, containing 1 mM MgCl2 and 0.1 mM CaCl2)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagent Solutions: Prepare all necessary solutions in the assay buffer.
-
Pre-incubation with Inhibitor: In the microplate wells, combine the assay buffer, isolated OGDC, and different concentrations of OTDP. Incubate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Add Coenzyme and Substrates: Add ThDP (for control) or buffer (for inhibitor wells), NAD+, and CoA.
-
Start the Reaction: Initiate the reaction by adding α-ketoglutarate to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time.
-
Data Analysis: Determine the initial reaction rates. Assess the inhibitory effect of OTDP by comparing the rates in the presence and absence of the inhibitor. Due to the reported resistance, high concentrations of OTDP may be required to observe significant inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for an enzyme inhibition study, from initial screening to the determination of the inhibition constant (Ki).
Caption: A generalized workflow for characterizing enzyme inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different extent of inhibition of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase both containing endogenous thiamine pyrophosphate, by some anticoenzyme analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxythiamine Diphosphate Ammonium: A Comparative Analysis of its Cross-Reactivity in Metabolic Pathways
For researchers and drug development professionals exploring thiamine (B1217682) antagonism, Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) stands out as a potent inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This guide provides a comprehensive comparison of its cross-reactivity across key metabolic pathways, supported by experimental data and detailed protocols.
Oxythiamine, a synthetic analog of thiamine (Vitamin B1), undergoes intracellular phosphorylation to its active form, oxythiamine pyrophosphate (OTPP). OTPP then acts as a competitive inhibitor of TPP, binding to TPP-dependent enzymes and disrupting critical metabolic processes.[1] Its primary mechanism of action involves the substitution of an amino group with a hydroxyl group on the pyrimidine (B1678525) ring, which, upon conversion to the diphosphate form, binds to the active sites of TPP-dependent enzymes without facilitating the catalytic reaction.[1]
Comparative Inhibitory Activity
Oxythiamine diphosphate exhibits varying degrees of inhibitory potency against different TPP-dependent enzymes. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) from various experimental models.
| Enzyme | Organism/Tissue | Inhibitor | Kᵢ (μM) | IC₅₀ (μM) | Reference |
| Transketolase (TKT) | Rat Liver | Oxythiamine Diphosphate | - | 0.02–0.2 | [2] |
| Transketolase (TKT) | Yeast | Oxythiamine Diphosphate | 0.03 | ~0.03 | [2][3] |
| Pyruvate (B1213749) Dehydrogenase Complex (PDHC) | Bovine Adrenals | Oxythiamine Diphosphate | 0.07 | - | [4] |
| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Heart | Oxythiamine Diphosphate | 0.04 | - | [2] |
| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | Oxythiamine Diphosphate | 0.23 | - | [2] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Oxythiamine Diphosphate | 0.025 | - | [5][6] |
| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 3-Deazathiamine Pyrophosphate | 0.0026 | - | [5][6] |
| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | Oxythiamine Diphosphate | ~30 | - | [2] |
Cross-Reactivity with Key Metabolic Pathways
The inhibitory action of oxythiamine diphosphate extends across several central metabolic pathways due to its targeting of multiple TPP-dependent enzymes.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
Oxythiamine diphosphate is a potent inhibitor of Transketolase (TKT) , a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway.[1][7] This inhibition blocks the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and reduces the production of NADPH, which is crucial for cellular antioxidant defense and fatty acid synthesis.[1]
Glycolysis and Citric Acid Cycle (TCA Cycle)
Oxythiamine diphosphate also impacts carbohydrate metabolism by inhibiting the Pyruvate Dehydrogenase Complex (PDHC) and the 2-Oxoglutarate Dehydrogenase Complex (OGDHC) .[1] PDHC links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. OGDHC is a critical regulatory enzyme within the TCA cycle. Inhibition of these complexes disrupts cellular energy production.
Experimental Protocols
Determination of Pyruvate Dehydrogenase Complex (PDHC) Kinetics
A common method for assessing the inhibitory effect of oxythiamine diphosphate on PDHC involves spectrophotometric measurement of NADH production. The following is a generalized protocol based on published studies.[8]
Materials:
-
Purified PDHC enzyme preparation
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
-
Substrates: Pyruvate (2 mM), NAD⁺ (2 mM), Coenzyme A (0.1 mM)
-
Cofactors: Mg²⁺ (1 mM), Dithiothreitol (DTT) (1 mM)
-
Thiamine pyrophosphate (TPP) at various concentrations (e.g., 0.02 - 5.0 µM)
-
Inhibitor: Oxythiamine diphosphate (OTPP) or 3-Deazathiamine pyrophosphate (DATPP) at a fixed concentration (e.g., 0.01 µM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, pyruvate, NAD⁺, CoA, Mg²⁺, and DTT.
-
For the determination of Kₘ for TPP, add varying concentrations of TPP to the reaction mixture.
-
To determine the Kᵢ of the inhibitors, add a fixed concentration of OTPP or DATPP to the reaction mixture along with varying concentrations of TPP.
-
Initiate the reaction by adding the PDHC enzyme preparation.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine Kₘ and Vₘₐₓ values. The Kᵢ for the competitive inhibitors can be calculated from the Lineweaver-Burk plot.[8]
Comparison with Other Thiamine Antagonists
Oxythiamine diphosphate is often compared with other thiamine antimetabolites. For instance, 3-deazathiamine pyrophosphate (DATPP) has been shown to be a significantly more potent competitive inhibitor of mammalian PDHC than OTPP, with a Kᵢ value approximately 10 times lower.[5][6] However, despite its potent enzymatic inhibition, DATPP exhibits poor transport across cell membranes, leading to a less significant cytostatic effect in cell culture compared to oxythiamine.[5][6] This highlights the importance of considering both enzymatic inhibition and cellular uptake when evaluating the biological activity of such compounds.
Conclusion
Oxythiamine diphosphate ammonium is a valuable research tool for studying thiamine metabolism and its role in various cellular processes. Its cross-reactivity with key enzymes in the pentose phosphate pathway, glycolysis, and the TCA cycle underscores the central role of thiamine in cellular bioenergetics and biosynthesis. While it is a potent inhibitor, its efficacy relative to other antagonists and its pleiotropic effects should be carefully considered in the design and interpretation of experiments. The provided data and protocols offer a foundation for researchers to objectively evaluate the performance of oxythiamine diphosphate in their specific research contexts.
References
- 1. Oxythiamine - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
N3'-pyridyl Thiamine Demonstrates Superior Potency Over Oxythiamine as a Transketolase Inhibitor
For Immediate Release
[City, State] – [Date] – Emerging evidence from biochemical and cellular assays indicates that N3'-pyridyl thiamine (B1217682) (N3PT) is a significantly more potent inhibitor of transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, compared to the well-known inhibitor oxythiamine (B85929). This finding has important implications for researchers in oncology, neurology, and infectious diseases where transketolase is a therapeutic target.
Transketolase plays a crucial role in cellular metabolism by providing precursors for nucleotide synthesis and maintaining redox balance. Its inhibition is a promising strategy for combating various diseases. While oxythiamine has long been a standard experimental inhibitor of this enzyme, data suggests that N3'-pyridyl thiamine exhibits a stronger inhibitory effect.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals the superior potency of N3'-pyridyl thiamine. Data from various studies, though not all conducted under identical conditions, consistently show lower IC50 values for N3PT, indicating that a lower concentration of the compound is required to inhibit 50% of the transketolase activity.
| Compound | Enzyme Source | Assay Type | IC50 Value (µM) | Reference |
| N3'-pyridyl thiamine | Purified apotransketolase | Enzymatic Assay | 0.021 | [1] |
| Cell-based assay | Cellular Assay | 0.027 | [1] | |
| Not specified | Enzymatic Assay | 0.007 | [1] | |
| Oxythiamine | Rat Liver | Enzymatic Assay | 0.2 | [2] |
| Yeast | Enzymatic Assay | 0.03 | [2] |
Mechanism of Action and Experimental Protocols
Both N3'-pyridyl thiamine and oxythiamine are thiamine analogs that, upon conversion to their pyrophosphate forms, act as competitive inhibitors of transketolase by binding to the thiamine pyrophosphate (TPP) cofactor binding site.[4]
Experimental Protocol: Transketolase Inhibition Assay
A common method to determine the inhibitory potency of compounds against transketolase is a coupled enzymatic assay. The following is a representative protocol:
-
Enzyme and Inhibitor Preparation : Purified transketolase is pre-incubated with varying concentrations of the inhibitor (N3'-pyridyl thiamine or oxythiamine) in an appropriate buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrates, such as xylulose-5-phosphate and ribose-5-phosphate.
-
Coupled Enzyme System : The product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted by a series of coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Detection : The activity of the coupling enzymes is linked to the oxidation of NADH to NAD+, which can be monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis : The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining the IC50 value of transketolase inhibitors.
Caption: Inhibition of the Pentose Phosphate Pathway by transketolase inhibitors.
References
A Comparative Guide to the Cytostatic Effects of Oxythiamine and 2'-Methylthiamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytostatic properties of two thiamine (B1217682) analogs, Oxythiamine and 2'-methylthiamine. The information presented is based on available experimental data and in silico analyses, offering insights into their mechanisms of action and potential as anti-cancer agents.
Introduction
Thiamine (Vitamin B1) is a crucial cofactor for enzymes involved in central metabolic pathways, including the Pentose Phosphate Pathway (PPP) and the Krebs cycle. Cancer cells, with their altered metabolism and increased demand for biosynthetic precursors, are particularly vulnerable to disruptions in these pathways. Thiamine analogs, such as Oxythiamine and 2'-methylthiamine, have been investigated as potential cytostatic agents due to their ability to interfere with thiamine-dependent processes. This guide offers a side-by-side comparison of their efficacy, mechanisms, and the experimental basis for these findings.
Quantitative Data Summary
The following tables summarize the key quantitative data on the cytostatic effects of Oxythiamine and 2'-methylthiamine based on in vitro studies.
Table 1: In Vitro Cytostatic Activity
| Compound | Cell Line | GI50 (µM) | Selectivity Index (SI) | Reference |
| Oxythiamine | HeLa (cervical cancer) | 36[1][2][3][4][5] | 153[1][2][3][4][5] | [1][2][3][4][5] |
| Fibroblasts (normal) | - | [1][2][3][4][5] | ||
| 2'-Methylthiamine | HeLa (cervical cancer) | 107[1][2][3][4][5] | 180[1][2][3][4][5] | [1][2][3][4][5] |
| Fibroblasts (normal) | - | [1][2][3][4][5] |
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
-
Selectivity Index (SI): The ratio of the GI50 in normal cells to that in cancer cells. A higher SI indicates greater selectivity for cancer cells.
Table 2: Proposed Molecular Targets and Binding Affinities (In Silico Data)
| Compound | Proposed Target | Binding Affinity (ΔG, kcal/mol) | Reference |
| Oxythiamine | Thiamine Pyrophosphokinase | -7.0[1][2][3][4][5] | [1][2][3][4][5] |
| 2'-Methylthiamine | Thiamine Pyrophosphokinase | -8.2[1][2][3][4][5] | [1][2][3][4][5] |
| Thiamine (natural substrate) | Thiamine Pyrophosphokinase | -7.5[1][2][3][4][5] | [1][2][3][4][5] |
Mechanisms of Action and Signaling Pathways
Oxythiamine: A Transketolase Inhibitor
Oxythiamine is a well-characterized competitive inhibitor of transketolase, a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).
-
Mechanism: Inside the cell, Oxythiamine is phosphorylated to Oxythiamine pyrophosphate (OTPP). OTPP then competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the active site of transketolase. This binding is non-productive and inhibits the enzyme's function.
-
Signaling Pathway: Inhibition of transketolase disrupts the PPP, leading to:
-
Reduced Production of Ribose-5-Phosphate: This impairs the synthesis of nucleotides (DNA and RNA), which is essential for rapidly proliferating cancer cells.
-
Decreased NADPH Production: This compromises the cell's antioxidant defense system and affects reductive biosynthesis.
-
Downstream Effects: Studies suggest that transketolase inhibition can impact signaling pathways such as the PI3K/Akt and Notch pathways, ultimately leading to cell cycle arrest and apoptosis.[6][7]
-
2'-Methylthiamine: A Putative Thiamine Pyrophosphokinase Inhibitor
The cytostatic mechanism of 2'-methylthiamine is less experimentally defined and is primarily based on in silico modeling.
-
Proposed Mechanism: Molecular docking studies suggest that 2'-methylthiamine has a higher binding affinity for thiamine pyrophosphokinase (TPK) than thiamine itself.[1][2][3][4][5] TPK is the enzyme responsible for converting thiamine into its active coenzyme form, TPP. By inhibiting TPK, 2'-methylthiamine would prevent the synthesis of TPP, thereby affecting all TPP-dependent enzymes, including transketolase.
-
Cellular Uptake as a Limiting Factor: A significant finding is that the cytostatic effect of 2'-methylthiamine is considerably weaker than that of Oxythiamine in vitro.[1][2][3][4][5] This is hypothesized to be due to inefficient transport of 2'-methylthiamine into the cancer cells.[1][2][3][4][5]
-
Signaling Pathway: If 2'-methylthiamine effectively inhibits TPK, the downstream consequences would be similar to those of Oxythiamine, leading to a shutdown of TPP-dependent metabolic pathways and subsequent cell cycle arrest and apoptosis. However, this is contingent on overcoming the cellular uptake barrier.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and was used to determine the GI50 values for Oxythiamine and 2'-methylthiamine.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Oxythiamine or 2'-methylthiamine and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.
-
References
- 1. mdpi.com [mdpi.com]
- 2. The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linking vitamin B1 with cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B1 (thiamine) uptake by human retinal pigment epithelial (ARPE-19) cells: mechanism and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiamine analysis [thiamine.dnr.cornell.edu]
- 7. The adaptive regulation of thiamine pyrophosphokinase-1 facilitates malignant growth during supplemental thiamine conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of Oxythiamine with Transketolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico docking performance of oxythiamine (B85929), a known transketolase inhibitor, with other alternative compounds. Supported by experimental data from various computational studies, this document aims to offer valuable insights for researchers in the field of drug discovery and design targeting the enzyme transketolase.
Transketolase (TKT) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, and its inhibition is a promising strategy for the development of novel therapeutics, particularly in oncology. In silico docking studies are instrumental in predicting the binding affinity and interaction patterns of potential inhibitors with their target enzymes, thereby accelerating the drug discovery process.
Quantitative Data Summary
The following tables summarize the binding affinities and interaction details of oxythiamine and other inhibitors with transketolase (TKT) or its isoform, transketolase-like 1 (TKTL1), as determined by in silico docking studies.
Table 1: Docking Performance of Oxythiamine and Analogues with Transketolase
| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Oxythiamine | TKTL1 | -5.53 (Glide Score) | -33.396 | Ser49, Lys84, Glu128, His160, Lys218 | [1][2] |
| Oxythiamine pyrophosphate | TKT | -5.6 (Mean Docking Affinity) | Not Reported | Not Reported | [3] |
| Thiamine (B1217682) pyrophosphate (natural cofactor) | TKT | -5.5 (Mean Docking Affinity) | Not Reported | Not Reported | [3] |
| 2'-Methylthiamine pyrophosphate | TKT | -5.3 (Mean Docking Affinity) | Not Reported | Not Reported | [3] |
Table 2: Docking Performance of Other Potential Transketolase Inhibitors
| Compound/Library | Target Protein | Docking Score (kcal/mol) | Binding Affinity | Key Interacting Residues | Reference |
| N3-pyridyl thiamine (N3PT) | Apo-TK | Not Reported | Kd: 22 nM | Not Reported | [4][5][6] |
| ZINC Database Hits | AtTKL1 | < -8.5 | Not Reported | His103, Leu194, His340 | [7] |
Experimental Protocols
The following is a detailed methodology for a typical in silico docking study of inhibitors with transketolase, synthesized from various reported protocols.
1. Protein Preparation:
-
Retrieval: The 3D crystal structure of human transketolase is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned based on a physiological pH.
-
Energy Minimization: The energy of the protein structure is minimized using a force field (e.g., OPLS_2005) to relieve any steric clashes and optimize the geometry.
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the ligands (e.g., oxythiamine, thiamine) are sketched and converted to 3D structures.
-
Ligand Optimization: The ligand structures are optimized to their lowest energy conformation. This may involve generating different ionization states at physiological pH and performing a conformational search.
-
Charge Calculation: Partial atomic charges are assigned to the ligand atoms.
3. Molecular Docking:
-
Grid Generation: A docking grid is generated around the active site of the transketolase protein. The grid defines the search space for the ligand during the docking simulation.
-
Docking Algorithm: A docking program (e.g., Glide, AutoDock, GOLD) is used to predict the binding pose of the ligand within the active site of the protein. The algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function.
-
Pose Selection: The docking poses are ranked based on their docking scores, and the best-scoring poses are selected for further analysis.
4. Post-Docking Analysis:
-
Binding Energy Calculation: The binding free energy of the protein-ligand complex is calculated using methods like Prime/MM-GBSA to provide a more accurate estimation of binding affinity.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed and visualized using software like PyMOL or Maestro.
-
Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex and refine the binding pose, MD simulations can be performed. This involves simulating the dynamic behavior of the complex over a period of time (e.g., 30 ns) in a simulated physiological environment.
Visualizations
Caption: Workflow of a typical in silico docking study.
Caption: Key interactions of Oxythiamine in the Transketolase active site.
References
- 1. Homology modeling of human transketolase: description of critical sites useful for drug design and study of the cofactor binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Computational Insights into Transketolase-like 1 (TKTL-1): Distinction from TKT and Implications for Cancer Metabolism and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Transketolase enzyme discovery and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Docking to the Active Sites of Thiamine Diphosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement of Oxythiamine Diphosphate Ammonium in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) (OT-DP), a competitive inhibitor of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. We present supporting experimental data, detailed protocols for key experiments, and visualizations to objectively compare its performance with other alternatives.
Oxythiamine, a thiamine antagonist, is intracellularly converted to its active form, Oxythiamine diphosphate (OT-DP), which then competes with the natural cofactor, thiamine pyrophosphate (TPP), for binding to the active sites of enzymes like transketolase.[1] This inhibition disrupts critical metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP), leading to reduced cancer cell proliferation and induction of apoptosis.[2][3] Validating that OT-DP effectively engages its intended targets within the complex cellular environment is crucial for its development as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of oxythiamine in inhibiting its primary target, transketolase, and its impact on cancer cell proliferation.
Table 1: In Vitro Inhibitory Activity of Oxythiamine Pyrophosphate (OTPP) against Transketolase
| Enzyme Source | IC50 | Reference |
| Rat Liver Transketolase | 0.2 µM | [4] |
| Yeast Transketolase | ~0.03 µM | [4] |
Table 2: In Vitro Cytotoxicity of Oxythiamine against Human Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| HeLa (Cervical Cancer) | Cell Growth | GI50 | 36 µM | [5][6] |
| HeLa (Cervical Cancer) | MTT | IC50 | 47 µM | [4] |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 | - | Significant viability reduction at 10 µM (12h) | [7] |
Table 3: Comparative Cytotoxicity of Oxythiamine and 2'-Methylthiamine in HeLa Cells
| Compound | GI50 | Selectivity Index (SI) | Reference |
| Oxythiamine | 36 µM | 153 | [5] |
| 2'-Methylthiamine | 107 µM | 180 | [5] |
GI50: The concentration that causes 50% inhibition of cell growth. IC50: The concentration that causes a 50% reduction in metabolic activity. SI: Selectivity Index, the ratio of cytotoxicity in normal cells versus cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Transketolase Activity Assay (Coupled Enzymatic Assay)
This protocol describes the determination of transketolase activity by measuring the rate of NADH oxidation in a coupled enzymatic reaction.[8]
Materials:
-
Human recombinant transketolase
-
Thiamine Pyrophosphate (TPP)
-
D-Xylulose 5-phosphate
-
D-Ribose 5-phosphate
-
Triosephosphate Isomerase
-
Glycerol-3-Phosphate Dehydrogenase
-
NADH
-
TKT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Solution: Prepare a stock solution of human recombinant transketolase (e.g., 1 mg/mL) in TKT Assay Buffer. Dilute to the final working concentration (e.g., 5 µg/mL) immediately before use.
-
Cofactor Solution: Prepare a 10 mM stock solution of TPP in TKT Assay Buffer.
-
Substrate Mixture: Prepare a solution containing 50 mM D-Xylulose 5-phosphate and 50 mM D-Ribose 5-phosphate in TKT Assay Buffer.
-
Coupling Enzyme/NADH Mixture: Prepare a solution in TKT Assay Buffer containing 10 U/mL Triosephosphate Isomerase, 10 U/mL Glycerol-3-Phosphate Dehydrogenase, and 5 mM NADH.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
TKT Assay Buffer
-
Enzyme Solution
-
Cofactor Solution (TPP)
-
Oxythiamine diphosphate ammonium or other inhibitors at various concentrations (include a vehicle control, e.g., DMSO).
-
Coupling Enzyme/NADH Mixture
-
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Initiate Reaction: Start the reaction by adding the Substrate Mixture to each well.[8]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.[8]
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context.[9] The principle is that ligand binding increases the thermal stability of the target protein.[9]
Materials:
-
Cultured cells (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
PCR thermocycler
-
Lysis buffer
-
Centrifuge
-
Equipment for Western Blot analysis (SDS-PAGE gels, transfer apparatus, antibodies against the target protein, e.g., transketolase)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of this compound and a vehicle control for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells and wash with cold PBS containing protease and phosphatase inhibitors. Resuspend the cell pellet in PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR thermocycler. Include a non-heated control. Immediately cool the samples on ice for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[9]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[9]
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples.
-
Perform Western blot analysis using an antibody specific to the target protein (e.g., transketolase) to detect the amount of soluble protein remaining at each temperature.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate drug-target interactions. It is based on the principle that a small molecule binding to a protein can protect it from proteolysis.[10]
Materials:
-
Cell lysate from cultured cells
-
This compound
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and staining reagents (e.g., Coomassie blue or silver stain)
-
Equipment for mass spectrometry (optional, for target identification)
Procedure:
-
Lysate Preparation: Prepare a cell lysate from the desired cell line.
-
Compound Incubation: Aliquot the cell lysate. Treat aliquots with this compound and a vehicle control. Incubate to allow for binding.
-
Limited Proteolysis: Add a protease to each aliquot and incubate for a specific time to allow for protein digestion. The concentration of the protease and the digestion time should be optimized.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor cocktail.
-
SDS-PAGE Analysis: Separate the protein samples by SDS-PAGE. Stain the gel to visualize the protein bands.
-
Data Analysis: A protein band that is more intense in the drug-treated sample compared to the control sample indicates that the protein was protected from proteolysis due to binding with this compound. This protein is a candidate target. The identity of the protected protein can be determined by excising the band from the gel and analyzing it by mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key pathways and experimental workflows.
Caption: Inhibition of Transketolase by Oxythiamine Diphosphate in the Pentose Phosphate Pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Inhibitors in Oncology: Oxythiamine vs. Other Key Agents
For Researchers, Scientists, and Drug Development Professionals
The metabolic landscape of cancer cells presents a compelling array of targets for therapeutic intervention. By disrupting the intricate network of pathways that fuel tumor growth and proliferation, metabolic inhibitors offer a promising avenue for novel cancer treatments. This guide provides a comprehensive comparison of Oxythiamine, a transketolase inhibitor, with other prominent metabolic inhibitors: 2-Deoxy-D-glucose (glycolysis inhibitor), Orlistat (fatty acid synthesis inhibitor), and CB-839 (glutaminase inhibitor).
This document outlines the mechanisms of action, preclinical efficacy, and supporting experimental data for each compound, offering an objective resource to inform research and drug development decisions.
Mechanism of Action and Signaling Pathways
Metabolic inhibitors exert their anti-cancer effects by targeting key enzymes or transporters within distinct metabolic pathways crucial for cancer cell survival and growth.
Oxythiamine: As a thiamine (B1217682) antagonist, Oxythiamine primarily inhibits the enzyme transketolase (TKT), a critical component of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). This inhibition disrupts the production of ribose-5-phosphate, a vital precursor for nucleotide synthesis, and NADPH, which is essential for maintaining redox balance and biosynthetic processes.[1][2] The disruption of these processes leads to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation.[3][4] Studies have shown that Oxythiamine can alter the expression of multiple proteins involved in cellular signaling pathways associated with apoptosis.[5][6]
2-Deoxy-D-glucose (2-DG): 2-DG is a glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway.[7] By doing so, it prevents the phosphorylation of glucose, leading to a depletion of ATP, cell cycle arrest, and ultimately apoptosis in cancer cells that are highly dependent on glycolysis for energy production.[7]
Orlistat: While clinically used for weight management, Orlistat also functions as a potent inhibitor of fatty acid synthase (FASN), an enzyme that is overexpressed in many cancers.[7][8] By blocking the de novo synthesis of fatty acids, Orlistat disrupts the production of cellular membranes, signaling molecules, and energy storage, leading to the induction of apoptosis and inhibition of tumor growth.[7][9]
CB-839 (Telaglenastat): CB-839 is a selective inhibitor of glutaminase (B10826351) (GLS1), the enzyme that converts glutamine to glutamate.[4][10] Many cancer cells are "addicted" to glutamine, using it as a key source of carbon and nitrogen for the TCA cycle, nucleotide synthesis, and amino acid production.[4] By blocking glutaminolysis, CB-839 starves cancer cells of these essential metabolites, leading to reduced proliferation and cell death.[10][11]
Preclinical Efficacy: A Comparative Overview
The following tables summarize the in vitro efficacy of Oxythiamine and the other selected metabolic inhibitors across various cancer cell lines. It is important to note that a direct head-to-head comparison of these inhibitors in the same experimental settings is limited in the current literature. The presented data is compiled from individual studies and experimental conditions may vary.
| Inhibitor | Target Pathway | Cancer Cell Line | IC50 / GI50 | Reference |
| Oxythiamine | Pentose Phosphate Pathway | MIA PaCa-2 (Pancreatic) | 14.95 μM | |
| A549 (Lung) | ~10-100 μM (dose-dependent) | [12] | ||
| Lewis Lung Carcinoma (LLC) | 8.75 μM (invasion/migration) | [12] | ||
| HeLa (Cervical) | 36 µM | [13][14] | ||
| 2-Deoxy-D-glucose (2-DG) | Glycolysis | Various | Varies widely depending on cell line and conditions | [7] |
| Orlistat | Fatty Acid Synthesis | SK-Br3 (Breast) | Micromolar concentrations | [15] |
| PANC-1 (Pancreatic) | Not specified | [16] | ||
| CB-839 (Telaglenastat) | Glutaminolysis | HCC-1806 (Triple-Negative Breast Cancer) | Sub-micromolar | [10][17] |
| Various Breast Cancer Lines | Varies | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assessing the efficacy of metabolic inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.[15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the metabolic inhibitor (e.g., Oxythiamine, 2-DG, Orlistat, CB-839) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the metabolic inhibitor for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in signaling pathway components upon inhibitor treatment.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the targeted metabolic pathways and the points of inhibition for each of the discussed metabolic inhibitors.
Caption: Inhibition of Transketolase by Oxythiamine in the Pentose Phosphate Pathway.
Caption: Inhibition of Hexokinase by 2-Deoxy-D-glucose in the Glycolytic Pathway.
Caption: Inhibition of Fatty Acid Synthase (FASN) by Orlistat.
Caption: Inhibition of Glutaminase (GLS1) by CB-839 in the Glutaminolysis Pathway.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Differences in Glutamine Utilization Lead to Metabolic Vulnerabilities in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays for metabolic inhibitor experiments [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Battle for Target Validation: Genetic Knockout of Transketolase Versus Oxythiamine Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, validating the link between a molecular target and a desired therapeutic outcome is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the effects of inhibiting transketolase (TKT), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP): genetic knockout of the TKT gene and pharmacological inhibition using its competitive antagonist, Oxythiamine (B85929). Understanding the parallels and distinctions between these approaches is crucial for robust target validation and the development of novel therapeutics, particularly in oncology.
The Rationale: Genetic Knockout as the Gold Standard for Target Validation
Genetic knockout, the targeted inactivation of a specific gene, is widely regarded as a definitive method for target validation in drug discovery.[1] By completely ablating the expression of the target protein, researchers can observe the direct physiological and pathological consequences, providing a clear picture of the target's function. This "on-target" effect, devoid of potential off-target pharmacological activities of a small molecule inhibitor, serves as a crucial benchmark. When the phenotypic effects of a genetic knockout mirror those of a pharmacological inhibitor, it provides strong evidence that the inhibitor is acting specifically through the intended target. This guide will explore how the effects of TKT genetic knockout align with those of Oxythiamine, a well-characterized TKT inhibitor.
Mechanism of Action: A Tale of Two Interventions
Oxythiamine , a synthetic analog of thiamine (B1217682) (Vitamin B1), acts as a competitive inhibitor of transketolase.[2][3] Upon entering the cell, it is phosphorylated to oxythiamine pyrophosphate (OTPP). OTPP then competes with the natural TKT cofactor, thiamine pyrophosphate (TPP), for binding to the enzyme's active site.[2][3] While OTPP can bind to transketolase, it is catalytically inactive, thereby blocking the enzyme's function in the pentose phosphate pathway.[2]
Genetic knockout of the TKT gene, on the other hand, prevents the synthesis of the transketolase protein altogether. This can be achieved through various gene-editing technologies, with CRISPR-Cas9 being a prominent method. The absence of the TKT protein leads to a complete and specific loss of its enzymatic activity.
References
- 1. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 2. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 3. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]
Exogenous Thiamine Rescue: A definitive method to confirm Oxythiamine's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of rescue experiments using exogenous thiamine (B1217682) to validate the mechanism of the thiamine antagonist, oxythiamine (B85929). This guide includes supporting experimental data, detailed protocols, and visualizations of the key signaling pathways.
Oxythiamine, a structural analog of thiamine (Vitamin B1), serves as a potent antagonist, primarily by inhibiting thiamine pyrophosphate (TPP)-dependent enzymes. Its efficacy in disrupting cellular metabolism, particularly in rapidly proliferating cancer cells, has made it a valuable tool in research and a potential therapeutic agent. The gold standard for confirming that the observed cellular effects of oxythiamine are indeed due to thiamine antagonism is the "rescue" experiment, where the detrimental effects of oxythiamine are reversed by the addition of exogenous thiamine. This guide will delve into the experimental data and methodologies that underpin this critical validation.
Mechanism of Action: Competitive Inhibition
Oxythiamine is intracellularly phosphorylated to oxythiamine pyrophosphate (OTP).[1] OTP then competitively inhibits the binding of thiamine pyrophosphate (TPP), the active form of thiamine, to TPP-dependent enzymes.[1] This inhibition disrupts crucial metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Krebs cycle, by targeting key enzymes such as:
-
Transketolase (TKT): A key enzyme in the non-oxidative branch of the PPP, crucial for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH.[2][3]
-
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): Links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[3]
-
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical enzyme in the Krebs cycle.[3]
The competitive nature of this inhibition forms the basis of the rescue experiment. By increasing the concentration of exogenous thiamine, and consequently intracellular TPP, the inhibitory effect of OTP can be overcome, thereby restoring normal enzymatic function and cellular processes.
Comparative Efficacy of Oxythiamine and Rescue by Thiamine
The following tables summarize quantitative data from various studies demonstrating the inhibitory effects of oxythiamine and the potential for rescue with thiamine supplementation.
| Parameter | Cell Line | Oxythiamine Concentration | % Reduction in Cell Viability | Citation |
| Cell Viability | A549 (Lung Carcinoma) | 100 µM (12h) | 11.7% | |
| A549 (Lung Carcinoma) | 100 µM (24h) | 23.6% | ||
| A549 (Lung Carcinoma) | 100 µM (48h) | 28.2% | ||
| MIA PaCa-2 (Pancreatic Cancer) | 14.95 µM (48h) | 50% (IC50) | [4] | |
| Lewis Lung Carcinoma (LLC) | 8.75 µM | 50% (IC50 for invasion) | [4] |
Table 1: Effect of Oxythiamine on Cancer Cell Viability. This table illustrates the dose- and time-dependent cytotoxic effects of oxythiamine on various cancer cell lines.
| Parameter | Cell Line/System | Oxythiamine Concentration | % Apoptosis or Inhibition | Thiamine Rescue | % Rescue | Citation |
| Apoptosis | PC-12 (Pheochromocytoma) | 100 µM (72h) | 87.8% | Not Reported | - | |
| Transketolase Activity | Red Blood Cells (Hemodialysis Patients) | Elevated plasma oxythiamine | 41% loss of activity | High-dose thiamine supplementation | Correction of decreased activity | [5] |
Table 2: Oxythiamine-Induced Cellular Effects and Thiamine Rescue. This table highlights the impact of oxythiamine on specific cellular processes and the documented reversal of these effects by thiamine.
| Enzyme | Organism/Tissue | Inhibitor | K_i / IC_50 | Substrate (TPP) K_m | Citation |
| Transketolase (TKT) | Yeast | Oxythiamine diphosphate (B83284) | ~0.03 µM (IC50) | 1.1 µM | |
| α-Ketoglutarate Dehydrogenase Complex (OGDHC) | European Bison Heart | Oxythiamine diphosphate | 24 µM (I50) | - | [3] |
| Thiamine Pyrophosphokinase | - | Oxythiamine | 4.2 mM (inhibition constant) | - |
Table 3: Kinetic Parameters of Oxythiamine Inhibition. This table provides a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of oxythiamine diphosphate for key TPP-dependent enzymes, demonstrating its potent inhibitory activity.
Experimental Protocols
This section provides detailed methodologies for conducting a thiamine rescue experiment to confirm oxythiamine's mechanism of action.
Protocol 1: Thiamine Rescue of Oxythiamine-Induced Cytotoxicity in Cancer Cells
This protocol outlines the steps to assess the ability of exogenous thiamine to rescue cancer cells from the cytotoxic effects of oxythiamine.
Materials:
-
Cancer cell line of interest (e.g., A549, MIA PaCa-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Oxythiamine hydrochloride (stock solution in sterile water or PBS)
-
Thiamine hydrochloride (stock solution in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CCK-8, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of oxythiamine and thiamine in complete medium.
-
Control Groups:
-
Vehicle control (medium only)
-
Thiamine only (at the highest concentration used for rescue)
-
-
Oxythiamine Treatment Group: Add oxythiamine at various concentrations (e.g., 1, 10, 50, 100 µM) to the cells.
-
Rescue Groups: Co-treat cells with a fixed concentration of oxythiamine (e.g., the IC50 concentration determined from a preliminary experiment) and varying concentrations of thiamine (e.g., 1, 10, 100, 1000 µM).
-
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves for oxythiamine alone and in the presence of thiamine.
-
A rightward shift in the oxythiamine dose-response curve in the presence of thiamine indicates competitive inhibition and successful rescue.
-
Protocol 2: Measurement of Transketolase Activity in Cell Lysates
This protocol describes how to measure the activity of transketolase, a key target of oxythiamine, in cell lysates and assess the rescue effect of thiamine.
Materials:
-
Cells treated as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Transketolase activity assay kit (commercially available or prepared in-house)
-
Protein assay kit (e.g., BCA or Bradford)
-
Spectrophotometer
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Transketolase Activity Assay:
-
Follow the instructions of the transketolase activity assay kit. Typically, the assay measures the rate of NADH consumption, which is coupled to the transketolase reaction.
-
Add a standardized amount of protein from each lysate to the reaction mixture.
-
Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the transketolase activity and normalize it to the protein concentration (e.g., in mU/mg protein).
-
Compare the transketolase activity in the different treatment groups. A decrease in activity with oxythiamine treatment and a restoration of activity in the thiamine rescue groups confirms the mechanism of action.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.
Caption: Mechanism of Oxythiamine Action and Thiamine Rescue.
Caption: Workflow for a Thiamine Rescue Experiment.
Conclusion
Rescue experiments with exogenous thiamine provide unequivocal evidence for the mechanism of action of oxythiamine. By demonstrating that the cellular effects of oxythiamine can be reversed by an excess of its natural counterpart, researchers can confidently attribute the observed phenomena to the competitive inhibition of TPP-dependent enzymes. The data and protocols presented in this guide offer a comprehensive framework for designing and interpreting these critical experiments, ultimately advancing our understanding of thiamine metabolism and the therapeutic potential of its antagonists.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. High Dose Vitamin B1 Reduces Proliferation in Cancer Cell Lines Analogous to Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxythiamine Diphosphate Ammonium: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Oxythiamine (B85929) Diphosphate (B83284) Ammonium (B1175870) (OT-PP), a thiamine (B1217682) antagonist, with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.
Mechanism of Action
Oxythiamine (OT) is a synthetic analog of thiamine (Vitamin B1). In vivo, it is phosphorylated to its active form, oxythiamine diphosphate (OT-PP), by the enzyme thiamine pyrophosphokinase. OT-PP then acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for carbohydrate metabolism.[1] The primary target of OT-PP is transketolase (TKT), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP).[1] Inhibition of TKT disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for reductive biosynthesis and antioxidant defense.[2] This disruption of cellular metabolism can lead to cell cycle arrest and apoptosis, particularly in cancer cells that exhibit high metabolic rates.[3][4]
dot
Caption: Mechanism of action of Oxythiamine.
In Vitro Efficacy
The in vitro efficacy of oxythiamine has been evaluated in various cancer cell lines, primarily focusing on its anti-proliferative and cytotoxic effects.
Table 1: In Vitro Efficacy of Oxythiamine and Comparators
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Oxythiamine | HeLa | Growth Inhibition | GI₅₀ | 36 µM | [5] |
| HeLa | Metabolic Activity (MTT) | IC₅₀ | 51 µM | [5] | |
| A549 (NSCLC) | Cell Viability (CCK-8) | - | 11.7% reduction at 100 µM (12h) | [2] | |
| A549 (NSCLC) | Cell Viability (CCK-8) | - | 23.6% reduction at 100 µM (24h) | [2] | |
| A549 (NSCLC) | Cell Viability (CCK-8) | - | 28.2% reduction at 100 µM (48h) | [2] | |
| Rat Liver | Enzyme Inhibition | IC₅₀ (Transketolase) | 0.2 µM | [5] | |
| Yeast | Enzyme Inhibition | IC₅₀ (Transketolase) | ~0.03 µM | [5] | |
| Bovine Adrenals | Enzyme Inhibition | Kᵢ (PDHC) | 0.025 µM | [6] | |
| 2'-Methylthiamine | HeLa | Growth Inhibition | GI₅₀ | 107 µM | [5] |
| 3-Deazathiamine pyrophosphate | Bovine Adrenals | Enzyme Inhibition | Kᵢ (PDHC) | 0.0026 µM | [6] |
GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration; Kᵢ: Inhibition constant; PDHC: Pyruvate (B1213749) Dehydrogenase Complex; NSCLC: Non-Small Cell Lung Cancer.
In Vivo Efficacy
Animal studies have demonstrated the potential of oxythiamine to inhibit tumor growth and metastasis.
Table 2: In Vivo Efficacy of Oxythiamine
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| C57BL/6 Mice | Lewis Lung Carcinoma | 250 or 500 mg/kg BW daily for 5 weeks | Dose-dependent decrease in plasma MMP-2 activity. High dose significantly lowered the number and area of lung tumors. | [7] |
| AF Mice | Ehrlich Ascites Carcinoma | 400 mg/kg | Markedly inhibited tumor growth. | [8] |
| Rats | - | - | Pyrithiamine (B133093) drastically decreases the oxidative decarboxylation of pyruvate in the liver, while oxythiamine's effect is similar to thiamine deficiency. | [9] |
BW: Body Weight; MMP-2: Matrix Metalloproteinase-2.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[10][11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of Oxythiamine diphosphate ammonium and control compounds for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
dot
Caption: MTT cell viability assay workflow.
Transketolase Activity Assay
This assay measures the activity of transketolase, a key enzyme inhibited by oxythiamine. The protocol is based on the spectrophotometric measurement of NADH oxidation.[15][16]
-
Hemolysate Preparation: Prepare a hemolysate from whole blood or a cell lysate from cultured cells.
-
Reaction Mixture: Prepare a reaction mixture containing ribose-5-phosphate, NAD⁺, and auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).
-
Assay Initiation: Add the hemolysate or cell lysate to the reaction mixture with and without the inhibitor (this compound).
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH consumption to determine transketolase activity. The inhibitory effect is determined by comparing the activity in the presence and absence of the inhibitor.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]
- 6. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [The effect of oxythiamine on tumor growth and certain biochemical and genetic characteristics of normal and tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of thiamine deficiency, pyrithiamine and oxythiamine on pyruvate metabolism in rat liver and brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Thiamine analysis [thiamine.dnr.cornell.edu]
A Comparative Analysis of Thiamine Antimetabolites in Oncology: Evaluating Efficacy and Mechanisms of Cancer Cell Growth Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of three thiamine (B1217682) antimetabolites—Oxythiamine, Pyrithiamine, and Amprolium—and their potential as inhibitors of cancer cell growth. The following sections present a comprehensive overview of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in this field.
Introduction
Thiamine (Vitamin B1) is a crucial cofactor for several enzymes involved in central metabolic pathways, including carbohydrate metabolism and the synthesis of nucleic acids. Cancer cells, with their altered metabolism and high proliferation rates, often exhibit an increased dependence on thiamine. This dependency presents a therapeutic window for thiamine antimetabolites, which are structurally similar to thiamine and can interfere with its metabolic functions, thereby impeding cancer cell growth. This guide compares the efficacy and underlying mechanisms of Oxythiamine, Pyrithiamine, and Amprolium in this context.
Quantitative Efficacy Data
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of the thiamine antimetabolites in various cancer cell lines. It is important to note that while data for Oxythiamine is more readily available, comprehensive IC50 data for Pyrithiamine's direct cytotoxicity and for Amprolium's anticancer effects are limited in the current literature.
| Antimetabolite | Cancer Cell Line | Assay | Metric | Value (µM) | Reference |
| Oxythiamine | HeLa (Cervical Cancer) | Cell Growth Assay | GI50 | 36 | [1] |
| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | IC50 | 14.95 | ||
| Lewis Lung Carcinoma (LLC) | Invasion and Migration Assay | IC50 | 8.75 | [2] | |
| A549 (Non-Small Cell Lung Cancer) | CCK-8 Assay | - | Significant viability reduction at 10 µM (12h) | ||
| Pyrithiamine | - | - | - | Data Not Available | |
| Amprolium | - | - | - | Data Not Available |
Mechanisms of Action and Signaling Pathways
Oxythiamine: Inhibition of the Pentose Phosphate Pathway
Oxythiamine primarily exerts its anticancer effects by targeting transketolase, a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[3] By inhibiting transketolase, Oxythiamine disrupts the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and the production of NADPH, which is essential for antioxidant defense and reductive biosynthesis.[3] This disruption leads to cell cycle arrest, primarily in the G1 phase, and induction of apoptosis.[3]
References
Assessing the Selectivity of Oxythiamine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Oxythiamine (B85929), a thiamine (B1217682) antagonist, has emerged as a compound of interest in oncology research due to its potential to selectively target cancer cells. This guide provides an objective comparison of oxythiamine's effects on cancerous versus normal cells, supported by experimental data, to aid in the assessment of its therapeutic potential.
Executive Summary
Oxythiamine demonstrates a notable selectivity for inhibiting the proliferation of cancer cells while exhibiting minimal cytotoxic effects on normal cells. This selectivity is primarily attributed to the metabolic differences between cancer and normal cells, particularly the increased reliance of cancer cells on the pentose (B10789219) phosphate (B84403) pathway (PPP), which is targeted by oxythiamine. Experimental data indicates a significant difference in the concentration of oxythiamine required to inhibit the growth of cancer cells compared to normal fibroblasts.
Data Presentation: Cancer vs. Normal Cells
The following tables summarize the quantitative data on the cytotoxic effects of oxythiamine on various human cancer cell lines compared to normal human cells.
Table 1: Cytotoxicity of Oxythiamine on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Metric | Value (µM) |
| HeLa | Cervical Cancer | Cell Growth Assay | GI50 | 36[1][2] |
| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | IC50 | 14.95 |
| A549 | Non-Small Cell Lung Cancer | CCK-8 Assay | - | Significant viability reduction at 10 µM (12h) |
| HepG2 | Hepatocellular Carcinoma | CCK-8 Assay | IC50 | 17.2 (48h), 6.8 (72h) |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | Invasion and Migration Assay | IC50 | 8.75[3] |
Table 2: Effect of Oxythiamine on Normal Human Cells
| Cell Line | Cell Type | Observation | Concentration Range (µM) |
| Human Skin Fibroblasts | Normal Fibroblast | Resistant to negative effects; no effect on cell survival.[4] | 30 - 1000[4] |
| Human Gingival Fibroblasts | Normal Fibroblast | Slight (approx. 10%) reduction in cell viability.[4][5] | 100[4][5] |
Table 3: Selectivity Index of Oxythiamine
| Cancer Cell Line | Normal Cell Line | Selectivity Index (SI) |
| HeLa | Human Skin Fibroblasts | 153[1][2] |
The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Mechanism of Action: Targeting the Pentose Phosphate Pathway
Oxythiamine's selectivity stems from its role as a competitive inhibitor of transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[4] Cancer cells often exhibit a high rate of glycolysis and an upregulated PPP to support their rapid proliferation and to counteract oxidative stress. The PPP is crucial for producing ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, which is essential for antioxidant defense and reductive biosynthesis.
By inhibiting transketolase, oxythiamine disrupts these critical metabolic processes in cancer cells, leading to a depletion of building blocks for DNA and RNA synthesis and an increase in oxidative stress, ultimately resulting in cell cycle arrest and apoptosis.[6] Normal cells, with their lower reliance on the PPP, are less affected by the inhibition of transketolase.
References
- 1. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Oxythiamine Diphosphate Ammonium: A Guide for Laboratory Professionals
It is critical to consult with your institution's Environmental Health and Safety (EHS) department and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Physicochemical Properties
A summary of the known physicochemical properties of Oxythiamine diphosphate (B83284) is presented below. The ammonium (B1175870) salt form generally exhibits enhanced water solubility and stability.[1]
| Property | Value | Source |
| Molecular Formula | C12H17N3O8P2S | PubChem[2] |
| Molecular Weight | 425.29 g/mol | PubChem[2] |
| Appearance | White to off-white solid | MedchemExpress[3] |
| Storage | -20°C, protect from light, stored under nitrogen | MedchemExpress[3] |
| XLogP3-AA | -2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 3 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[2] |
Recommended Disposal Procedure
The following step-by-step procedure is a general guideline for the disposal of small quantities of Oxythiamine diphosphate ammonium typically used in a research setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.
-
If there is a risk of generating dust, use a respirator with a particulate filter.
2. Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., pipette tips, weighing paper), should be considered chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
3. Small Spills Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution as hazardous waste.
4. Containerization and Labeling:
-
Collect all waste in a designated, compatible, and properly sealed container.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation.
5. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
This disposal procedure is based on standard laboratory safety protocols and information synthesized from Safety Data Sheets (SDS) for related ammonium phosphate (B84403) compounds. Specific experimental protocols for the disposal of this exact compound have not been published. The hazard warnings for related compounds include potential for skin and eye irritation.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Oxythiamine Diphosphate Ammonium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Oxythiamine Diphosphate (B83284) Ammonium (B1175870). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C12H17N3O8P2S · xNH3 | [1] |
| Molecular Weight | 442.32 g/mol | [1] |
| Form | Solid | [2] |
| Solubility | Water: 12.5 mg/mL (ultrasonic assistance may be needed) | [3] |
| Stability | The ammonium salt form generally has enhanced water solubility and stability.[4] It is recommended to store it in a dry, cool place and protect it from light, as similar compounds can be light-sensitive and hygroscopic.[5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE requirements for the planned experiment. However, the following table outlines the minimum recommended PPE for handling Oxythiamine Diphosphate Ammonium, particularly when handling the powder form.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Disposable nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a chemical fume hood or if the material is aerosolized. | Protects against inhalation of fine particles. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid powder, to minimize inhalation exposure.
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in a chemical fume hood or a balance enclosure to contain any airborne powder.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. As noted, ultrasonic assistance may be required for dissolution in water.[3]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place to protect from moisture and light.[5]
-
Follow any specific storage temperature recommendations provided by the supplier.
Disposal Plan
All waste generated from handling this compound must be considered chemical waste.
-
Solid Waste:
-
Collect any unused solid compound, contaminated PPE (gloves, bench paper, etc.), and weighing papers in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
-
Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures: Chemical Spill Workflow
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
